molecular formula C45H82N7O18P3S B15549648 (R)-3-hydroxylignoceroyl-CoA

(R)-3-hydroxylignoceroyl-CoA

Cat. No.: B15549648
M. Wt: 1134.2 g/mol
InChI Key: QIBKBVRVOFIKLN-YSOWJFSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-hydroxytetracosanoyl-CoA is a 3-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R)-3-hydroxytetracosanoic acid [(R)-3-hydroxylignoceric acid]. It is a (R)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA and a very long-chain fatty acyl-CoA. It is a conjugate acid of a (3R)-3-hydroxytetracosanoyl-CoA(4-).

Properties

Molecular Formula

C45H82N7O18P3S

Molecular Weight

1134.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxytetracosanethioate

InChI

InChI=1S/C45H82N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,53,56-57H,4-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t33-,34-,38-,39-,40+,44-/m1/s1

InChI Key

QIBKBVRVOFIKLN-YSOWJFSKSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling a Stereospecific Pathway: The Discovery of (R)-3-Hydroxylignoceroyl-CoA in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The catabolism of very-long-chain fatty acids (VLCFAs), a class of lipids implicated in several severe metabolic disorders, is a critical function of peroxisomes. A pivotal discovery in understanding this pathway was the identification of a stereospecific route involving (R)-3-hydroxylignoceroyl-CoA, an intermediate in the β-oxidation of lignoceric acid (C24:0). This discovery hinged on the characterization of D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFE-2), which exhibits distinct stereoselectivity compared to its mitochondrial counterpart. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and key enzymatic players in the discovery of this crucial metabolic intermediate.

The Peroxisomal β-Oxidation Machinery for Very-Long-Chain Fatty Acids

The groundwork for understanding peroxisomal lipid metabolism was laid in the 1970s with the discovery of a fatty acyl-CoA oxidizing system within rat liver peroxisomes.[1] This system was found to be distinct from the well-characterized mitochondrial β-oxidation pathway.[1][2] A key difference that emerged was the stereochemistry of the 3-hydroxyacyl-CoA intermediates. While mitochondrial β-oxidation proceeds via (S)-3-hydroxyacyl-CoA esters, peroxisomes were found to possess a pathway that utilizes (R)-3-hydroxyacyl-CoA intermediates, particularly for branched-chain and very-long-chain fatty acids.[3]

The enzyme responsible for the formation of (R)-3-hydroxyacyl-CoA intermediates is the D-bifunctional protein (MFE-2).[3][4] This enzyme possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[4] For very-long-chain fatty acids like lignoceric acid, the process begins with their activation to lignoceroyl-CoA. Following the initial oxidation step, MFE-2 catalyzes the hydration of the resulting trans-2-enoyl-CoA to this compound, which is then dehydrogenated to 3-keto-lignoceroyl-CoA.[5][6]

The discovery and characterization of MFE-2 and its specific involvement in the metabolism of VLCFAs were crucial in elucidating the complete picture of peroxisomal β-oxidation and understanding the molecular basis of disorders like D-bifunctional protein deficiency, a severe peroxisomal disorder.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on peroxisomal β-oxidation and the enzymes involved.

Table 1: Substrate Specificity of Peroxisomal Acyl-CoA Oxidases

SubstrateRelative Activity (%)Reference
Palmitoyl-CoA (C16:0)100[9]
Pristanoyl-CoAHigh activity[9]
Trihydroxycoprostanoyl-CoAHigh activity[9]

Note: This table illustrates the broad substrate specificity of peroxisomal oxidases, which handle straight-chain, branched-chain, and bile acid intermediate CoA esters.

Table 2: Enzymatic Activities of Purified Rat Liver D-bifunctional Protein (MFE-2)

ActivitySubstrateSpecific Activity (units/mg)Reference
D-3-hydroxyacyl-CoA Dehydratase(R,S)-3-hydroxydecanoyl-CoAValue not explicitly stated in abstract[4]
D-3-hydroxyacyl-CoA Dehydrogenase(R)-3-hydroxydecanoyl-CoAValue not explicitly stated in abstract[4]

Experimental Protocols

Detailed methodologies were crucial for the discovery and characterization of this compound and the enzymes of the D-specific peroxisomal β-oxidation pathway.

Protocol 1: Purification of D-bifunctional Protein (MFE-2) from Rat Liver

This protocol is based on the methods described in the purification of rat liver peroxisomal enzymes.[4]

1. Homogenization and Subcellular Fractionation:

  • Rat livers are homogenized in a buffered sucrose (B13894) solution.
  • A light mitochondrial fraction, enriched in peroxisomes, is obtained by differential centrifugation.
  • Peroxisomes are further purified by isopycnic gradient centrifugation in a Percoll or sucrose gradient.

2. Solubilization of Peroxisomal Enzymes:

  • The purified peroxisomal fraction is treated with a mild detergent (e.g., Triton X-100) or sonication to solubilize the matrix enzymes.

3. Chromatographic Purification:

  • The solubilized protein mixture is subjected to a series of column chromatography steps. A typical scheme includes:
  • Ion-exchange chromatography (e.g., DEAE-Sephacel).
  • Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).
  • Affinity chromatography (e.g., Blue Sepharose).
  • Gel filtration chromatography (e.g., Sephacryl S-300).
  • Fractions are assayed for D-3-hydroxyacyl-CoA dehydratase and dehydrogenase activities at each step to track the purification of MFE-2.

4. Purity Assessment:

  • The purity of the final enzyme preparation is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which should reveal a major band corresponding to the molecular weight of MFE-2 (approximately 77-78 kDa).[4][10]

Protocol 2: Enzyme Assays for D-bifunctional Protein (MFE-2) Activity

1. D-3-hydroxyacyl-CoA Dehydrogenase Activity:

  • The assay mixture contains buffer (e.g., Tris-HCl, pH 8.5), NAD+, the purified enzyme fraction, and the substrate (e.g., (R)-3-hydroxyacyl-CoA).
  • The reaction is initiated by the addition of the substrate.
  • The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm.

2. 2-enoyl-CoA Hydratase (Dehydratase) Activity:

  • The assay mixture contains buffer (e.g., Tris-HCl, pH 8.0), the purified enzyme fraction, and the substrate (e.g., trans-2-enoyl-CoA).
  • The hydration of the double bond of the enoyl-CoA is monitored by the decrease in absorbance at 263 nm.

Protocol 3: Stereochemical Analysis of 3-Hydroxyacyl-CoA Esters

This protocol is a conceptual representation based on the need for chiral separation to distinguish between (R)- and (S)-isomers.

1. In Vitro β-Oxidation Reaction:

  • Isolated peroxisomes or a reconstituted system with purified enzymes are incubated with lignoceroyl-CoA, NAD+, and other necessary cofactors.
  • The reaction is stopped at a time point where intermediates, including 3-hydroxylignoceroyl-CoA, have accumulated.

2. Extraction and Derivatization of Acyl-CoA Esters:

  • The acyl-CoA esters are extracted from the reaction mixture.
  • To facilitate chromatographic separation and detection, the 3-hydroxyacyl-CoA can be hydrolyzed to the free acid and then derivatized with a chiral reagent to form diastereomers.

3. Chiral Chromatography:

  • The derivatized 3-hydroxy fatty acids are analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
  • The retention times of the sample peaks are compared to those of authentic (R)- and (S)-3-hydroxy fatty acid standards to determine the stereochemistry of the peroxisomally generated intermediate.

Visualizations

Signaling Pathways and Experimental Workflows

Peroxisomal_Beta_Oxidation_of_Lignoceroyl_CoA Lignoceroyl_CoA Lignoceroyl-CoA (C24:0) trans_2_Enoyl_CoA trans-2-Enoyl-Lignoceroyl-CoA Lignoceroyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase R_3_Hydroxy_CoA This compound trans_2_Enoyl_CoA->R_3_Hydroxy_CoA MFE-2 (Hydratase) keto_3_Acyl_CoA 3-Keto-Lignoceroyl-CoA R_3_Hydroxy_CoA->keto_3_Acyl_CoA MFE-2 (Dehydrogenase) Docosanoyl_CoA Docosanoyl-CoA (C22:0) keto_3_Acyl_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA keto_3_Acyl_CoA->Acetyl_CoA Thiolase Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase (Peroxisomal Membrane)

Caption: Peroxisomal β-oxidation pathway for lignoceroyl-CoA.

MFE2_Purification_Workflow start Rat Liver Homogenate diff_cent Differential Centrifugation start->diff_cent gradient_cent Isopycnic Gradient Centrifugation diff_cent->gradient_cent peroxisomes Purified Peroxisomes gradient_cent->peroxisomes solubilization Solubilization of Matrix Proteins peroxisomes->solubilization ion_exchange Ion-Exchange Chromatography solubilization->ion_exchange hydrophobic Hydrophobic Interaction Chromatography ion_exchange->hydrophobic affinity Affinity Chromatography hydrophobic->affinity gel_filtration Gel Filtration Chromatography affinity->gel_filtration purified_mfe2 Purified MFE-2 gel_filtration->purified_mfe2 sds_page SDS-PAGE Analysis purified_mfe2->sds_page

Caption: Experimental workflow for the purification of MFE-2.

Stereochemical_Analysis_Logic cluster_experiment Experimental Procedure cluster_logic Logical Analysis incubation Incubate Peroxisomes with Lignoceroyl-CoA extraction Extract Acyl-CoA Intermediates incubation->extraction derivatization Hydrolyze and Derivatize with Chiral Reagent extraction->derivatization analysis Chiral GC or HPLC Analysis derivatization->analysis compare Compare Retention Time to Standards analysis->compare identify Identify Stereoisomer compare->identify

Caption: Logical workflow for stereochemical analysis.

References

The Unseen Partner: A Technical Guide to the Biological Role of (R)-3-Hydroxylignoceroyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxylignoceroyl-CoA is a critical, yet often overlooked, intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Its formation and subsequent metabolism are intrinsically linked to the D-bifunctional protein (D-BP), an enzyme essential for the degradation of these complex lipids. This technical guide provides an in-depth exploration of the synthesis, degradation, and overall biological significance of this compound. We will detail its central role in peroxisomal fatty acid metabolism, present available quantitative data, and provide comprehensive experimental protocols for its study. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this key metabolic player and its implications in health and disease.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids in the nervous system. The catabolism of these fatty acids occurs predominantly in peroxisomes via a specialized β-oxidation pathway. A key and stereospecific step in this pathway is the hydration of 2-trans-enoyl-CoA to a 3-hydroxyacyl-CoA intermediate. While mitochondrial β-oxidation stereospecifically produces L-3-hydroxyacyl-CoA, the peroxisomal pathway, through the action of D-bifunctional protein (D-BP), generates the (R)-stereoisomer. This guide focuses specifically on this compound, the C24 intermediate, to illuminate its pivotal role in maintaining lipid homeostasis.

The Metabolic Pathway of this compound

The metabolism of this compound is exclusively confined to the peroxisome and is an integral part of the VLCFA β-oxidation spiral.

Synthesis of this compound

This compound is synthesized from its precursor, 2-trans-lignoceroyl-CoA, through the hydratase activity of the D-bifunctional protein (D-BP), also known as multifunctional enzyme 2 (MFE-2).[1][2][3] This enzyme is distinct from its mitochondrial counterpart and the L-bifunctional protein (L-BP) also found in peroxisomes, which produces the L-stereoisomer.

The synthesis reaction is as follows:

2-trans-Lignoceroyl-CoA + H₂O --(D-bifunctional protein hydratase)--> this compound

Degradation of this compound

The same D-bifunctional protein that synthesizes this compound is also responsible for its degradation. The dehydrogenase domain of D-BP catalyzes the NAD⁺-dependent oxidation of the 3-hydroxy group to a keto group, forming 3-ketolignoceroyl-CoA.[1][2][3]

The degradation reaction is as follows:

This compound + NAD⁺ --(D-bifunctional protein dehydrogenase)--> 3-Ketolignoceroyl-CoA + NADH + H⁺

Subsequently, 3-ketolignoceroyl-CoA is cleaved by a peroxisomal thiolase, yielding acetyl-CoA and docosanoyl-CoA (C22-CoA), which then undergoes further rounds of β-oxidation.

Signaling Pathways and Logical Relationships

The metabolism of this compound is a linear process within the peroxisomal β-oxidation pathway. The logical flow is straightforward, with the product of one enzymatic step serving as the substrate for the next, all orchestrated by the D-bifunctional protein.

Peroxisomal_Beta_Oxidation_R_Pathway cluster_synthesis Synthesis cluster_degradation Degradation Lignoceroyl-CoA Lignoceroyl-CoA Acyl-CoA_Oxidase Acyl-CoA Oxidase Lignoceroyl-CoA->Acyl-CoA_Oxidase H₂O₂ 2-trans-Lignoceroyl-CoA 2-trans-Lignoceroyl-CoA Acyl-CoA_Oxidase->2-trans-Lignoceroyl-CoA DBP_Hydratase D-Bifunctional Protein (Hydratase Activity) 2-trans-Lignoceroyl-CoA->DBP_Hydratase H₂O R-3-Hydroxylignoceroyl-CoA R-3-Hydroxylignoceroyl-CoA DBP_Hydratase->R-3-Hydroxylignoceroyl-CoA DBP_Dehydrogenase D-Bifunctional Protein (Dehydrogenase Activity) R-3-Hydroxylignoceroyl-CoA->DBP_Dehydrogenase NAD⁺ -> NADH + H⁺ 3-Ketolignoceroyl-CoA 3-Ketolignoceroyl-CoA DBP_Dehydrogenase->3-Ketolignoceroyl-CoA Thiolase Thiolase 3-Ketolignoceroyl-CoA->Thiolase CoA-SH Docosanoyl-CoA Docosanoyl-CoA Thiolase->Docosanoyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Peroxisomal β-oxidation of lignoceroyl-CoA via the (R)-specific pathway.

Quantitative Data

EnzymeSubstrateParameterValueOrganismReference
D-Bifunctional Protein (Hydratase)trans-2-Enoyl-CoAsStereospecificityForms (R)-hydroxy-acyl-CoA intermediatesHuman[1]
D-Bifunctional Protein (Dehydrogenase)(R)-3-Hydroxyacyl-CoAsCofactorNAD⁺Human[1]

Experimental Protocols

Synthesis of (R)-3-Hydroxylignoceric Acid

A stereoselective synthesis of (R)-3-hydroxy fatty acids can be achieved through various chemical methods, such as the Nagao–Fujita or Braun acetate (B1210297) aldol (B89426) reactions, followed by standard workup procedures.[4] A general approach involves:

  • Aldol Condensation: Reacting a long-chain aldehyde (derived from lignoceric acid) with a chiral acetate enolate equivalent.

  • Chiral Auxiliary Removal: Cleavage of the chiral auxiliary to yield the enantiomerically enriched 3-hydroxy acid.

  • Purification: Purification by chromatography to obtain the desired (R)-isomer.

Enzymatic Assay for D-Bifunctional Protein Activity

The activity of the dehydrogenase component of D-BP can be assayed spectrophotometrically by monitoring the formation of NADH.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.5), NAD⁺, and the substrate, this compound.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of D-bifunctional protein or a peroxisomal fraction.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Chiral Separation and Quantification of 3-Hydroxy Fatty Acid Enantiomers

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a robust method for separating and quantifying the enantiomers of 3-hydroxy fatty acids.[5][6]

  • Derivatization: Convert the hydroxyl group of the fatty acid to a UV-active or fluorescent derivative (e.g., with dinitrophenyl isocyanate) to enhance detection.[5]

  • Chromatography: Employ a chiral HPLC column (e.g., amylose-based) with an appropriate mobile phase to separate the (R) and (S) enantiomers.[6]

  • Detection: Use a UV or fluorescence detector to quantify the separated enantiomers based on peak area.

  • Mass Spectrometry: For enhanced specificity and sensitivity, couple the HPLC system to a mass spectrometer (LC-MS/MS).[6]

Experimental_Workflow_Chiral_Analysis Sample Biological Sample (e.g., tissue homogenate, cell lysate) Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis of CoA Esters Extraction->Hydrolysis Derivatization Derivatization of Hydroxyl Group Hydrolysis->Derivatization Chiral_HPLC Chiral HPLC Separation Derivatization->Chiral_HPLC Detection UV/Fluorescence or MS/MS Detection Chiral_HPLC->Detection Quantification Quantification of (R) and (S) Enantiomers Detection->Quantification

Workflow for the chiral analysis of 3-hydroxy fatty acids.

Conclusion

This compound is a key metabolite in the peroxisomal β-oxidation of very-long-chain fatty acids, exclusively handled by the D-bifunctional protein. Understanding its metabolism is crucial for elucidating the pathophysiology of peroxisomal disorders, such as D-bifunctional protein deficiency, which leads to the accumulation of VLCFAs and severe neurological symptoms.[2][3] The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of this important molecule and its enzymatic machinery. Future research focusing on the specific kinetics of D-BP with this compound and the development of targeted therapeutic interventions for related disorders will be of significant value to the scientific and medical communities.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger Spectrum Disorder (ZSD) represents a group of severe, autosomal recessive genetic disorders characterized by deficient peroxisome biogenesis, leading to complex metabolic abnormalities and multi-organ dysfunction. A central biochemical hallmark of ZSD is the accumulation of very-long-chain fatty acids (VLCFAs) due to impaired peroxisomal β-oxidation. This document provides a detailed examination of the metabolic pathway involving lignoceric acid and its critical intermediate, (R)-3-hydroxylignoceroyl-CoA. We delineate the pathophysiology linking mutations in PEX genes to the enzymatic failures that cause VLCFA accumulation and the subsequent cellular toxicity underlying Zellweger syndrome. This guide includes quantitative data on biochemical markers, detailed experimental protocols for diagnosis and research, and visual diagrams of the core biochemical and diagnostic pathways to serve as a comprehensive resource for the scientific community.

Introduction: Zellweger Spectrum Disorder

Zellweger Spectrum Disorder (ZSD) is a continuum of rare, inherited conditions resulting from mutations in PEX genes, which are essential for the formation of functional peroxisomes.[1][2] The most severe form of this spectrum is Zellweger syndrome (ZS), also known as cerebrohepatorenal syndrome.[1] These disorders are inherited in an autosomal recessive manner, meaning an affected individual must inherit a mutated gene from both parents.[3]

The fundamental defect in ZSD is the reduction or complete absence of functional peroxisomes, which are cellular organelles crucial for various metabolic processes.[1][2][4] The absence of these organelles disrupts numerous biochemical pathways, most notably the β-oxidation of very-long-chain fatty acids (VLCFAs; fatty acids with 22 or more carbons).[5][6] This failure leads to the systemic accumulation of VLCFAs in tissues and plasma, which is cytotoxic and results in the profound clinical manifestations of the disease.[1][7] Patients with severe ZS typically present at birth with severe hypotonia, developmental delays, seizures, and significant hepatic and renal abnormalities, often not surviving beyond the first year of life.[1][3][8][9]

The Central Role of Peroxisomal β-Oxidation

In mammalian cells, fatty acid oxidation occurs in both mitochondria and peroxisomes, but the two organelles have distinct substrate specificities.[6][10] While mitochondria are the primary site for the oxidation of short-, medium-, and long-chain fatty acids, peroxisomes are exclusively responsible for the initial breakdown of VLCFAs, such as lignoceric acid (C24:0), as well as pristanic acid and bile acid intermediates.[5][6][11]

The peroxisomal β-oxidation pathway does not proceed to complete degradation but rather shortens VLCFAs into medium-chain acyl-CoAs. These shorter chains are then transported to mitochondria for complete oxidation to CO2 and water.[6][12] The inability to perform this initial shortening is the core metabolic failure in Zellweger syndrome.

The Biochemical Pathway: From Lignoceric Acid to this compound

The breakdown of lignoceric acid within the peroxisome is a multi-step enzymatic process. This compound is a key, transient intermediate in this pathway.

  • Activation : Lignoceric acid is transported into the peroxisome and activated by a very-long-chain acyl-CoA synthetase (ACSVL) into its coenzyme A derivative, Lignoceroyl-CoA .

  • Oxidation : Lignoceroyl-CoA undergoes oxidation catalyzed by a peroxisomal acyl-CoA oxidase (ACOX1). This reaction introduces a double bond and produces trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[12]

  • Hydration : The resulting trans-2-enoyl-CoA is then hydrated by the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This hydration step yields the critical intermediate, This compound .

  • Dehydrogenation : The DBP enzyme then catalyzes the dehydrogenation of this compound to form 3-ketoacyl-CoA.

  • Thiolysis : Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (docosanoyl-CoA, C22:0).[10] This shortened acyl-CoA can then undergo further cycles of β-oxidation.

In Zellweger syndrome, mutations in PEX genes lead to defective peroxisome assembly.[2] Consequently, the enzymes required for this pathway, including ACOX1 and DBP, are either absent or mislocalized to the cytoplasm, rendering them non-functional. This enzymatic failure halts the β-oxidation of lignoceric acid, leading to the pathological accumulation of VLCFAs.[1][7]

Data Presentation: Biochemical and Genetic Landscape

Quantitative analysis of VLCFA levels and identification of the underlying genetic mutations are cornerstones of ZSD diagnosis and research.

Table 1: Quantitative Analysis of Very-Long-Chain Fatty Acid (VLCFA) Markers in Zellweger Spectrum Disorder
BiomarkerClassical Zellweger Syndrome (Severe)D-Bifunctional Protein Deficiency (DBP)Mild ZSDNormal/Control Range
C26:0 (µg/mL) 5.20 ± 1.782.61 ± 0.970.76 ± 0.46Typically < 0.5
C26:0/C22:0 Ratio 0.65 ± 0.180.30 ± 0.130.11 ± 0.09Typically < 0.02

Data adapted from Stradomska et al., 2020.[13] Values are presented as mean ± standard deviation. These markers are critical for diagnosis and can correlate with disease severity.

Table 2: Common PEX Gene Mutations in Zellweger Spectrum Disorder
GeneApproximate Frequency of MutationsFunction of Encoded Peroxin
PEX1 ~68-70%AAA-ATPase involved in peroxisomal protein import
PEX6 ~15%AAA-ATPase, forms a complex with PEX1
PEX12 ~5%Peroxisomal membrane RING finger protein
PEX26 ~3%Peroxisomal membrane protein, anchors PEX1/PEX6 complex
PEX10 ~2%Peroxisomal membrane RING finger protein
PEX2 ~1%Peroxisomal membrane RING finger protein
Other PEX genes <1% eachVarious roles in peroxisome assembly and import

Frequencies are estimates based on multiple studies.[9][14] The high prevalence of PEX1 mutations makes it a primary target for initial genetic screening.

Mandatory Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA VCL-ACS Enoyl_CoA trans-2-Enoyl-CoA Lignoceroyl_CoA->Enoyl_CoA ACOX1 (produces H₂O₂) R_3_OH_Lignoceroyl_CoA This compound Enoyl_CoA->R_3_OH_Lignoceroyl_CoA D-Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA R_3_OH_Lignoceroyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (Dehydrogenase activity) Docosanoyl_CoA Docosanoyl-CoA (C22:0) Ketoacyl_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Peroxisomal β-Oxidation of Lignoceric Acid.

Zellweger_Pathophysiology A PEX Gene Mutations (e.g., PEX1, PEX6) B Defective Peroxisome Biogenesis A->B C Mislocalization / Absence of Peroxisomal Enzymes (ACOX1, DBP) B->C D Impaired Peroxisomal β-Oxidation C->D E Accumulation of Precursors: Lignoceric Acid & other VLCFAs D->E F Cellular Toxicity (Demyelination, Membrane Injury) E->F G Zellweger Syndrome Clinical Phenotype (Neurological, Hepatic, Renal Dysfunction) F->G

Caption: Pathophysiological cascade in Zellweger syndrome.

ZS_Diagnosis_Workflow A Clinical Suspicion (e.g., Neonatal Hypotonia, Seizures) B Biochemical Analysis (Blood/Plasma Sample) A->B C Measure VLCFA Levels (C26:0, C26:0/C22:0 ratio) B->C D Elevated VLCFAs? C->D E Molecular Confirmation (Genomic DNA Sample) D->E Yes I Consider other diagnoses D->I No F PEX Gene Sequencing (Targeted panel or whole exome) E->F G Identify Biallelic Pathogenic Mutations F->G H Diagnosis Confirmed: Zellweger Spectrum Disorder G->H

Caption: Experimental workflow for Zellweger syndrome diagnosis.

Experimental Protocols

Protocol 1: Quantitative Analysis of Very-Long-Chain Fatty Acids (VLCFAs)

Objective: To quantify the levels of C26:0 and other VLCFAs in patient plasma or cultured fibroblasts using gas chromatography-mass spectrometry (GC-MS).

Methodology:

  • Lipid Extraction: Total lipids are extracted from 100-200 µL of plasma or a pellet of cultured fibroblasts using a chloroform:methanol (2:1, v/v) solvent system. An internal standard (e.g., heptacosanoic acid, C27:0) is added prior to extraction for accurate quantification.

  • Saponification and Methylation: The extracted lipids are saponified using methanolic KOH to release free fatty acids. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) by heating with a reagent such as 14% boron trifluoride in methanol.

  • FAME Extraction: The resulting FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column. The FAMEs are separated based on their chain length and degree of saturation. The eluting compounds are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

  • Quantification: The concentration of each VLCFA is determined by comparing its peak area to that of the internal standard. Ratios such as C24:0/C22:0 and C26:0/C22:0 are calculated to normalize for variations in total lipid content.[15]

Protocol 2: Measurement of Peroxisomal Acyl-CoA Oxidase (ACOX) Activity

Objective: To measure the activity of the first enzyme in the peroxisomal β-oxidation pathway in cell lysates (e.g., from cultured fibroblasts or liver biopsy).

Methodology: This protocol describes a coupled spectrophotometric assay.[16]

  • Reagent Preparation:

    • Assay Buffer: 50 mM MES buffer, pH 8.0.

    • Substrate: 0.5% (w/v) Palmitoyl-CoA solution.

    • Colorimetric Reagents: 1.6 mM 4-aminoantipyrine (B1666024) and 22 mM phenol (B47542) solution.

    • Coupling Enzyme: Horseradish peroxidase (HRP), ~100 units/mL.

    • Cofactor: 1 mM Flavin Adenine Dinucleotide (FAD).

  • Reaction Mixture: In a cuvette, combine the assay buffer, colorimetric reagents, FAD, and HRP solution.

  • Sample Preparation: Prepare a cell lysate from fibroblasts or tissue homogenate via sonication or detergent lysis on ice. Centrifuge to pellet debris and use the supernatant for the assay.

  • Assay Procedure:

    • Add a known amount of cell lysate protein to the reaction mixture in the cuvette.

    • Initiate the reaction by adding the Palmitoyl-CoA substrate.

    • The ACOX in the sample oxidizes Palmitoyl-CoA, producing H₂O₂.

    • The HRP enzyme uses this H₂O₂ to catalyze the oxidative coupling of 4-aminoantipyrine and phenol, forming a quinoneimine dye.

  • Measurement: Monitor the rate of formation of the quinoneimine dye by measuring the increase in absorbance at 500 nm over time using a spectrophotometer.

  • Calculation: Enzyme activity is calculated based on the molar extinction coefficient of the dye and is typically expressed as nmol of H₂O₂ produced per minute per mg of protein. A blank reaction without the substrate is run to correct for any background activity.[16] Note: Fluorometric assays using substrates like lauroyl-CoA can offer higher sensitivity.[17]

Protocol 3: PEX Gene Sequencing for Molecular Diagnosis

Objective: To identify the causative mutations in PEX genes from a patient's genomic DNA.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from a patient's peripheral blood leukocytes or cultured skin fibroblasts using a commercial DNA extraction kit.

  • PCR Amplification: Design primers to flank each exon and adjacent intronic regions of the target PEX genes (e.g., PEX1, PEX6, PEX12). Perform Polymerase Chain Reaction (PCR) to amplify these specific regions from the patient's genomic DNA.[18][19]

  • PCR Product Purification: Purify the amplified PCR products to remove unincorporated dNTPs, primers, and polymerase. This is typically done using enzymatic cleanup or column-based purification kits.

  • Sanger Sequencing: Sequence the purified PCR products using dideoxy chain-termination (Sanger) sequencing. Both forward and reverse strands should be sequenced for accuracy.

  • Sequence Analysis: Align the patient's sequence data with the reference human genome sequence for the corresponding PEX gene. Analyze the alignment to identify any nucleotide variations (e.g., missense, nonsense, frameshift, or splice-site mutations).

  • Interpretation: Classify the identified variants as pathogenic, likely pathogenic, or of uncertain significance based on population databases, in silico prediction tools, and segregation analysis within the family, if possible. A diagnosis is confirmed upon identification of two pathogenic (or likely pathogenic) mutations on opposite alleles (biallelic).[18]

Conclusion and Future Directions

The metabolic intermediate this compound stands at a critical juncture in the peroxisomal β-oxidation pathway. In Zellweger syndrome, the disruption of this pathway due to faulty peroxisome biogenesis leads to the accumulation of its upstream precursors, primarily lignoceric acid and other VLCFAs. This accumulation is the direct biochemical cause of the widespread cellular dysfunction and devastating clinical outcomes observed in patients.

Current management for ZSD remains largely supportive, focusing on symptom control.[1][20] However, the detailed understanding of the molecular and biochemical basis of the disease, as outlined in this guide, is paving the way for novel therapeutic strategies. Research using patient-derived induced pluripotent stem cells (iPSCs) and animal models like zebrafish and mice is crucial for drug screening and for exploring advanced therapeutic modalities such as gene therapy.[21][22][23][24] These models allow for the investigation of cell-type-specific effects of VLCFA accumulation and provide platforms to test compounds that could potentially restore peroxisomal function or mitigate the downstream toxic effects, offering hope for future treatments.[22]

References

In-Depth Technical Guide: The Function of (R)-3-Hydroxylignoceroyl-CoA in X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), primarily hexacosanoic acid (C26:0) and tetracosanoic acid (lignoceric acid, C24:0). This accumulation is a direct consequence of mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. A critical step in the degradation of these VLCFAs is the peroxisomal β-oxidation pathway. This guide delves into the specific role of a key intermediate in this pathway, (R)-3-hydroxylignoceroyl-CoA, within the context of X-ALD. While central to the normal catabolism of lignoceric acid, the pathophysiology of X-ALD is not characterized by the accumulation of this specific intermediate. Instead, the primary defect lies upstream, in the transport of its precursor, lignoceroyl-CoA, into the peroxisome. Understanding this distinction is paramount for the development of targeted therapeutic strategies.

The Peroxisomal β-Oxidation of Lignoceric Acid: A Central Metabolic Pathway

Very long-chain fatty acids, defined as those with 22 or more carbons, are exclusively degraded within peroxisomes via the β-oxidation pathway.[1][2] This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

The initial step is the activation of the VLCFA, such as lignoceric acid (C24:0), to its CoA thioester, lignoceroyl-CoA, by a very long-chain acyl-CoA synthetase (VLACS).[1] Subsequently, lignoceroyl-CoA must be transported into the peroxisome, a process mediated by the ATP-binding cassette (ABC) transporter, ALDP (encoded by the ABCD1 gene).[3][4]

Once inside the peroxisome, lignoceroyl-CoA undergoes the four core reactions of β-oxidation:

  • Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons, forming trans-2-enoyl-CoA.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. In the case of VLCFAs, this step is catalyzed by the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2). This enzyme specifically produces the (R)-3-hydroxyacyl-CoA stereoisomer.[5][6] For lignoceroyl-CoA, this intermediate is This compound .

  • Dehydrogenation: The same D-bifunctional protein then catalyzes the oxidation of the hydroxyl group of this compound to a keto group, forming 3-ketolignoceroyl-CoA.[5][6]

  • Thiolysis: A thiolase cleaves 3-ketolignoceroyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (docosanoyl-CoA, C22:0), which can then undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA CoA-SH, ATP Lignoceroyl_CoA_P Lignoceroyl-CoA Lignoceroyl_CoA->Lignoceroyl_CoA_P ALDP (ABCD1) VLACS VLACS VLACS->Lignoceroyl_CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Lignoceroyl_CoA_P->trans_2_Enoyl_CoA FAD -> FADH2 R_3_Hydroxylignoceroyl_CoA This compound trans_2_Enoyl_CoA->R_3_Hydroxylignoceroyl_CoA H2O 3_Ketolignoceroyl_CoA 3-Ketolignoceroyl-CoA R_3_Hydroxylignoceroyl_CoA->3_Ketolignoceroyl_CoA NAD+ -> NADH Docosanoyl_CoA Docosanoyl-CoA (C22:0) 3_Ketolignoceroyl_CoA->Docosanoyl_CoA Acetyl_CoA Acetyl-CoA 3_Ketolignoceroyl_CoA->Acetyl_CoA Acyl_CoA_Oxidase Acyl_CoA_Oxidase Acyl_CoA_Oxidase->trans_2_Enoyl_CoA DBP_Hydratase DBP_Hydratase DBP_Hydratase->R_3_Hydroxylignoceroyl_CoA DBP_Dehydrogenase DBP_Dehydrogenase DBP_Dehydrogenase->3_Ketolignoceroyl_CoA Thiolase Thiolase Thiolase->Docosanoyl_CoA Thiolase->Acetyl_CoA

The Role of this compound in X-ALD: A Tale of an Upstream Defect

In X-ALD, the genetic defect lies in the ABCD1 gene, leading to a non-functional or absent ALDP transporter.[3][4] This impairment critically disrupts the first step of peroxisomal β-oxidation for VLCFAs: their transport into the peroxisome. Consequently, lignoceroyl-CoA and other VLCFA-CoAs accumulate in the cytosol.

It is crucial to note that the enzymatic machinery of the peroxisomal β-oxidation pathway itself, including the D-bifunctional protein responsible for the formation and subsequent dehydrogenation of this compound, is present and functionally active in X-ALD patients.[2][7] Therefore, the pathophysiology of X-ALD is not characterized by an accumulation of this compound within the peroxisome. The metabolic block occurs before this intermediate can be formed in significant amounts. The primary biochemical hallmark of X-ALD is the accumulation of the precursor VLCFAs (e.g., C26:0 and C24:0) and their CoA esters in the cytosol and various tissues.[1][8]

This is in contrast to another peroxisomal disorder, D-bifunctional protein deficiency, where mutations in the HSD17B4 gene directly impair the function of DBP.[5][9][10] In this condition, an accumulation of upstream intermediates, including VLCFAs and potentially (R)-3-hydroxyacyl-CoAs, would be expected due to the enzymatic block.

XALD_vs_DBP_Deficiency cluster_XALD X-linked Adrenoleukodystrophy (X-ALD) cluster_DBP D-Bifunctional Protein Deficiency VLCFA_CoA_XALD VLCFA-CoA (accumulates in cytosol) ALDP_XALD ALDP (ABCD1) (Defective) VLCFA_CoA_XALD->ALDP_XALD Transport Blocked VLCFA_CoA_DBP VLCFA-CoA Peroxisome_XALD Peroxisome Beta_Oxidation_XALD β-oxidation enzymes (Functional) R_3_Hydroxy_XALD (R)-3-hydroxy-VLCFA-CoA (Not formed/accumulated) ALDP_DBP ALDP (ABCD1) (Functional) Peroxisome_DBP Peroxisome trans_2_Enoyl_CoA_DBP trans-2-enoyl-CoA DBP_Defective D-Bifunctional Protein (Defective) R_3_Hydroxy_DBP (R)-3-hydroxy-VLCFA-CoA (Accumulates)

Quantitative Data on Acyl-CoA Species in X-ALD

Recent advances in mass spectrometry have enabled the quantitative analysis of various acyl-CoA species in biological samples. Studies on fibroblasts from X-ALD patients have provided valuable insights into the specific acyl-CoAs that accumulate due to the ABCD1 defect.

Acyl-CoA SpeciesControl Fibroblasts (pmol/10^6 cells)X-ALD Fibroblasts (pmol/10^6 cells)Fold ChangeReference
C24:0-CoA (Lignoceroyl-CoA)~0.1~0.5~5[8]
C26:0-CoA (Hexacosanoyl-CoA)Not detected~0.2-[8]
C26:1-CoA (Hexacosenoyl-CoA)~0.05~1.0~20[8]

Table 1: Abundance of selected very long-chain acyl-CoA species in control and X-ALD patient fibroblasts. Data are approximate values derived from published studies and are intended for comparative purposes.

Notably, a significant accumulation of lignoceroyl-CoA (C24:0-CoA) and particularly hexacosenoyl-CoA (C26:1-CoA) is observed in X-ALD fibroblasts, while hexacosanoyl-CoA (C26:0-CoA) is also elevated.[8] These data strongly support the model of an upstream transport defect, leading to the buildup of the substrates for peroxisomal β-oxidation in the cytosol.

Experimental Protocols

Measurement of Peroxisomal β-Oxidation Activity

A common method to assess the functionality of the peroxisomal β-oxidation pathway is to measure the rate of oxidation of a radiolabeled VLCFA substrate in cultured cells or tissue homogenates.

Objective: To determine the rate of peroxisomal β-oxidation of lignoceric acid (C24:0).

Materials:

  • Cultured skin fibroblasts from control and X-ALD patients.

  • [1-¹⁴C]Lignoceric acid.

  • Cell homogenization buffer.

  • Reaction buffer containing ATP, CoA, NAD+, and FAD.

  • Scintillation cocktail and counter.

Protocol:

  • Culture fibroblasts to confluency.

  • Harvest and homogenize the cells in a suitable buffer.

  • Incubate a defined amount of cell homogenate with the reaction buffer containing [1-¹⁴C]lignoceric acid.

  • After a specific incubation time, stop the reaction by adding an acid.

  • Separate the radiolabeled acetyl-CoA from the unreacted radiolabeled lignoceric acid (e.g., by precipitation of the long-chain fatty acid).

  • Quantify the amount of radiolabeled water-soluble products (representing acetyl-CoA) using liquid scintillation counting.

  • Express the results as nmol of substrate oxidized per hour per mg of protein.

In X-ALD fibroblasts, the rate of lignoceric acid oxidation is significantly reduced compared to control cells.[11]

Beta_Oxidation_Assay_Workflow Start Start Cell_Culture Culture Fibroblasts (Control and X-ALD) Start->Cell_Culture Homogenization Cell Homogenization Cell_Culture->Homogenization Incubation Incubate with [1-¹⁴C]Lignoceric Acid and cofactors Homogenization->Incubation Reaction_Stop Stop Reaction (Acidification) Incubation->Reaction_Stop Separation Separate Soluble (¹⁴C-Acetyl-CoA) and Insoluble Fractions Reaction_Stop->Separation Quantification Quantify Radioactivity in Soluble Fraction (Scintillation Counting) Separation->Quantification Analysis Calculate Oxidation Rate Quantification->Analysis End End Analysis->End

Quantitative Analysis of Acyl-CoA Species by LC-MS/MS

Objective: To quantify the levels of specific acyl-CoA species, including lignoceroyl-CoA, in cell extracts.

Materials:

  • Cultured fibroblasts.

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Extraction solvent (e.g., methanol/water).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol:

  • Harvest and count cultured fibroblasts.

  • Quench metabolism rapidly (e.g., with cold methanol).

  • Add internal standards.

  • Extract acyl-CoAs from the cell pellet using an appropriate solvent system.

  • Analyze the extracts by LC-MS/MS using a method optimized for the separation and detection of long-chain acyl-CoAs.

  • Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.

  • Normalize the results to the cell number.

This method allows for the precise quantification of a wide range of acyl-CoA species, providing a detailed snapshot of the metabolic consequences of the X-ALD defect.[8]

Conclusion and Future Directions

The role of this compound in X-linked adrenoleukodystrophy is that of a "missing" intermediate. Its formation is significantly reduced due to the primary defect in the transport of its precursor, lignoceroyl-CoA, into the peroxisome. Therefore, therapeutic strategies should not be aimed at this specific molecule but rather at addressing the upstream defect or its consequences.

Future research and drug development efforts should continue to focus on:

  • Gene therapy: Introducing a functional copy of the ABCD1 gene to restore ALDP function.

  • Upregulation of compensatory transporters: Investigating methods to increase the expression of other peroxisomal ABC transporters, such as ABCD2, that have overlapping substrate specificity with ALDP.

  • Inhibition of VLCFA elongation: Developing drugs that target the enzymes responsible for the synthesis of VLCFAs.

  • Management of downstream pathology: Targeting the neuroinflammation and oxidative stress that result from VLCFA accumulation.

A thorough understanding of the specific metabolic block in X-ALD, including the fate of intermediates like this compound, is essential for the rational design of effective therapies for this devastating disease.

References

A Technical Guide to the Enzymatic Synthesis of (R)-3-Hydroxylignoceroyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of (R)-3-hydroxylignoceroyl-CoA, a critical very-long-chain fatty acyl-CoA intermediate. This document outlines the theoretical framework, detailed experimental protocols, and data presentation for the in vitro production of this essential molecule for research and drug development purposes.

Introduction

This compound is a key intermediate in the metabolic pathway of very-long-chain fatty acid (VLCFA) elongation.[1] The synthesis of VLCFAs, fatty acids with 22 or more carbons, is crucial for various physiological processes, including the formation of sphingolipids, which are essential components of myelin and skin ceramides.[1][2] Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, such as X-linked adrenoleukodystrophy.[3] The availability of pure this compound is therefore vital for in vitro studies aimed at understanding the pathophysiology of these diseases and for the screening of potential therapeutic agents.

This guide details a multi-step enzymatic approach to synthesize this compound, starting from lignoceric acid. The process leverages the sequential activity of three key enzymes involved in the fatty acid elongation cycle.

The Enzymatic Synthesis Pathway

The synthesis of this compound from lignoceric acid (C24:0) involves a three-step enzymatic cascade that mimics the initial stages of the fatty acid elongation cycle.[4] This process takes place in the endoplasmic reticulum and involves the addition of a two-carbon unit from malonyl-CoA.[1][4]

The three key enzymatic reactions are:

  • Activation of Lignoceric Acid: Lignoceric acid is first activated to its coenzyme A thioester, lignoceroyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACSL). This reaction requires ATP and coenzyme A.

  • Carbon-Carbon Bond Formation (Condensation): Lignoceroyl-CoA is then condensed with malonyl-CoA by the enzyme ELOVL fatty acid elongase 1 (ELOVL1), the rate-limiting enzyme in VLCFA elongation, to form 3-keto-hexacosanoyl-CoA (a C26 3-ketoacyl-CoA).[1]

  • Stereospecific Reduction: Finally, the 3-keto group of 3-keto-hexacosanoyl-CoA is stereospecifically reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KCR), yielding the final product, (R)-3-hydroxyhexacosanoyl-CoA, also known as this compound.

Below is a diagram illustrating this synthetic pathway.

Enzymatic_Synthesis_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Elongation cluster_2 Step 3: Reduction Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA VLC-ACSL + ATP, CoA Keto_Hexacosanoyl_CoA 3-Keto-hexacosanoyl-CoA Lignoceroyl_CoA->Keto_Hexacosanoyl_CoA ELOVL1 + Malonyl-CoA Hydroxy_Hexacosanoyl_CoA This compound ((R)-3-Hydroxyhexacosanoyl-CoA) Keto_Hexacosanoyl_CoA->Hydroxy_Hexacosanoyl_CoA 3-Ketoacyl-CoA Reductase + NADPH

Caption: Enzymatic synthesis pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the required enzymes and the subsequent enzymatic synthesis and purification of the target molecule.

Expression and Purification of Recombinant Human Enzymes

3.1.1. Very-Long-Chain Acyl-CoA Synthetase (VLC-ACSL)

  • Expression System: Human VLC-ACSL can be expressed in a bacterial system such as E. coli.

  • Purification: A common method involves affinity chromatography. For example, a His-tagged recombinant protein can be purified using a Ni-NTA agarose (B213101) column.

3.1.2. ELOVL Fatty Acid Elongase 1 (ELOVL1)

  • Expression System: Due to its nature as a membrane protein, ELOVL1 is often expressed in insect cells (e.g., Sf9) using a baculovirus expression system or in vitro using an E. coli expression system.[3][5]

  • Purification: Purification of the full-length protein typically requires solubilization from the membrane using detergents, followed by affinity chromatography (e.g., His-tag purification).[5]

3.1.3. 3-Ketoacyl-CoA Reductase (KCR)

  • Expression System: Human KCR can be expressed in E. coli.

  • Purification: Similar to VLC-ACSL, a His-tagged KCR can be purified using Ni-NTA affinity chromatography.

Multi-Step Enzymatic Synthesis of this compound

The synthesis is performed as a cascade of reactions, where the product of one step serves as the substrate for the next.

Workflow Diagram:

Synthesis_Workflow Start Start: Lignoceric Acid Step1 Step 1: Activation (VLC-ACSL, ATP, CoA) Start->Step1 Intermediate1 Lignoceroyl-CoA Step1->Intermediate1 Step2 Step 2: Elongation (ELOVL1, Malonyl-CoA) Intermediate1->Step2 Intermediate2 3-Keto-hexacosanoyl-CoA Step2->Intermediate2 Step3 Step 3: Reduction (KCR, NADPH) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (HPLC) Product->Purification Analysis Analysis (LC-MS/MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Reaction Conditions:

ParameterStep 1: ActivationStep 2: ElongationStep 3: Reduction
Enzyme Purified human VLC-ACSLPurified human ELOVL1Purified human KCR
Substrates Lignoceric acid, ATP, Coenzyme ALignoceroyl-CoA, Malonyl-CoA3-Keto-hexacosanoyl-CoA, NADPH
Buffer Phosphate (B84403) buffer (pH 7.2-7.4)HEPES buffer (pH 7.2)Phosphate buffer (pH 7.0-7.4)
Cofactors MgCl₂--
Temperature 37°C37°C37°C
Incubation Time 30-60 minutes60-120 minutes30-60 minutes

Note: The product of each step is used as the substrate for the subsequent step without intermediate purification. The entire cascade can be performed in a single reaction vessel by sequential addition of the enzymes and necessary substrates.

Purification of this compound

The final product can be purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reversed-phase column is suitable for separating acyl-CoA esters.[6][7]

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) hydroxide) is typically used for elution.[6][7]

  • Detection: The eluent can be monitored by UV absorbance at 260 nm.[6]

For chiral separation to confirm the (R)-enantiomer, a chiral column such as Chiralpak AD-RH can be employed.[8]

Quantitative Data and Analysis

Accurate quantification of the synthesized this compound is essential for its use in in vitro studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.[7][9]

LC-MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[7][9]
MS/MS Transition Precursor ion (M+H)⁺ → Product ion (neutral loss of 507 Da)[7]
Quantification Based on a standard curve of a known concentration of a related 3-hydroxyacyl-CoA or by using a stable isotope-labeled internal standard.

Expected Yields and Purity:

The overall yield of the multi-step synthesis will depend on the efficiency of each enzymatic step and the purification process. Based on similar enzymatic syntheses of acyl-CoAs, yields can be expected to be in the range of 15-40%. Purity of the final product after HPLC should be >95% as determined by LC-MS analysis.

Application in In Vitro Studies

The enzymatically synthesized this compound can be utilized in a variety of in vitro applications, including:

  • Enzyme kinetics studies: As a substrate for the subsequent enzyme in the VLCFA elongation pathway, 3-hydroxyacyl-CoA dehydratase.

  • Inhibitor screening: To identify compounds that modulate the activity of enzymes involved in VLCFA metabolism.

  • Cell-based assays: To study the effects of its accumulation in cell models of VLCFA-related disorders.

  • Structural studies: For co-crystallization with enzymes to understand substrate binding and catalytic mechanisms.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By following the detailed protocols for enzyme expression, purification, multi-step synthesis, and product analysis, researchers can obtain high-quality material for their in vitro studies, thereby advancing our understanding of VLCFA metabolism and related diseases. The use of recombinant human enzymes ensures the biological relevance of the synthesized molecule for studies related to human physiology and pathology.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of (R)-3-hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-3-hydroxylignoceroyl-CoA, a crucial intermediate in very-long-chain fatty acid metabolism. The methodologies detailed herein are compiled from established chemical principles and analogous syntheses, offering a robust framework for its production in a laboratory setting.

Introduction

This compound is the (R)-stereoisomer of the 3-hydroxy derivative of lignoceroyl-CoA. Lignoceric acid (tetracosanoic acid) is a saturated very-long-chain fatty acid (VLCFA) with 24 carbon atoms. Its metabolic activation and subsequent hydroxylation are key steps in pathways such as peroxisomal beta-oxidation. Deficiencies in these pathways are associated with severe genetic disorders, including X-linked adrenoleukodystrophy (X-ALD). The availability of pure this compound is essential for in-vitro biochemical assays, enzyme characterization, and the development of potential therapeutic interventions.

This guide outlines a plausible multi-step chemical synthesis beginning with the formation of a 3-keto-lignoceric acid precursor, followed by a stereoselective reduction to the desired (R)-3-hydroxy lignoceric acid, and culminating in its activation to the coenzyme A thioester. Detailed purification and characterization protocols are also provided.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a three-stage process:

  • Synthesis of 3-Keto-lignoceric Acid: This key intermediate can be prepared via a Claisen condensation reaction followed by hydrolysis and decarboxylation.

  • Stereoselective Reduction to (R)-3-hydroxy Lignoceric Acid: The prochiral ketone of 3-keto-lignoceric acid is reduced to the (R)-alcohol using a chiral reducing agent or a biocatalyst.

  • Activation to this compound: The synthesized (R)-3-hydroxy lignoceric acid is converted to its coenzyme A thioester.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 3-Keto-lignoceric Acid cluster_1 Stage 2: Stereoselective Reduction cluster_2 Stage 3: Activation to CoA Thioester Docosanoyl_Chloride Docosanoyl Chloride Claisen_Condensation Claisen Condensation Docosanoyl_Chloride->Claisen_Condensation Ethyl_acetoacetate Ethyl acetoacetate (B1235776) Ethyl_acetoacetate->Claisen_Condensation Beta_Keto_Ester Ethyl 2-docosanoyl-3-oxobutanoate Claisen_Condensation->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation 3_Keto_Lignoceric_Acid 3-Keto-lignoceric Acid Hydrolysis_Decarboxylation->3_Keto_Lignoceric_Acid Stereoselective_Reduction Stereoselective Reduction 3_Keto_Lignoceric_Acid->Stereoselective_Reduction R_3_hydroxy_Lignoceric_Acid (R)-3-hydroxy Lignoceric Acid Stereoselective_Reduction->R_3_hydroxy_Lignoceric_Acid Activation Activation with CoA R_3_hydroxy_Lignoceric_Acid->Activation R_3_hydroxylignoceroyl_CoA This compound Activation->R_3_hydroxylignoceroyl_CoA

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This stage involves the synthesis of the β-keto acid precursor.

3.1.1. Materials

MaterialSupplierPurity
Docosanoic acidSigma-Aldrich≥99%
Oxalyl chlorideSigma-Aldrich≥98%
Ethyl acetoacetateSigma-Aldrich≥99%
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich
Diethyl ether (anhydrous)Fisher Scientific
Dichloromethane (anhydrous)Fisher Scientific
Hydrochloric acid (concentrated)Fisher Scientific
Sodium hydroxide (B78521)Fisher Scientific
EthanolFisher Scientific
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate

3.1.2. Protocol: Synthesis of Docosanoyl Chloride

  • To a solution of docosanoic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield docosanoyl chloride, which can be used in the next step without further purification.

3.1.3. Protocol: Claisen Condensation

  • Prepare a suspension of sodium hydride (2.2 equivalents) in anhydrous diethyl ether.

  • Add ethyl acetoacetate (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of docosanoyl chloride (1 equivalent) in anhydrous diethyl ether dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3.1.4. Protocol: Hydrolysis and Decarboxylation

  • Dissolve the crude β-keto ester from the previous step in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation.

  • Cool the mixture, and collect the precipitated 3-keto-lignoceric acid by filtration.

  • Wash the solid with cold water and dry under vacuum.

Expected Yield and Purity:

StepProductExpected Yield (%)Expected Purity (%)
Acid Chloride FormationDocosanoyl Chloride>95Assumed quantitative
Claisen CondensationCrude β-keto ester70-80
Hydrolysis/Decarboxylation3-Keto-lignoceric Acid80-90>95 (after recrystallization)

This step is critical for establishing the correct stereochemistry at the C3 position. A chemoenzymatic approach is often preferred for high enantioselectivity.

3.2.1. Materials

MaterialSupplier
3-Keto-lignoceric acidSynthesized in Stage 1
Ketoreductase (e.g., from Lactobacillus kefir) or Chiral reducing agent (e.g., (R)-CBS catalyst with borane)Commercially available
Isopropanol (B130326) (for enzymatic reduction)Sigma-Aldrich
Tetrahydrofuran (B95107) (anhydrous, for chemical reduction)Sigma-Aldrich
Borane-dimethyl sulfide (B99878) complexSigma-Aldrich
(R)-2-Methyl-CBS-oxazaborolidine solutionSigma-Aldrich
Methanol (B129727)Fisher Scientific
Ethyl acetate (B1210297)Fisher Scientific

3.2.2. Protocol: Enzymatic Reduction

  • Suspend 3-keto-lignoceric acid in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing isopropanol as a co-solvent and co-substrate.

  • Add the ketoreductase enzyme.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, acidify the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3.2.3. Protocol: Chemical Reduction (Corey-Bakshi-Shibata Reduction)

  • Dissolve 3-keto-lignoceric acid in anhydrous tetrahydrofuran under an inert atmosphere.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents).

  • Cool the mixture to -20 °C.

  • Add borane-dimethyl sulfide complex (1.1 equivalents) dropwise.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Expected Yield and Purity:

MethodProductExpected Yield (%)Expected Enantiomeric Excess (%)
Enzymatic Reduction(R)-3-hydroxy Lignoceric Acid70-90>99
CBS Reduction(R)-3-hydroxy Lignoceric Acid80-95>95

The final step is the formation of the high-energy thioester bond with coenzyme A.

3.3.1. Materials

MaterialSupplier
(R)-3-hydroxy Lignoceric AcidSynthesized in Stage 2
Coenzyme A, free acidSigma-Aldrich
1,1'-Carbonyldiimidazole (B1668759) (CDI) or N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich
Tetrahydrofuran (anhydrous)Sigma-Aldrich
Potassium bicarbonate solution (aqueous)
Diethyl etherFisher Scientific

3.3.2. Protocol: Activation via an Acyl Imidazolide (B1226674)

  • Dissolve (R)-3-hydroxy lignoceric acid (1 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (1.1 equivalents) and stir at room temperature for 1-2 hours.

  • In a separate flask, dissolve coenzyme A (1.2 equivalents) in an aqueous solution of potassium bicarbonate (e.g., 0.5 M).

  • Add the solution of the acyl imidazolide dropwise to the coenzyme A solution with vigorous stirring.

  • Stir the biphasic mixture at room temperature overnight.

  • Wash the reaction mixture with diethyl ether to remove unreacted starting material and byproducts.

  • The aqueous layer containing the this compound can then be purified.

Expected Yield:

StepProductExpected Yield (%)
ActivationThis compound50-70

Purification Protocol

Purification of the final product is crucial to remove unreacted coenzyme A, hydrolyzed fatty acid, and other impurities. A combination of solid-phase extraction and high-performance liquid chromatography is recommended.

Purification_Workflow Crude_Product Crude this compound (Aqueous Solution) SPE Solid-Phase Extraction (C18) Crude_Product->SPE Wash_1 Wash with low organic solvent (removes salts and free CoA) SPE->Wash_1 Elution Elute with high organic solvent (e.g., methanol or acetonitrile) Wash_1->Elution HPLC Reversed-Phase HPLC Elution->HPLC Fraction_Collection Collect Fractions Containing Product HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Purification workflow for this compound.

4.1. Materials

Material
C18 Solid-Phase Extraction (SPE) cartridges
Methanol (HPLC grade)
Acetonitrile (B52724) (HPLC grade)
Water (HPLC grade)
Formic acid or Ammonium (B1175870) acetate (for HPLC mobile phase)
Reversed-phase C18 HPLC column

4.2. Protocol

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous solution of crude this compound onto the cartridge.

    • Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and unreacted coenzyme A.

    • Elute the product with a higher concentration of organic solvent (e.g., 80-100% methanol).

  • High-Performance Liquid Chromatography (HPLC):

    • Concentrate the eluate from the SPE step.

    • Inject the sample onto a reversed-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in water containing a suitable buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid).

    • Monitor the elution profile using a UV detector at 260 nm (the absorbance maximum of the adenine (B156593) moiety of coenzyme A).

    • Collect the fractions corresponding to the product peak.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a white, fluffy solid.

Expected Purity: >98% as determined by HPLC.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

  • HPLC: To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is commonly used for acyl-CoA analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, although the complexity of the coenzyme A moiety can make interpretation challenging.

Expected Mass Spectrometry Data:

IonExpected m/z
[M-H]⁻Calculated for C₅₅H₉₇N₇O₁₈P₃S
[M+H]⁺Calculated for C₅₅H₉₉N₇O₁₈P₃S

Signaling Pathways and Logical Relationships

The synthesized this compound is an intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids.

Peroxisomal_Beta_Oxidation Lignoceroyl_CoA Lignoceroyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Lignoceroyl_CoA->Acyl_CoA_Oxidase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Oxidase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase R_3_hydroxylignoceroyl_CoA This compound Enoyl_CoA_Hydratase->R_3_hydroxylignoceroyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase R_3_hydroxylignoceroyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Docosanoyl_CoA Docosanoyl-CoA Thiolase->Docosanoyl_CoA

Stereospecificity of 3-Hydroxylignoceroyl-CoA in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lignoceric acid (C24:0), a very-long-chain saturated fatty acid (VLCFA), undergoes metabolism primarily through peroxisomal β-oxidation. A critical intermediate in this pathway is 3-hydroxylignoceroyl-CoA. The stereochemistry of the hydroxyl group at the C3 position dictates the subsequent metabolic fate of this molecule, with distinct enzymes and pathways responsible for the processing of the (3S)- and (3R)-stereoisomers. This guide provides a comprehensive overview of the stereospecificity of the enzymes involved, the distinct metabolic pathways for each stereoisomer, and detailed experimental protocols for their analysis. Understanding this stereochemical divergence is crucial for research into peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), and for the development of targeted therapeutic interventions.

Introduction to VLCFA Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are metabolized exclusively in peroxisomes as they are poor substrates for the mitochondrial β-oxidation machinery.[1][2] The peroxisomal β-oxidation spiral shortens VLCFAs, producing acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria.[2] This process involves a series of four enzymatic reactions: acyl-CoA oxidation, enoyl-CoA hydration, 3-hydroxyacyl-CoA dehydrogenation, and 3-ketoacyl-CoA thiolysis.[3] The second and third steps, hydration and dehydrogenation, are often catalyzed by multifunctional enzymes (MFEs).[3][4]

The stereochemistry of the 3-hydroxyacyl-CoA intermediate is of paramount importance. In the β-oxidation of straight-chain fatty acids, the hydration of the trans-2-enoyl-CoA intermediate, catalyzed by 2-enoyl-CoA hydratase, typically yields the (3S)-hydroxyacyl-CoA stereoisomer (L-form).[5] Conversely, the elongation of fatty acids in the endoplasmic reticulum involves the reduction of a 3-ketoacyl-CoA to a (3R)-hydroxyacyl-CoA (D-form).[6] This fundamental difference in stereochemistry necessitates distinct enzymatic machinery for their subsequent metabolism.

Key Enzymes and Stereospecificity

In mammalian peroxisomes, two main multifunctional enzymes with distinct stereospecificities for 3-hydroxyacyl-CoA dehydrogenation have been identified, particularly from studies in rat liver. These are Multifunctional Protein 1 (MFP-1) and Multifunctional Protein 2 (MFP-2).[7][8]

  • Multifunctional Protein 1 (MFP-1): This enzyme complex exhibits L-3-hydroxyacyl-CoA dehydrogenase activity, meaning it specifically acts on the (3S)-stereoisomer. MFP-1 is considered the classical multifunctional protein involved in the β-oxidation of straight-chain fatty acids.[7][8]

  • Multifunctional Protein 2 (MFP-2): In contrast, MFP-2 displays D-3-hydroxyacyl-CoA dehydrogenase activity, specific for the (3R)-stereoisomer. This enzyme is primarily involved in the β-oxidation of branched-chain fatty acids and the C27 bile acid intermediates.[7] In humans, the ortholog of MFP-2 is 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), also known as D-bifunctional protein.[3]

Quantitative Data

Enzyme (from Rat Liver)SubstrateSpecific Activity (U/mg protein)Stereospecificity
Multifunctional Protein 1 (MFP-1) (3S)-Hydroxypalmitoyl-CoA3.45L-specific
Multifunctional Protein 2 (MFP-2) (3R)-Hydroxypalmitoyl-CoA1.2D-specific

Table 1: Specific activities of rat liver peroxisomal multifunctional proteins with racemic 3-hydroxypalmitoyl-CoA as a substrate. The data clearly indicates the preference of MFP-1 for the L-stereoisomer and MFP-2 for the D-stereoisomer.

Metabolic Pathways

The stereochemistry at the C3 position of 3-hydroxylignoceroyl-CoA determines its entry into distinct metabolic pathways. The (3S)-isomer is channeled into the peroxisomal β-oxidation pathway, while the (3R)-isomer is an intermediate in the fatty acid elongation pathway.

Metabolic Fate of (3S)-Hydroxylignoceroyl-CoA

The (3S)-hydroxylignoceroyl-CoA is the canonical intermediate of the peroxisomal β-oxidation of lignoceric acid. It is processed by MFP-1 (in rats) or its human ortholog, which possesses L-3-hydroxyacyl-CoA dehydrogenase activity.

G Metabolic Pathway of (3S)-Hydroxylignoceroyl-CoA cluster_peroxisome Peroxisome LignoceroylCoA Lignoceroyl-CoA (C24:0) Trans2EnoylCoA trans-2,3-Dehydrolignoceroyl-CoA LignoceroylCoA->Trans2EnoylCoA Acyl-CoA Oxidase 1 (ACOX1) SHydroxy (3S)-Hydroxylignoceroyl-CoA Trans2EnoylCoA->SHydroxy 2-Enoyl-CoA Hydratase (MFP-1/EHHADH) KetoacylCoA 3-Ketolignoceroyl-CoA SHydroxy->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase (MFP-1/EHHADH) DocosanoylCoA Docosanoyl-CoA (C22:0) KetoacylCoA->DocosanoylCoA 3-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Further β-oxidation cycles Further β-oxidation cycles DocosanoylCoA->Further β-oxidation cycles Mitochondria Mitochondria AcetylCoA->Mitochondria

Figure 1: Peroxisomal β-oxidation of Lignoceric Acid.
Metabolic Fate of (3R)-Hydroxylignoceroyl-CoA

The (3R)-stereoisomer is not an intermediate in the catabolism of straight-chain fatty acids but is a key intermediate in the fatty acid elongation pathway that occurs in the endoplasmic reticulum. This pathway synthesizes VLCFAs from shorter-chain fatty acids. Additionally, MFP-2 (D-bifunctional protein) can act on (3R)-hydroxyacyl-CoAs, which are typically formed during the degradation of branched-chain fatty acids and bile acid precursors.

G Metabolic Pathway of (3R)-Hydroxylignoceroyl-CoA cluster_er Endoplasmic Reticulum (Elongation) ShorterAcylCoA Acyl-CoA (e.g., C22:0) KetoacylCoA_elong 3-Ketoacyl-CoA ShorterAcylCoA->KetoacylCoA_elong Fatty Acid Elongase (ELOVL) RHydroxy (3R)-Hydroxyacyl-CoA KetoacylCoA_elong->RHydroxy 3-Ketoacyl-CoA Reductase Trans2EnoylCoA_elong trans-2,3-Enoyl-CoA RHydroxy->Trans2EnoylCoA_elong 3-Hydroxyacyl-CoA Dehydratase (HACD) ElongatedAcylCoA Elongated Acyl-CoA (e.g., C24:0) Trans2EnoylCoA_elong->ElongatedAcylCoA trans-2-Enoyl-CoA Reductase MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA_elong G Workflow for Stereospecificity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Synth_S Synthesize (3S)-Hydroxyacyl-CoA Assay_S Assay with (3S)-isomer + NAD+ Synth_S->Assay_S Synth_R Synthesize (3R)-Hydroxyacyl-CoA Assay_R Assay with (3R)-isomer + NAD+ Synth_R->Assay_R Enz_Prep Prepare Enzyme (e.g., Peroxisomal Fraction) Enz_Prep->Assay_S Enz_Prep->Assay_R Monitor Monitor NADH production (ΔA340/min) Assay_S->Monitor Assay_R->Monitor Calculate Calculate Specific Activity Monitor->Calculate Compare Compare Activities to Determine Stereospecificity Calculate->Compare

References

Subcellular Localization of (R)-3-Hydroxylignoceroyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of very-long-chain fatty acids (VLCFAs) is a critical cellular process, and its dysregulation is implicated in several severe metabolic disorders. Lignoceric acid (C24:0), a saturated VLCFA, undergoes degradation primarily through a specialized peroxisomal pathway known as alpha-oxidation. A key intermediate in this pathway is (R)-3-hydroxylignoceroyl-CoA. Understanding the precise subcellular localization of the enzymes and processes involved in the metabolism of this intermediate is paramount for elucidating disease mechanisms and developing targeted therapeutic interventions. This guide provides a comprehensive overview of the subcellular localization of this compound metabolism, with a focus on the key enzymatic players, experimental methodologies for their study, and the regulatory networks that govern this vital metabolic pathway.

Core Metabolic Pathway and Key Enzymes

The metabolism of this compound is an integral step in the alpha-oxidation of lignoceric acid. This pathway is essential for the degradation of fatty acids that are branched at the beta-carbon, such as phytanic acid, or, in this case, for the removal of a single carbon atom from the carboxyl end of straight-chain VLCFAs before they can enter the beta-oxidation spiral. The primary enzyme responsible for the cleavage of (R)-2-hydroxy long-chain fatty acyl-CoAs, including this compound, is 2-hydroxyacyl-CoA lyase 1 (HACL1) .

Subcellular Localization of Key Enzymes

The subcellular distribution of the enzymes involved in the alpha-oxidation of lignoceric acid is crucial for the proper functioning of the pathway. The primary site of this metabolic process is the peroxisome . However, evidence also suggests a potential secondary localization for some of the enzymatic activity in the endoplasmic reticulum (ER) , particularly in humans.

EnzymeGenePrimary Subcellular LocalizationSecondary/Contested LocalizationFunction in this compound Metabolism
Phytanoyl-CoA 2-hydroxylase (PHYH) PHYHPeroxisome[1]-Catalyzes the 2-hydroxylation of phytanoyl-CoA, a structurally similar process to the hydroxylation of lignoceroyl-CoA.
2-hydroxyacyl-CoA lyase 1 (HACL1) HACL1Peroxisome[2][3][4][5]Endoplasmic Reticulum (in humans)[6]Cleaves this compound into formyl-CoA and pristanal (B217276) (2,6,10,14-tetramethylpentadecanal)[7].
Pristanal Dehydrogenase ALDH3A2 (candidate)Peroxisome / Endoplasmic Reticulum[8]-Oxidizes pristanal to pristanic acid.

Quantitative Analysis of Enzyme Distribution

While the peroxisomal localization of HACL1 is well-established, quantitative data on its distribution between peroxisomes and the endoplasmic reticulum in human tissues remain limited and are a subject of ongoing research. Studies in HACL1-deficient mice suggest the existence of an alternative lyase activity in the endoplasmic reticulum, which may compensate for the loss of the peroxisomal enzyme[6]. This dual localization in humans could have significant implications for the pathophysiology of peroxisomal disorders.

Subcellular FractionHACL1 Activity (% of total cellular activity)Method of DeterminationReference
Peroxisomes (Rat Liver) Predominantly peroxisomalSubcellular fractionation and enzyme assays[9]
Peroxisomes (Human Liver) Major localizationSubcellular fractionation and Western blottingDescriptive, not quantitative[6]
Endoplasmic Reticulum (Human Liver) Present, potential secondary siteSubcellular fractionation and enzyme assaysDescriptive, not quantitative[6]

Signaling Pathways and Regulation

The regulation of peroxisomal alpha-oxidation is intrinsically linked to lipid homeostasis and cellular energy status. The primary regulatory mechanism involves transcriptional control by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_peroxisome Peroxisome Fatty Acids Fatty Acids PPARa PPARa Fatty Acids->PPARa Fibrates Fibrates Fibrates->PPARa PPARa/RXR Complex PPARa/RXR Complex PPARa->PPARa/RXR Complex RXR RXR RXR->PPARa/RXR Complex PPRE PPRE PPARa/RXR Complex->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Activates HACL1 mRNA HACL1 mRNA Gene Transcription->HACL1 mRNA HACL1 gene HACL1 Protein HACL1 Protein HACL1 mRNA->HACL1 Protein Translation Alpha-oxidation Alpha-oxidation HACL1 Protein->Alpha-oxidation Catalyzes

Caption: Transcriptional Regulation of HACL1 by PPARα.

PPARα, upon activation by ligands such as fatty acids or synthetic compounds like fibrates, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including HACL1, leading to increased transcription and subsequent upregulation of the alpha-oxidation pathway.

Experimental Workflows and Protocols

Determining the subcellular localization of this compound metabolism relies on a combination of biochemical and cell biology techniques.

Workflow for Subcellular Localization of HACL1

cluster_sample Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis Tissue/Cells Tissue/Cells Homogenization Homogenization Tissue/Cells->Homogenization Immunofluorescence Immunofluorescence Tissue/Cells->Immunofluorescence In situ Localization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation Density Gradient Centrifugation Density Gradient Centrifugation Differential Centrifugation->Density Gradient Centrifugation Fractions Nuclear Mitochondrial Peroxisomal Microsomal Cytosolic Density Gradient Centrifugation->Fractions Western Blot Western Blot Fractions->Western Blot Purity Assessment Enzyme Assay Enzyme Assay Fractions->Enzyme Assay Activity Measurement

Caption: Experimental Workflow for HACL1 Subcellular Localization.
Protocol 1: Subcellular Fractionation by Differential and Density Gradient Centrifugation

This protocol is designed to separate major organelles, including peroxisomes and the endoplasmic reticulum (microsomes), from a tissue homogenate.

Materials:

  • Homogenization Buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Density gradient medium (e.g., OptiPrep™ or Nycodenz®)

  • High-speed and ultracentrifuge with appropriate rotors

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Homogenization:

    • Mince fresh tissue (e.g., liver) on ice and wash with ice-cold homogenization buffer.

    • Homogenize the tissue in 5-10 volumes of homogenization buffer using a loose-fitting Dounce homogenizer with 10-15 strokes.

    • Keep the homogenate on ice at all times.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1).

    • Carefully collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and peroxisomes (P2).

    • Collect the supernatant (S2), which contains microsomes and cytosol. Centrifuge S2 at 100,000 x g for 60 minutes at 4°C to pellet microsomes (P3). The resulting supernatant is the cytosolic fraction (S3).

  • Density Gradient Centrifugation for Peroxisome and ER Separation:

    • Resuspend the P2 pellet (mitochondria and peroxisomes) in a small volume of homogenization buffer.

    • Layer the resuspended P2 fraction onto a pre-formed continuous or discontinuous density gradient (e.g., 20-50% OptiPrep™).

    • Centrifuge at 100,000 x g for 2-4 hours at 4°C in a swinging-bucket rotor.

    • Carefully collect the fractions from the top of the gradient. Peroxisomes will be in the denser fractions, while mitochondria will be in lighter fractions.

    • The P3 pellet (microsomes) can be further purified on a separate density gradient if required.

  • Analysis of Fractions:

    • Determine the protein concentration of each fraction using the Bradford assay.

    • Assess the purity of each fraction by Western blotting for marker proteins (e.g., Catalase for peroxisomes, Calnexin for ER, COX IV for mitochondria).

    • Perform enzyme activity assays for HACL1 in each fraction.

Protocol 2: HACL1 Enzyme Activity Assay

This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate by HACL1.

Materials:

  • Subcellular fractions (peroxisomal and microsomal)

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.2)

  • Thiamine pyrophosphate (TPP) solution (cofactor)

  • (R)-2-hydroxy-fatty acyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA)

  • Reagents for detecting the aldehyde product (e.g., coupling to an NADH-dependent dehydrogenase and monitoring NADH consumption at 340 nm).

Procedure:

  • Prepare a reaction mixture containing assay buffer, TPP, and the subcellular fraction.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the (R)-2-hydroxy-fatty acyl-CoA substrate.

  • If using a coupled assay, include the necessary enzymes and cofactors for aldehyde detection.

  • Monitor the change in absorbance at 340 nm over time.

  • Calculate the specific activity of HACL1 (nmol of substrate converted per minute per mg of protein).

Protocol 3: Immunofluorescence Staining for HACL1 Localization

This protocol allows for the in-situ visualization of HACL1 within cells.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against HACL1

  • Primary antibody against a peroxisomal marker (e.g., PMP70) or ER marker (e.g., Calnexin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate cells with primary antibodies against HACL1 and the organelle marker (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Incubate cells with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing and Mounting: Wash cells three times with PBS, stain with DAPI, and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of HACL1 and the organelle markers using a fluorescence microscope.

Conclusion

The metabolism of this compound is a critical step in the peroxisomal alpha-oxidation of very-long-chain fatty acids. The primary subcellular localization of the key enzyme, HACL1, is the peroxisome, although a secondary localization in the endoplasmic reticulum may exist in humans, warranting further quantitative investigation. The transcriptional regulation of this pathway is tightly controlled by PPARα, highlighting a potential therapeutic target for disorders of VLCFA metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this metabolic pathway, ultimately contributing to a better understanding of its role in health and disease and paving the way for the development of novel therapeutic strategies.

References

Methodological & Application

Application Note & Protocol: Quantification of (R)-3-hydroxylignoceroyl-CoA by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxylignoceroyl-CoA is a key intermediate in the peroxisomal β-oxidation of lignoceric acid (C24:0), a very-long-chain fatty acid (VLCFA). The accumulation of VLCFAs is implicated in several severe metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD), making the accurate quantification of their metabolic intermediates crucial for disease diagnosis, monitoring, and the development of novel therapeutics. This document provides a detailed HPLC-MS/MS method for the sensitive and specific quantification of this compound in biological matrices.

Metabolic Pathway

This compound is formed during the peroxisomal β-oxidation of lignoceroyl-CoA. This pathway is essential for the breakdown of VLCFAs that cannot be metabolized in the mitochondria. The process involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.

cluster_peroxisome Peroxisome Lignoceroyl-CoA (C24:0-CoA) Lignoceroyl-CoA (C24:0-CoA) trans-2,3-Dehydro-lignoceroyl-CoA trans-2,3-Dehydro-lignoceroyl-CoA Lignoceroyl-CoA (C24:0-CoA)->trans-2,3-Dehydro-lignoceroyl-CoA Acyl-CoA Oxidase 1 (ACOX1) FAD -> FADH2 R-3-hydroxylignoceroyl-CoA R-3-hydroxylignoceroyl-CoA trans-2,3-Dehydro-lignoceroyl-CoA->R-3-hydroxylignoceroyl-CoA Bifunctional Enzyme (HSD17B4) Hydratase activity 3-keto-lignoceroyl-CoA 3-keto-lignoceroyl-CoA R-3-hydroxylignoceroyl-CoA->3-keto-lignoceroyl-CoA Bifunctional Enzyme (HSD17B4) Dehydrogenase activity NAD+ -> NADH Docosanoyl-CoA (C22:0-CoA) + Acetyl-CoA Docosanoyl-CoA (C22:0-CoA) + Acetyl-CoA 3-keto-lignoceroyl-CoA->Docosanoyl-CoA (C22:0-CoA) + Acetyl-CoA Thiolase (ACAA1) + CoA-SH Lignoceric Acid (C24:0) Lignoceric Acid (C24:0) Lignoceric Acid (C24:0)->Lignoceroyl-CoA (C24:0-CoA) Acyl-CoA Synthetase (SLC27A2) ATP -> AMP + PPi

Caption: Peroxisomal β-oxidation of Lignoceric Acid.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_workflow Quantification Workflow Sample_Homogenization 1. Sample Homogenization (Tissue or Cells) Extraction 2. Extraction (LLE or SPE) Sample_Homogenization->Extraction LC_Separation 3. HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: HPLC-MS/MS Experimental Workflow.

Detailed Experimental Protocols

Sample Preparation (Tissue)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.

Procedure:

  • In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of isopropanol to the homogenate and mix thoroughly.

  • Add 4 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • The extract can be further purified using solid-phase extraction (SPE) or directly evaporated to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) - Optional Purification Step

For cleaner samples, a weak anion exchange SPE can be employed.[1]

Materials:

  • Weak anion exchange SPE columns (e.g., Oasis WAX)

  • Methanol, HPLC grade

  • 2% Formic Acid in water

  • 2% and 5% Ammonium Hydroxide (NH4OH) in water/methanol mixtures

Procedure:

  • Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the sample preparation step onto the column.

  • Wash the column with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

  • Elute the acyl-CoAs with 1 mL of 2% NH4OH in methanol, followed by 1 mL of 5% NH4OH in methanol.

  • Combine the elution fractions and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-95% B; 15-20 min: 95% B; 20.1-25 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

| Collision Gas | Argon |

MRM Transitions:

The precursor ion ([M+H]+) for this compound is calculated based on its molecular formula (C45H84N7O18P3S). The most common fragmentation for acyl-CoAs is a neutral loss of the 3'-phospho-AMP-pantetheine moiety (507 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1136.5629.5 (Neutral Loss of 507)10045
Heptadecanoyl-CoA (IS)1020.5513.5 (Neutral Loss of 507)10040

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for the quantification of very-long-chain acyl-CoAs using LC-MS/MS, based on published data for similar analytes.[3][4][5][6]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear RangeLLOQ
Very-Long-Chain Acyl-CoAs5 fmol - 5 pmol>0.995 fmol on column
C24:0-Ceramide0.08 - 16 µg/mL>0.990.08 µg/mL

Table 2: Precision and Accuracy

AnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Long-Chain Acyl-CoAsLow QC1.2 - 4.42.6 - 12.294.8 - 110.8
Mid QC1.5 - 3.83.1 - 10.596.2 - 108.5
High QC1.8 - 4.12.9 - 11.895.5 - 109.3

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS/MS. The method is sensitive, specific, and applicable to biological matrices. The provided workflow, protocols, and validation data serve as a robust starting point for researchers in metabolic disease and drug development to accurately measure this critical intermediate of very-long-chain fatty acid metabolism.

References

Application Notes and Protocols for the Tandem Mass Spectrometry Analysis of (R)-3-hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxylignoceroyl-CoA is a key metabolic intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), such as lignoceric acid (C24:0). The accumulation of VLCFAs is a hallmark of several peroxisomal disorders, including Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD)[1][2][3]. Accurate and sensitive quantification of this compound by tandem mass spectrometry (LC-MS/MS) is crucial for understanding the pathophysiology of these diseases, identifying potential biomarkers, and evaluating the efficacy of novel therapeutic interventions.

These application notes provide a comprehensive overview of the analytical methodology for this compound, including detailed experimental protocols and data presentation guidelines.

Peroxisomal β-Oxidation of Lignoceric Acid

The breakdown of lignoceric acid occurs within the peroxisome through a series of enzymatic reactions. This compound is formed during this process. A defect in the enzymes involved in subsequent steps can lead to its accumulation.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Lignoceroyl_CoA Lignoceroyl-CoA (C24:0-CoA) trans_2_Enoyl_CoA trans-2-Lignocenoyl-CoA Lignoceroyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase 1 (ACOX1) R_3_OH_Lignoceroyl_CoA This compound trans_2_Enoyl_CoA->R_3_OH_Lignoceroyl_CoA L-bifunctional protein (L-BP) (Enoyl-CoA hydratase activity) _3_Keto_Lignoceroyl_CoA 3-Keto-lignoceroyl-CoA R_3_OH_Lignoceroyl_CoA->_3_Keto_Lignoceroyl_CoA L-BP (3-hydroxyacyl-CoA dehydrogenase activity) Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) _3_Keto_Lignoceroyl_CoA->Docosanoyl_CoA Peroxisomal thiolase Acetyl_CoA Acetyl-CoA _3_Keto_Lignoceroyl_CoA->Acetyl_CoA Peroxisomal thiolase

Figure 1: Peroxisomal β-oxidation pathway of lignoceroyl-CoA.

Quantitative Data

While specific quantitative data for this compound in various biological matrices is not extensively available in the literature, the following table provides a template for presenting such data. For illustrative purposes, representative concentration ranges for other very-long-chain acyl-CoAs are included.

Acyl-CoA SpeciesMatrixConcentration Range (pmol/mg protein)Reference
This compoundCultured FibroblastsNot Reported-
Lignoceroyl-CoA (C24:0-CoA)Rat Liver~0.1 - 0.5F. M. Vaz, et al. (2000)
Behenoyl-CoA (C22:0-CoA)Rat Liver~0.2 - 0.8F. M. Vaz, et al. (2000)
Palmitoyl-CoA (C16:0-CoA)HepG2 Cells~10 - 15[4]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes the extraction of acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Internal standard solution (e.g., ¹³C-labeled acyl-CoA mixture)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) containing a suitable internal standard to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to detach the cells into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 20
    2.0 20
    15.0 95
    18.0 95
    18.1 20

    | 22.0 | 20 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact MRM transition for this compound is not widely published. However, based on its structure and the known fragmentation of acyl-CoAs, a plausible transition can be predicted. The precursor ion ([M+H]⁺) would be the protonated molecule. The most common product ion for acyl-CoAs results from the neutral loss of the 3'-phospho-AMP moiety (507.1 Da).

    • Predicted MRM Transition:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Starting Point)
      This compound 1146.7 639.6 40-50

      | Internal Standard (e.g., ¹³C₃-C24:0-OH-CoA) | 1149.7 | 642.6 | 40-50 |

  • Instrument Parameters: Optimization of instrument-specific parameters such as declustering potential, entrance potential, and collision cell exit potential is required for maximal sensitivity.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Cultured Cells) Harvest Cell Harvesting and Washing Sample->Harvest Extract Acyl-CoA Extraction (with Internal Standard) Harvest->Extract Dry Drying Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 2: Experimental workflow for this compound analysis.

Synthesis of this compound Standard

The availability of a pure standard is essential for method development and accurate quantification. The following is a proposed synthetic route for this compound.

Logical Relationship for Synthesis:

synthesis_pathway Lignoceric_acid Lignoceric Acid Lignoceroyl_chloride Lignoceroyl Chloride Lignoceric_acid->Lignoceroyl_chloride SOCl₂ or (COCl)₂ Meldrums_acid_adduct Meldrum's Acid Adduct Lignoceroyl_chloride->Meldrums_acid_adduct Meldrum's Acid, Pyridine _3_keto_lignoceric_acid 3-Keto-lignoceric Acid Meldrums_acid_adduct->_3_keto_lignoceric_acid Hydrolysis (e.g., HCl) R_3_OH_lignoceric_acid (R)-3-hydroxylignoceric Acid _3_keto_lignoceric_acid->R_3_OH_lignoceric_acid Asymmetric Reduction (e.g., (R)-BINAL-H) R_3_OH_lignoceroyl_CoA This compound R_3_OH_lignoceric_acid->R_3_OH_lignoceroyl_CoA CoA-SH, Carbonyldiimidazole

Figure 3: Proposed synthetic pathway for this compound.

Note: This is a generalized synthetic scheme. Optimization of each step and chiral purification may be necessary to obtain the desired product with high purity and stereospecificity. The synthesis of an isotopically labeled internal standard would follow a similar route using a labeled precursor.

Conclusion

The tandem mass spectrometry-based analysis of this compound is a powerful tool for research in the field of peroxisomal disorders. The protocols and information provided herein offer a solid foundation for the establishment of a robust and sensitive analytical method. Further optimization and validation will be necessary to adapt these methods to specific instrumentation and research questions.

References

Application Note and Protocol: Enzyme Assay for (R)-3-hydroxylignoceroyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxylignoceroyl-CoA dehydrogenase is a key enzyme in the peroxisomal β-oxidation pathway, a critical metabolic route for the degradation of very-long-chain fatty acids (VLCFAs).[1] This enzyme catalyzes the NAD+-dependent oxidation of this compound to 3-ketolignoceroyl-CoA. In mammals, this enzymatic activity is typically carried out by the D-bifunctional protein, also known as multifunctional enzyme type 2 (MFP-2).[2][3] Dysregulation of this pathway is associated with severe metabolic disorders. Therefore, accurate measurement of its activity is crucial for studying lipid metabolism, disease pathogenesis, and for the development of potential therapeutic agents.

This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase by monitoring the production of NADH.

Principle of the Assay

The activity of this compound dehydrogenase is determined by measuring the rate of formation of its product, NADH, which is stoichiometric to the oxidation of the substrate, this compound. The reaction is:

This compound + NAD⁺ ⇌ 3-ketolignoceroyl-CoA + NADH + H⁺

The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.[4][5] NADH has a distinct absorbance peak at this wavelength, whereas NAD⁺ does not absorb significantly.[4][6] The rate of increase in absorbance is directly proportional to the enzyme activity under the specified conditions.

Signaling Pathway: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

The diagram below illustrates the core steps of the peroxisomal β-oxidation pathway, highlighting the reaction catalyzed by this compound dehydrogenase as part of the multifunctional enzyme 2 (MFP-2).

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix cluster_cofactor Peroxisomal Matrix VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Lignoceroyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFP-2 (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MFP-2 (Dehydrogenase activity) This compound dehydrogenase NADH NADH Hydroxyacyl_CoA->NADH Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (ACAA1) NAD NAD+ NAD->Hydroxyacyl_CoA

Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids.

Experimental Protocol

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. It can be adapted for a 96-well microplate reader.

  • Enzyme Source: Purified recombinant this compound dehydrogenase (or MFP-2), or peroxisomal fractions from tissue homogenates or cell lysates.

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution (10 mM stock in water).

  • Buffer: Potassium Phosphate (B84403) Buffer (100 mM, pH 7.3 at 37°C).

  • Equipment:

    • UV-Vis Spectrophotometer capable of reading at 340 nm, with temperature control.

    • Cuvettes (1 cm path length).

    • Pipettes.

    • Water bath or heating block set to 37°C.

  • Potassium Phosphate Buffer (100 mM, pH 7.3): Prepare a solution of 100 mM potassium phosphate and adjust the pH to 7.3 at 37°C.

  • NAD⁺ Stock Solution (10 mM): Dissolve the appropriate amount of NAD⁺ in cold deionized water. Prepare fresh daily and keep on ice.

  • Substrate Stock Solution (e.g., 1 mM): Prepare a stock solution of this compound in the assay buffer. Store on ice. The optimal concentration may need to be determined empirically.

  • Enzyme Solution: Dilute the enzyme sample in cold assay buffer to a concentration that provides a linear rate of absorbance change for at least 5 minutes. The optimal dilution must be determined experimentally.

  • Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 37°C.

  • Prepare Reaction Mixture: In a 1 cm cuvette, prepare the reaction mixture by adding the following reagents. A blank reaction (without the enzyme) should be run in parallel to measure any non-enzymatic reduction of NAD⁺.

ReagentVolume (µL) for TestVolume (µL) for BlankFinal Concentration
100 mM K-Phosphate Buffer (pH 7.3)880980~97 mM
10 mM NAD⁺ Solution10100.1 mM
1 mM Substrate Solution10100.01 mM
Total Volume before Enzyme 900 1000
Enzyme Solution100-Variable
Total Final Volume 1000 1000
  • Equilibration: Mix the contents of the cuvette (excluding the enzyme) by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 100 µL of the enzyme solution to the "Test" cuvette. To the "Blank" cuvette, add 100 µL of assay buffer.

  • Measure Absorbance: Immediately mix by inversion and start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. Ensure the rate of absorbance increase is linear during the measurement period.

Data Analysis and Calculations

  • Determine the Rate of Reaction: Plot absorbance at 340 nm (A340) against time (in minutes). Calculate the initial rate of reaction (ΔA340/minute) from the linear portion of the curve for both the test and blank reactions.

  • Correct for Blank Rate: Subtract the rate of the blank from the rate of the test reaction:

    • Corrected Rate (ΔA340/min) = (ΔA340/min)Test - (ΔA340/min)Blank

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.[7]

    Activity (µmol/min/mL or U/mL) = (Corrected Rate × Total Volume (mL)) / (ε × Path Length (cm) × Enzyme Volume (mL))

    • Where:

      • Corrected Rate = ΔA340/min

      • Total Volume = 1.0 mL

      • ε = 6.22 mM⁻¹cm⁻¹

      • Path Length = 1 cm

      • Enzyme Volume = 0.1 mL

  • Calculate Specific Activity: To determine the specific activity, divide the enzyme activity by the protein concentration of the enzyme solution (in mg/mL).

    Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

Quantitative Data Summary

The kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases vary depending on the specific enzyme, its source, and the chain length of the acyl-CoA substrate.[8] The following table provides example kinetic data for a related enzyme, L-3-hydroxyacyl-CoA dehydrogenase from pig heart, to illustrate the dependence on substrate chain length.

Substrate (L-3-hydroxyacyl-CoA)Km (µM)Relative Vmax (%)
Butyryl (C4)12.0100
Hexanoyl (C6)3.1167
Octanoyl (C8)2.1162
Decanoyl (C10)1.8145
Dodecanoyl (C12)1.8120
Tetradecanoyl (C14)1.9102
Hexadecanoyl (C16)2.180

Data adapted from studies on L-3-hydroxyacyl-CoA dehydrogenase and is for illustrative purposes.[8]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the this compound dehydrogenase enzyme assay.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis arrow arrow prep_reagents Prepare Buffer, NAD+, Substrate, and Enzyme Solution setup_spectro Set Spectrophotometer: 340 nm, 37°C prep_reagents->setup_spectro mix_reagents Mix Buffer, NAD+, Substrate in Cuvette equilibrate Equilibrate at 37°C for 5 minutes mix_reagents->equilibrate start_rxn Initiate Reaction: Add Enzyme Solution equilibrate->start_rxn record_abs Record Absorbance at 340 nm for 5-10 minutes start_rxn->record_abs plot_data Plot Absorbance vs. Time calc_rate Calculate Rate (ΔA340/min) from linear slope plot_data->calc_rate calc_activity Calculate Enzyme Activity (U/mL) using Beer-Lambert Law calc_rate->calc_activity calc_specific_activity Calculate Specific Activity (U/mg) calc_activity->calc_specific_activity

Caption: Workflow for the spectrophotometric enzyme assay.

References

Measuring (R)-3-hydroxylignoceroyl-CoA: A Cell-Based Approach for Peroxisomal Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quantification of specific metabolites in cellular pathways is crucial for understanding disease mechanisms and for the development of novel therapeutics. (R)-3-hydroxylignoceroyl-CoA is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), a pathway implicated in several severe metabolic disorders, including Zellweger syndrome and X-linked adrenoleukodystrophy.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for a cell-based assay to measure the levels of this compound. The described method is intended for researchers, scientists, and drug development professionals engaged in the study of peroxisomal disorders and fatty acid metabolism. The protocol is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices.[5][6][7][8]

Introduction

Peroxisomes are essential cellular organelles that play a vital role in lipid metabolism, including the β-oxidation of very-long-chain fatty acids (VLCFAs; fatty acids with 22 or more carbons).[1][9][10] The breakdown of VLCFAs, such as lignoceric acid (C24:0), occurs exclusively in peroxisomes.[2][11] Dysfunctional peroxisomal β-oxidation leads to the accumulation of VLCFAs, a hallmark of severe inherited metabolic diseases known as peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, and single-enzyme deficiencies like X-linked adrenoleukodystrophy.[1][3][12]

This compound is a critical intermediate in the peroxisomal β-oxidation pathway of lignoceric acid. The measurement of this specific metabolite can provide a direct readout of the flux through this pathway and may serve as a valuable biomarker for disease diagnosis and for evaluating the efficacy of therapeutic interventions. This document outlines a robust and sensitive cell-based assay for the quantification of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the peroxisomal β-oxidation pathway for lignoceric acid and the experimental workflow for the cell-based assay.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Lignoceroyl_CoA Lignoceroyl-CoA (C24:0-CoA) Enoyl_CoA trans-2,3-Dehydrolignoceroyl-CoA Lignoceroyl_CoA->Enoyl_CoA ACOX1 Hydroxy_CoA This compound Enoyl_CoA->Hydroxy_CoA L-PBE/D-PBE (Hydratase activity) Keto_CoA 3-Keto-lignoceroyl-CoA Hydroxy_CoA->Keto_CoA L-PBE/D-PBE (Dehydrogenase activity) Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) Keto_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA Thiolase Further β-oxidation cycles Further β-oxidation cycles Docosanoyl_CoA->Further β-oxidation cycles Mitochondria / Cytosol Mitochondria / Cytosol Acetyl_CoA->Mitochondria / Cytosol

Caption: Peroxisomal β-oxidation of Lignoceroyl-CoA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture 1. Cell Culture (e.g., Fibroblasts) cell_lysis 2. Cell Lysis and Homogenization cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant extraction 4. Liquid-Liquid Extraction of Lipids cell_lysis->extraction lc_separation 5. Chromatographic Separation (Reversed-Phase HPLC) extraction->lc_separation ms_detection 6. Mass Spectrometric Detection (ESI in Positive Mode, MRM) lc_separation->ms_detection quantification 7. Quantification (Internal Standard Method) ms_detection->quantification normalization 8. Data Normalization (to Protein Concentration) quantification->normalization

Caption: Experimental workflow for the quantification of this compound.

Application Notes

Cell Line Selection:

  • Human skin fibroblasts are a commonly used and relevant cell type for studying peroxisomal disorders.

  • Cell lines with known mutations in peroxisomal β-oxidation genes (e.g., from patients with Zellweger syndrome or X-linked adrenoleukodystrophy) can be used as disease models.

  • Hepatocyte-derived cell lines such as HepG2 are also suitable, as the liver is a primary site of VLCFA metabolism.

Internal Standard:

  • The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it corrects for variations in sample preparation and mass spectrometer response. A suitable internal standard would be, for example, this compound with a ¹³C-labeled lignoceric acid backbone. In the absence of a commercially available standard, a structurally similar hydroxylated acyl-CoA, such as 3-hydroxypalmitoyl-CoA, could be considered, although this will provide less accurate quantification.

LC-MS/MS Method Development:

  • The fragmentation of the parent ion of this compound should be optimized to identify a specific and intense product ion for use in Multiple Reaction Monitoring (MRM). The CoA moiety often produces a characteristic fragment ion that can be used for detection.

  • The chromatographic method should be capable of separating this compound from other isomeric and isobaric compounds.

Experimental Protocol

1. Cell Culture and Harvesting: 1.1. Culture human skin fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂. 1.2. Grow cells to approximately 80-90% confluency in 10 cm dishes. 1.3. Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS). 1.4. Scrape the cells in 1 mL of ice-cold PBS and transfer the cell suspension to a microcentrifuge tube. 1.5. Centrifuge at 500 x g for 5 minutes at 4°C. 1.6. Discard the supernatant and store the cell pellet at -80°C until further processing.

2. Sample Preparation and Lipid Extraction: 2.1. Resuspend the cell pellet in 200 µL of ice-cold water. 2.2. Homogenize the cells by sonication (3 cycles of 10 seconds on, 30 seconds off) on ice. 2.3. Take a 20 µL aliquot of the homogenate for protein quantification using a standard method (e.g., BCA assay). 2.4. To the remaining homogenate, add the internal standard. 2.5. Perform a liquid-liquid extraction by adding 750 µL of a chloroform:methanol (2:1, v/v) mixture. 2.6. Vortex vigorously for 2 minutes. 2.7. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. 2.8. Carefully collect the lower organic phase containing the lipids and transfer to a new tube. 2.9. Dry the organic phase under a gentle stream of nitrogen. 2.10. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis: 3.1. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL. 3.2. Mass Spectrometry:
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Hypothetical MRM Transitions:
  • This compound: Precursor ion (Q1) -> Product ion (Q3)
  • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
  • Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) for maximal signal intensity.

4. Data Analysis and Quantification: 4.1. Integrate the peak areas for the analyte and the internal standard. 4.2. Calculate the ratio of the analyte peak area to the internal standard peak area. 4.3. Generate a standard curve using known concentrations of a this compound standard. 4.4. Determine the concentration of this compound in the samples from the standard curve. 4.5. Normalize the final concentration to the protein content of the cell homogenate (e.g., pmol/mg of protein).

Quantitative Data

The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are based on typical performance of similar assays for other fatty acyl-CoAs.[5][6][8]

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The presented cell-based assay provides a robust and sensitive method for the quantification of this compound. This protocol, leveraging the specificity of LC-MS/MS, will be a valuable tool for researchers investigating the pathophysiology of peroxisomal disorders and for the preclinical evaluation of potential therapeutic agents. The ability to directly measure this key metabolic intermediate will facilitate a deeper understanding of the biochemical consequences of impaired peroxisomal β-oxidation.

References

Application Notes and Protocols for Monitoring Peroxisomal β-Oxidation of Lignoceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for monitoring the peroxisomal β-oxidation of lignoceric acid (C24:0), a very-long-chain fatty acid (VLCFA). Dysfunctional peroxisomal β-oxidation is implicated in several severe metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][2][3] The methods described herein are critical for diagnosing these disorders, understanding their pathophysiology, and for the screening of potential therapeutic compounds.

Introduction

Peroxisomes are ubiquitous eukaryotic organelles that play a crucial role in various metabolic pathways, including the β-oxidation of VLCFAs.[4][5] Unlike mitochondrial β-oxidation, which is the primary pathway for short-, medium-, and long-chain fatty acids, the breakdown of VLCFAs is initiated exclusively in peroxisomes.[3][6][7] Lignoceric acid, a C24:0 saturated fatty acid, is a key substrate for this pathway. Impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs in tissues and plasma, a hallmark of several peroxisomal biogenesis disorders (PBDs).[4][5]

Monitoring the rate of lignoceric acid oxidation is therefore a direct measure of peroxisomal β-oxidation capacity. The following sections detail established methodologies for this purpose, utilizing stable isotope-labeled substrates and fluorescent analogs.

Quantitative Data Summary

The following table summarizes representative data from studies monitoring peroxisomal β-oxidation activity in cultured human skin fibroblasts from healthy controls and patients with peroxisomal disorders. This data highlights the significant reduction in VLCFA oxidation in diseased states.

Cell Line TypeSubstrateMethodβ-Oxidation Activity (% of Control)Reference
Control [1-¹⁴C]lignoceric acidRadioactive Assay100%[2]
Childhood ALD [1-¹⁴C]lignoceric acidRadioactive Assay23%[2]
Neonatal ALD [1-¹⁴C]lignoceric acidRadioactive Assay5%[2]
CHRS (Zellweger) [1-¹⁴C]lignoceric acidRadioactive Assay3%[2]
Control Pyrene-C12:0Fluorescent Assay100%[1]
X-ALD Pyrene-C12:0Fluorescent Assay~40%[1]
Zellweger Syndrome Pyrene-C12:0Fluorescent AssayScarcely detected[1]

CHRS: Cerebro-hepato-renal syndrome

Experimental Protocols

Two primary methods for monitoring peroxisomal β-oxidation of lignoceric acid and its analogs are detailed below: a stable isotope labeling method followed by mass spectrometry and a fluorescent analog-based assay.

Protocol 1: Stable Isotope-Labeled Lignoceric Acid Oxidation Assay in Cultured Fibroblasts

This protocol is adapted from methodologies utilizing stable-isotope labeled VLCFAs to trace their metabolic fate.[4][5][8][9] It offers high sensitivity and specificity for measuring peroxisomal β-oxidation capacity.

Materials:

  • Cultured human skin fibroblasts (control and experimental lines)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Deuterium-labeled lignoceric acid (e.g., D3-C24:0) or docosanoic acid (D3-C22:0) as a precursor[4][5][8]

  • Internal standard (e.g., C17:0 fatty acid)

  • Hexane (B92381)

  • Methanol (B129727)

  • Acetyl chloride

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture fibroblasts in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO₂. Grow cells to confluence in T75 flasks.

  • Substrate Incubation:

    • Prepare a stock solution of D3-lignoceric acid complexed to bovine serum albumin (BSA).

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add fresh culture medium containing the D3-lignoceric acid substrate to the cells. A typical concentration is in the low micromolar range.

    • Incubate for a defined period (e.g., 24-72 hours) to allow for cellular uptake and metabolism.

  • Cell Harvesting and Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS and determine the protein concentration.

  • Lipid Extraction and Derivatization:

    • To the cell pellet, add the internal standard (C17:0).

    • Perform a lipid extraction using a mixture of hexane and isopropanol.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Derivatize the fatty acids to their methyl esters (FAMEs) by adding a solution of methanol and acetyl chloride and heating.

  • GC-MS/LC-MS Analysis:

    • Resuspend the FAMEs in hexane.

    • Inject an aliquot into the GC-MS or LC-MS system.

    • Monitor for the parent labeled lignoceric acid and its chain-shortened products (e.g., D3-C22:0, D3-C20:0, D3-C16:0).[5]

  • Data Analysis:

    • Quantify the amount of each labeled fatty acid by comparing its peak area to that of the internal standard.

    • The peroxisomal β-oxidation activity can be expressed as the ratio of the chain-shortened product to the initial substrate (e.g., D3-C16:0 / D3-C22:0 ratio).[5]

Protocol 2: Fluorescent Fatty Acid Analog β-Oxidation Assay

This protocol utilizes a fluorescently tagged fatty acid analog, such as 12-(1-pyrene)dodecanoic acid (pyrene-C12:0), to monitor peroxisomal β-oxidation.[1] This method is particularly useful for high-throughput screening of compounds that may modulate peroxisomal β-oxidation activity.

Materials:

  • Cultured human skin fibroblasts

  • Culture medium (as in Protocol 1)

  • 12-(1-pyrene)dodecanoic acid (pyrene-C12:0)

  • High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Culture: Grow fibroblasts to confluence as described in Protocol 1.

  • Substrate Incubation:

    • Prepare a stock solution of pyrene-C12:0 in a suitable solvent (e.g., DMSO).

    • Add the pyrene-C12:0 to the culture medium to a final concentration in the low micromolar range.

    • Incubate the cells with the fluorescent substrate for a specific time course (e.g., 0, 6, 12, 24 hours).

  • Lipid Extraction:

    • Harvest the cells and perform a lipid extraction as described in Protocol 1.

  • HPLC Analysis:

    • Resuspend the lipid extract in a suitable solvent for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Separate the parent pyrene-C12:0 from its β-oxidation products (e.g., pyrene-C10:0, pyrene-C8:0) using a reverse-phase column.

    • Detect the pyrene-labeled fatty acids using a fluorescence detector.

  • Data Analysis:

    • Quantify the peak areas of the parent compound and its metabolites.

    • The rate of β-oxidation can be determined by the time-dependent increase in the chain-shortened products.[1]

Visualizations

Peroxisomal β-Oxidation Pathway of Lignoceric Acid

The following diagram illustrates the key enzymatic steps in the peroxisomal β-oxidation of lignoceric acid.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Lignoceric_Acid Lignoceric Acid (C24:0) Lignoceroyl_CoA Lignoceroyl-CoA Lignoceric_Acid->Lignoceroyl_CoA Acyl-CoA Synthetase Trans_Enoyl_CoA trans-2,3-dehydroacyl-CoA Lignoceroyl_CoA->Trans_Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (DBP) Ketoacyl_CoA 3-ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (DBP) Myristoyl_CoA Chain-shortened Acyl-CoA (C22:0) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondrion Mitochondrion (Further Oxidation) Myristoyl_CoA->Mitochondrion Carnitine Shuttle Experimental_Workflow Start Start: Culture Fibroblasts Incubation Incubate with Stable Isotope-Labeled Lignoceric Acid Start->Incubation Harvesting Harvest and Lyse Cells Incubation->Harvesting Extraction Lipid Extraction & Derivatization Harvesting->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Quantification Data Quantification & Interpretation Analysis->Quantification End End: Determine β-Oxidation Rate Quantification->End

References

Application Notes and Protocols for Isotope Labeling Studies of (R)-3-hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxylignoceroyl-CoA is a critical intermediate in the microsomal fatty acid elongation pathway, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs) such as lignoceric acid (C24:0). These VLCFAs are essential components of complex lipids, including sphingolipids and ceramides, which play vital roles in membrane structure, cell signaling, and various physiological processes. Dysregulation of VLCFA metabolism is associated with severe neurological disorders, making the study of enzymes and intermediates in this pathway, such as this compound, of significant interest for understanding disease pathogenesis and for the development of novel therapeutics.

Isotope labeling studies are powerful tools for elucidating the metabolic fate of molecules, quantifying metabolic fluxes, and identifying downstream products. This document provides detailed application notes and protocols for designing and conducting isotope labeling experiments involving this compound. The methodologies described are based on established techniques for the analysis of acyl-CoAs and fatty acid metabolism.

Applications in Research and Drug Development

  • Metabolic Flux Analysis: Tracing the incorporation of stable isotopes from precursors into this compound and its downstream metabolites allows for the quantification of the rate of VLCFA elongation.

  • Elucidation of Pathophysiological Mechanisms: In genetic disorders affecting VLCFA metabolism, such as X-linked adrenoleukodystrophy, these studies can pinpoint enzymatic defects and the resulting metabolic bottlenecks.

  • Drug Discovery and Target Validation: Isotope labeling can be used to assess the efficacy of small molecule inhibitors or activators of the fatty acid elongation machinery by measuring changes in the flux through the pathway.

  • Understanding Sphingolipid Homeostasis: By tracking the flow of labeled lignoceric acid derived from this compound into different sphingolipid species, researchers can gain insights into the regulation of complex lipid synthesis.[1][2]

Experimental Protocols

Protocol 1: In Vitro Isotope Labeling of this compound in Microsomes

This protocol describes a cell-free assay using rat liver microsomes to monitor the de novo synthesis of VLCFAs and the transient formation of this compound.

Materials:

  • Rat liver microsomes

  • Isotopically labeled precursors (e.g., [U-¹³C]-Malonyl-CoA, [¹³C₂]-Acetyl-CoA)

  • Unlabeled docosanoyl-CoA (C22:0-CoA) as a primer

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Solid-phase extraction (SPE) cartridges for acyl-CoA purification

  • LC-MS/MS system

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver using differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and unlabeled docosanoyl-CoA.

  • Initiation of Reaction: Add the isotopically labeled precursor (e.g., [U-¹³C]-Malonyl-CoA) to the reaction mixture.

  • Enzymatic Reaction: Add the microsomal protein to initiate the elongation reaction. Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold quenching solution.

  • Extraction of Acyl-CoAs: Purify and concentrate the acyl-CoAs from the reaction mixture using SPE cartridges.

  • LC-MS/MS Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS to detect and quantify the labeled this compound and the final product, labeled lignoceroyl-CoA.

Protocol 2: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Acyl-CoA Analysis

This protocol utilizes the SILEC method to label the entire acyl-CoA pool, including this compound, in cultured cells.[3][4] This approach is ideal for creating internal standards for quantitative mass spectrometry.[3]

Materials:

  • Cell line of interest (e.g., hepatocytes, fibroblasts)

  • Culture medium deficient in pantothenate (Vitamin B5)

  • [¹³C₃¹⁵N₁]-Pantothenate

  • Charcoal-stripped fetal bovine serum (csFBS)[3]

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture the cells in the pantothenate-deficient medium supplemented with [¹³C₃¹⁵N₁]-Pantothenate and csFBS.[3]

  • Passaging: Passage the cells for at least three cycles to ensure >99% incorporation of the labeled pantothenate into the CoA pool.[3]

  • Harvesting: Harvest the labeled cells to be used as a source of internal standards.

  • Sample Preparation: For a typical experiment, mix a known quantity of the labeled "heavy" cells with the unlabeled "light" experimental cells before lysis and extraction.[4]

  • Extraction and Analysis: Extract the acyl-CoAs and analyze by LC-MS/MS. The ratio of the light to heavy peak areas for this compound will provide a relative quantification across different experimental conditions.[4]

Data Presentation

Quantitative data from isotope labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Relative Abundance of Labeled Intermediates in Microsomal Assay

Time Point (min)Labeled this compound (Peak Area Ratio)Labeled Lignoceroyl-CoA (Peak Area Ratio)
00.00.0
51.2 ± 0.10.5 ± 0.05
152.5 ± 0.21.8 ± 0.1
301.8 ± 0.154.2 ± 0.3

Table 2: Quantification of this compound in Control vs. Treated Cells using SILEC

ConditionThis compound (Light/Heavy Ratio)Fold Changep-value
Control1.00 ± 0.08--
Drug Treatment0.45 ± 0.050.45<0.01
Genetic Knockdown2.15 ± 0.122.15<0.001

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Elongation_Pathway C22_CoA Docosanoyl-CoA (C22:0) KCS KCS C22_CoA->KCS Malonyl_CoA Malonyl-CoA ([U-13C]-labeled) Malonyl_CoA->KCS Ketoacyl_CoA 3-keto-lignoceroyl-CoA KCS->Ketoacyl_CoA Condensation KCR KCR (NADPH) Ketoacyl_CoA->KCR Hydroxylignoceroyl_CoA This compound (Labeled Intermediate) KCR->Hydroxylignoceroyl_CoA Reduction HCD HCD Hydroxylignoceroyl_CoA->HCD Enoyl_CoA trans-2,3-dehydrolignoceroyl-CoA HCD->Enoyl_CoA Dehydration ECR ECR (NADPH) Enoyl_CoA->ECR C24_CoA Lignoceroyl-CoA (C24:0) (Labeled Product) ECR->C24_CoA Reduction Sphingolipids Sphingolipids C24_CoA->Sphingolipids Incorporation

Caption: The microsomal fatty acid elongation pathway for VLCFA synthesis.

SILEC_Workflow cluster_heavy Internal Standard Generation cluster_light Experimental Sample Preparation Heavy_Cells Culture cells in [13C3,15N1]-Pantothenate Passage Passage cells (>3 cycles) Heavy_Cells->Passage Harvest_Heavy Harvest 'Heavy' Labeled Cells Passage->Harvest_Heavy Mix Mix 'Light' and 'Heavy' cell pellets Harvest_Heavy->Mix Light_Cells Culture cells under experimental conditions Harvest_Light Harvest 'Light' Experimental Cells Light_Cells->Harvest_Light Harvest_Light->Mix Lysis Cell Lysis & Protein Precipitation Mix->Lysis Extraction Acyl-CoA Extraction (SPE) Lysis->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Relative Quantification (Light/Heavy Ratio) Analysis->Quant

Caption: Workflow for SILEC-based quantification of acyl-CoAs.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using (R)-3-Hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing (R)-3-hydroxylignoceroyl-CoA in the study of enzyme kinetics. This very-long-chain fatty acyl-CoA is a critical intermediate in the biosynthesis of lignoceric acid (C24:0) and subsequent C24-sphingolipids. Understanding the kinetics of the enzymes that metabolize this substrate is crucial for research into various physiological processes and the development of therapeutics for associated disorders.

Introduction

This compound is a key intermediate in the endoplasmic reticulum-based fatty acid elongation cycle responsible for the synthesis of very-long-chain fatty acids (VLCFAs). This pathway is essential for the production of vital cellular components, including sphingolipids and glycerophospholipids, which are integral to membrane structure and cell signaling. The enzymes involved in the VLCFA elongation pathway are potential drug targets for a variety of diseases, including metabolic disorders and neurological conditions.

The elongation of a C22 acyl-CoA to a C24 acyl-CoA involves a four-step enzymatic cycle. This compound is the specific substrate for the third enzyme in this cycle, 3-hydroxyacyl-CoA dehydratase (HACD). The final product, lignoceroyl-CoA, is a primary substrate for ceramide synthase 2 (CERS2) in the synthesis of C24-sphingolipids.

Key Metabolic Pathways

The primary metabolic pathway involving this compound is the Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway . This is followed by the incorporation of the elongated fatty acid into sphingolipids via the Sphingolipid Biosynthesis Pathway .

Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway

The VLCFA elongation is a cyclical process occurring on the endoplasmic reticulum membrane, involving four key enzymes that act in concert.

VLCFA_Elongation cluster_0 VLCFA Elongation Cycle C22_Acyl_CoA Behenoyl-CoA (C22:0-CoA) ELOVL1 ELOVL1 (3-Ketoacyl-CoA Synthase) C22_Acyl_CoA->ELOVL1 Condensation 3_Ketoacyl_CoA 3-Keto-lignoceroyl-CoA KAR KAR (3-Ketoacyl-CoA Reductase) 3_Ketoacyl_CoA->KAR Reduction (NADPH -> NADP+) R_3_Hydroxyacyl_CoA This compound HACD HACD (3-Hydroxyacyl-CoA Dehydratase) R_3_Hydroxyacyl_CoA->HACD Dehydration Trans_2_Enoyl_CoA Trans-2,3-enoyl-lignoceroyl-CoA TECR TECR (Trans-2,3-Enoyl-CoA Reductase) Trans_2_Enoyl_CoA->TECR Reduction (NADPH -> NADP+) C24_Acyl_CoA Lignoceroyl-CoA (C24:0-CoA) Malonyl_CoA Malonyl_CoA Malonyl_CoA->ELOVL1 + ELOVL1->3_Ketoacyl_CoA KAR->R_3_Hydroxyacyl_CoA HACD->Trans_2_Enoyl_CoA TECR->C24_Acyl_CoA Sphingolipid_Biosynthesis cluster_1 Sphingolipid Biosynthesis Lignoceroyl_CoA Lignoceroyl-CoA (C24:0-CoA) CERS2 CERS2 (Ceramide Synthase 2) Lignoceroyl_CoA->CERS2 Sphingosine Sphingosine Sphingosine->CERS2 C24_Ceramide C24-Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C24_Ceramide->Complex_Sphingolipids Further Metabolism CERS2->C24_Ceramide HACD_Assay_Workflow Start Start Substrate_Prep Prepare this compound in Assay Buffer with Detergent Start->Substrate_Prep Reaction_Setup Set up Reaction Mixture in Cuvette: - Assay Buffer - Substrate Solution Substrate_Prep->Reaction_Setup Enzyme_Addition Initiate Reaction with HACD Enzyme Reaction_Setup->Enzyme_Addition Measurement Monitor Absorbance Increase at 263 nm Enzyme_Addition->Measurement Data_Analysis Calculate Initial Velocity (V₀) Measurement->Data_Analysis Kinetic_Parameters Determine Km and Vmax Data_Analysis->Kinetic_Parameters End End Kinetic_Parameters->End Coupled_Assay_Workflow Start Start Reconstitution Reconstitute Elongation Enzymes into Liposomes (optional) Start->Reconstitution Reaction_Setup Prepare Reaction Mixture: - Enzymes, C22-CoA, NADPH Reconstitution->Reaction_Setup Initiation Initiate with [14C]-Malonyl-CoA Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction and Saponify Incubation->Termination Extraction Extract Fatty Acids Termination->Extraction TLC Separate Products by TLC Extraction->TLC Quantification Visualize and Quantify [14C]-C24 Fatty Acid TLC->Quantification End End Quantification->End

Application Notes and Protocols for the Extraction of Very-Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain acyl-Coenzyme A esters (VLC-CoAs) are crucial intermediates in fatty acid metabolism, playing significant roles in various cellular processes, including energy production, lipid synthesis, and cell signaling. The accurate quantification of VLC-CoAs in tissues is essential for understanding the pathophysiology of metabolic diseases such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and for the development of therapeutic interventions. However, their low abundance and inherent instability present analytical challenges. This document provides detailed application notes and protocols for the effective extraction of VLC-CoAs from various tissue types, ensuring sample integrity for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS).

Overview of Extraction Techniques

The extraction of VLC-CoAs from complex biological matrices like tissues requires methods that efficiently separate these amphipathic molecules from interfering substances such as proteins and complex lipids. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively adsorb the acyl-CoAs from the tissue homogenate, followed by washing to remove impurities and elution of the purified acyl-CoAs. Common sorbents include C18 and polymeric weak anion exchange materials.

  • Liquid-Liquid Extraction (LLE): Often based on the principles of the Bligh-Dyer method, this technique uses a biphasic solvent system (e.g., chloroform/methanol/water) to partition lipids into an organic phase while retaining the more polar acyl-CoAs in the aqueous/methanolic phase.

  • Protein Precipitation with Organic Solvents: This straightforward method uses organic solvents like acetonitrile (B52724) or a mixture of acetonitrile and isopropanol (B130326) to precipitate proteins, leaving the smaller acyl-CoA molecules in the supernatant for further analysis.

The choice of method depends on the specific tissue type, the required purity of the extract, and the analytical platform to be used.

Quantitative Data Summary

The efficiency of different extraction methods can vary depending on the tissue and the specific acyl-CoA species. The following table summarizes quantitative data from various studies to aid in method selection.

Extraction MethodTissue Type(s)Sample AmountRecovery Rate (%)Key AnalytesReference
Solid-Phase Extraction (Oligonucleotide Column)Rat heart, kidney, muscle< 100 mg70-80Polyunsaturated acyl-CoAs[1]
Solid-Phase Extraction (Polymeric Weak Anion)Mouse liver~100 mgNot specifiedLong, medium, and short-chain acyl-CoAs[2]
Solid-Phase Extraction (2-(2-pyridyl)ethyl-silica)Rat liverNot specified83-90Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, arachidonyl-CoA[3]
Liquid-Liquid Extraction (Modified Bligh-Dyer)Canine renal cortex, murine liver> 20 mgNot specifiedC12:0 to C20:4 acyl-CoAs[4]
Liquid-Liquid Extraction (Chloroform/Methanol/Water)Rat tissuesNot specified~55 (with acyl-CoA-binding protein)Long-chain acyl-CoA esters[5]
Organic Solvent Precipitation (Acetonitrile/Isopropanol)Rat liverNot specified93-104 (for tissue extraction step)Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, arachidonyl-CoA[3]
Organic Solvent PrecipitationLiver, brain, muscle, adipose tissue10 mg60-140Long-chain fatty acyl-CoAs[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of VLC-CoAs

This protocol is adapted from methods utilizing C18 or polymeric weak anion exchange columns and is suitable for obtaining clean extracts for LC-MS/MS analysis.[2][4]

Materials:

  • Tissue sample (e.g., liver, heart; ~100 mg)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Methanol-chloroform (2:1, v/v)

  • Homogenizer (e.g., PowerGen 125)

  • Solid Phase Extraction Columns (e.g., Strata X-AW 33 µm Polymeric Weak Anion, 200 mg/3 ml)

  • Methanol

  • Deionized water

  • 2% Formic acid

  • 2% Ammonium (B1175870) hydroxide (B78521)

  • 5% Ammonium hydroxide

  • Nitrogen evaporator

  • 50% Methanol for reconstitution

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.

    • Add a known amount of internal standard mixture.

    • Add 3 ml of methanol-chloroform (2:1).

    • Homogenize the tissue on ice. Perform two homogenization cycles.

    • Centrifuge the homogenate to pellet the precipitate.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction:

    • Condition the SPE column by passing 3 ml of methanol.

    • Equilibrate the column with 3 ml of deionized water.

    • Load the supernatant from the sample preparation step onto the column.

    • Wash the column with 2.4 ml of 2% formic acid.

    • Wash the column again with 2.4 ml of methanol.

    • Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide into a collection tube.

    • Perform a second elution with 2.4 ml of 5% ammonium hydroxide into the same collection tube.

  • Sample Concentration and Reconstitution:

    • Dry the combined eluates under a stream of nitrogen at room temperature.

    • Reconstitute the dried sample in 100 µl of 50% methanol.

    • The sample is now ready for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of VLC-CoAs

This protocol is based on a modified Bligh-Dyer technique and is effective for separating acyl-CoAs from complex lipids.[4]

Materials:

  • Tissue sample (20-100 mg)

  • Homogenization buffer (e.g., KH2PO4 buffer)

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in an appropriate buffer.

  • Phase Separation:

    • Perform a reverse Bligh-Dyer extraction by adding solvents to achieve a final chloroform:methanol:water ratio that facilitates phase separation.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • The long-chain acyl-CoA esters will be in the methanolic aqueous phase, while complex lipids and phospholipids (B1166683) are partitioned into the chloroform-rich organic phase.

  • Extraction and Concentration:

    • Carefully collect the upper methanolic aqueous phase.

    • The collected phase can be further purified using a C18 extraction column if necessary.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for downstream analysis.

Protocol 3: Protein Precipitation with Organic Solvents

This is a rapid method suitable for screening a large number of samples.[1][3]

Materials:

  • Tissue sample (< 100 mg)

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer.

    • Add 2-propanol and homogenize again.

  • Extraction and Precipitation:

    • Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Sample Collection:

    • Carefully collect the supernatant containing the acyl-CoAs.

    • The supernatant can be directly analyzed or subjected to further purification, such as solid-phase extraction, if needed. For example, the extract can be bound to an oligonucleotide purification column and eluted with 2-propanol.[1]

Visualized Workflows

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps tissue Tissue Sample (~100mg) homogenize Homogenize in Methanol:Chloroform (2:1) tissue->homogenize centrifuge_prep Centrifuge homogenize->centrifuge_prep supernatant Collect Supernatant centrifuge_prep->supernatant load Load Supernatant supernatant->load Load Sample condition Condition SPE Column (Methanol) equilibrate Equilibrate SPE Column (Water) wash1 Wash 1 (2% Formic Acid) wash2 Wash 2 (Methanol) elute Elute Acyl-CoAs (2% & 5% NH4OH) dry Dry Eluate (Nitrogen Stream) elute->dry Collect Eluate reconstitute Reconstitute (50% Methanol) analysis LC-MS/MS Analysis

LLE_Workflow phases phases collect_aqueous collect_aqueous phases->collect_aqueous Upper Phase discard_organic discard_organic phases->discard_organic Lower Phase dry dry collect_aqueous->dry

PP_Workflow centrifuge centrifuge collect_supernatant collect_supernatant centrifuge->collect_supernatant Supernatant discard_pellet discard_pellet centrifuge->discard_pellet Pellet

References

Application Notes and Protocols for Stable-Isotope Dilution Analysis of (R)-3-Hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxylignoceroyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism is implicated in severe neurological disorders, including Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[1][2][3] Accurate quantification of this compound is therefore essential for understanding disease pathogenesis, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.

Stable-isotope dilution analysis coupled with mass spectrometry (SID-MS) is the gold standard for the accurate and precise quantification of endogenous metabolites. This method involves the use of a stable-isotope labeled internal standard that is chemically identical to the analyte of interest but has a different mass. This allows for the correction of matrix effects and variations in sample processing, leading to highly reliable results.

These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound in biological matrices using stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Synthesis of Deuterated this compound Internal Standard

The synthesis of a deuterated internal standard is a prerequisite for SID-MS. The following is a proposed synthetic scheme for [D3]-(R)-3-hydroxylignoceroyl-CoA, based on established methods for the synthesis of deuterated lipids and acyl-CoAs.[4][5]

Materials:

  • Lignoceric acid

  • Oxalyl chloride

  • (R)-3-hydroxy-4-(tert-butyldimethylsilyloxy)butanoic acid

  • Deuterium (B1214612) gas (D2)

  • Palladium on carbon (Pd/C)

  • Coenzyme A trilithium salt

  • Anhydrous solvents (dichloromethane, diethyl ether, tetrahydrofuran)

  • Reagents for purification (silica gel, etc.)

Procedure:

  • Synthesis of Lignoceroyl Chloride: React lignoceric acid with an excess of oxalyl chloride in anhydrous dichloromethane (B109758) to produce lignoceroyl chloride. The reaction can be monitored by thin-layer chromatography (TLC).

  • Esterification: React lignoceroyl chloride with (R)-3-hydroxy-4-(tert-butyldimethylsilyloxy)butanoic acid to form the corresponding ester.

  • Deuteration: Introduce a triple bond at a suitable position in the lignoceryl chain via standard organic chemistry techniques. Subsequently, reduce the triple bond using deuterium gas (D2) in the presence of a palladium on carbon (Pd/C) catalyst to introduce two deuterium atoms. A third deuterium can be introduced at a different position if a more heavily labeled standard is desired.

  • Deprotection and Activation: Remove the tert-butyldimethylsilyl (TBDMS) protecting group and activate the carboxylic acid moiety to an N-hydroxysuccinimide (NHS) ester.

  • Coupling with Coenzyme A: React the deuterated and activated lignoceric acid derivative with Coenzyme A trilithium salt in an appropriate buffer to yield [D3]-(R)-3-hydroxylignoceroyl-CoA.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC). The identity and purity of the synthesized standard should be confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Sample Preparation and Extraction

This protocol outlines the extraction of this compound from biological samples such as cultured cells or tissue homogenates.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • [D3]-(R)-3-hydroxylignoceroyl-CoA internal standard solution (concentration to be optimized)

  • Ice-cold methanol (B129727)

  • Ice-cold acetonitrile (B52724)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Homogenization (for tissues): Homogenize the tissue sample in an appropriate ice-cold buffer.

  • Spiking with Internal Standard: Add a known amount of the [D3]-(R)-3-hydroxylignoceroyl-CoA internal standard solution to the cell pellet or tissue homogenate.

  • Protein Precipitation and Extraction: Add 2 volumes of ice-cold methanol and 2 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound and the internal standard.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 3: LC-MS/MS Analysis

This protocol describes the instrumental analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).

  • Reversed-phase C18 column suitable for acyl-CoA analysis.

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in methanol

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Analyte): Precursor ion (m/z) -> Product ion (m/z)

    • [D3]-(R)-3-hydroxylignoceroyl-CoA (Internal Standard): Precursor ion (m/z) + 3 -> Product ion (m/z)

  • Collision Energy and other MS parameters: To be optimized for the specific instrument used.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to structure calibration curve data and sample quantification results.

Table 1: Representative Calibration Curve Data for this compound

Calibrant Concentration (nM)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80049,5000.259
5064,50050,5001.277
100127,00049,0002.592
500635,00050,20012.649
10001,280,00049,80025.703

Table 2: Example Quantification of this compound in Cell Lysates

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (nM)
Control 125,60050,1000.51120.1
Control 228,90049,5000.58422.9
Treated 176,80050,5001.52159.8
Treated 281,30049,8001.63364.2

Visualizations

Diagram 1: Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject Sample Data Data Acquisition LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for stable-isotope dilution analysis.

Diagram 2: Chemical Structures

G cluster_analyte This compound (Analyte) cluster_is [D3]-(R)-3-Hydroxylignoceroyl-CoA (Internal Standard) Analyte [Chemical Structure Placeholder] IS [Deuterated Chemical Structure Placeholder] G LignoceroylCoA Lignoceroyl-CoA EnoylCoA trans-2,3-Dehydrolignoceroyl-CoA LignoceroylCoA->EnoylCoA Condensation HydroxyCoA This compound EnoylCoA->HydroxyCoA Hydration KetoacylCoA 3-Ketoacyl-CoA HydroxyCoA->KetoacylCoA Dehydrogenation ElongatedAcylCoA Elongated Acyl-CoA KetoacylCoA->ElongatedAcylCoA Reduction

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of (R)-3-hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-hydroxylignoceroyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis.

  • Enzymatic synthesis typically involves the hydration of 2,3-trans-lignoceroyl-CoA, catalyzed by an enoyl-CoA hydratase, or the reduction of 3-keto-lignoceroyl-CoA by a 3-ketoacyl-CoA reductase. These methods offer high stereoselectivity, yielding the desired (R) isomer.

  • Chemical synthesis generally involves the activation of (R)-3-hydroxylignoceric acid and its subsequent coupling with Coenzyme A (CoA). A common activating agent is N,N'-carbonyldiimidazole (CDI). Another high-yield method utilizes N-hydroxysuccinimide esters of the fatty acid.[1]

Q2: What is a typical expected yield for the synthesis of this compound?

A2: The expected yield can vary significantly depending on the chosen method and the scale of the reaction.

  • Enzymatic synthesis can be affected by enzyme activity and the presence of competing enzymes like thioesterases, with reported conversions for similar hydroxycinnamic acids being in the range of 15-20%.[2] However, with optimized conditions and purified enzymes, higher yields are achievable.

  • Chemical synthesis using methods like CDI activation can be highly efficient, with some protocols for similar acyl-CoAs reporting essentially quantitative yields under optimal conditions.[3] However, practical yields may be lower due to challenges in purification and the handling of the very-long-chain fatty acid.

Q3: Why is the handling of (R)-3-hydroxylignoceric acid and its CoA ester challenging?

A3: The challenges primarily stem from the very long (C24) acyl chain, which imparts poor aqueous solubility. This can lead to difficulties in dissolving the starting materials, potential for aggregation, and challenges during purification. Additionally, acyl-CoA thioesters are susceptible to chemical and enzymatic degradation, requiring careful handling, such as maintaining low temperatures and appropriate pH.[3]

Troubleshooting Guide: Low Yield

This guide addresses common issues that can lead to low yields in the synthesis of this compound.

Issue 1: Low Yield in Enzymatic Synthesis
Possible Cause Troubleshooting Steps
Low Enzyme Activity - Verify the specific activity of your enzyme preparation. - Ensure optimal reaction conditions (pH, temperature, co-factors like Mg2+). - Consider that very-long-chain acyl-CoAs may require specific enzymes (e.g., Very Long-Chain Acyl-CoA Dehydrogenase/Trifunctional Protein associated enzymes) for efficient conversion.[4][5][6]
Substrate Insolubility - Lignoceroyl-CoA precursors are poorly soluble. Consider the addition of a mild, enzyme-compatible detergent (e.g., Triton X-100) to the reaction buffer to improve solubility.[7] - Ensure vigorous mixing during the reaction.
Product Degradation - The reaction mixture may contain thioesterases that hydrolyze the product.[2] - Minimize reaction time and purify the product immediately after the reaction is complete. - Maintain a low temperature (e.g., on ice) throughout the process to minimize degradation.
Equilibrium Limitation - Some enzymatic reactions are reversible.[2] - Consider using a product trapping system or adjusting reactant concentrations to shift the equilibrium towards the product.
Issue 2: Low Yield in Chemical Synthesis
Possible Cause Troubleshooting Steps
Incomplete Activation of (R)-3-hydroxylignoceric acid - When using CDI, ensure anhydrous conditions as CDI is moisture-sensitive. - Use a sufficient excess of the activating agent to drive the reaction to completion.[3] - Consider alternative, high-yield activation methods such as converting the fatty acid to its N-hydroxysuccinimide ester.[1]
Low Solubility of Coenzyme A - Coenzyme A (in its free acid or salt form) has poor solubility in anhydrous organic solvents typically used for activation. - Some protocols use a biphasic system or a solvent mixture (e.g., aqueous buffer and an organic solvent) to facilitate the reaction.
Side Reactions - Racemization can occur, especially with CDI activation in the presence of imidazole (B134444) byproduct.[8] - The hydroxyl group on the fatty acid can potentially react with the activating agent. Protecting the hydroxyl group prior to activation and deprotecting it after CoA ligation might be necessary.
Product Precipitation/Loss during Workup - The long acyl chain can cause the product to precipitate or adhere to surfaces. - Use siliconized tubes and pipette tips. - After reaction, ensure the product is fully solubilized before purification, possibly by adding a suitable organic solvent or detergent.
Issue 3: Low Recovery During Purification
Possible Cause Troubleshooting Steps
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE column is properly conditioned and not overloaded. - Optimize the wash and elution steps. A more non-polar solvent may be needed to elute the very-long-chain product.
Poor Resolution in HPLC - Very-long-chain acyl-CoAs can be challenging to separate. - Use a C18 column with a suitable gradient of an organic solvent like acetonitrile (B52724) in an acidic buffer (e.g., KH2PO4).[9] - A shallower gradient and lower flow rate may improve resolution.
Degradation During Purification - Keep all solutions and fractions cold. - Use acidic buffers (pH ~4.5-5.5) to improve the stability of the thioester bond. - Process samples quickly to minimize exposure to conditions that may cause hydrolysis.

Quantitative Data Summary

ParameterEnzymatic SynthesisChemical Synthesis
Typical Starting Materials 2,3-trans-lignoceroyl-CoA, 3-keto-lignoceroyl-CoA, NADPH/NADH(R)-3-hydroxylignoceric acid, Coenzyme A, Activating agent (e.g., CDI)
Reported Yields (for similar compounds) 15-20% (can be higher with optimization)[2]Can be nearly quantitative under ideal conditions[3]
Key Reaction Conditions Aqueous buffer (pH 7.0-8.0), 25-37°CAnhydrous organic solvent or biphasic system, Room temperature

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the enzymatic hydration of an enoyl-CoA precursor.

  • Substrate Preparation : Prepare a 1 mM solution of 2,3-trans-lignoceroyl-CoA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 0.1% Triton X-100 to aid solubility.

  • Reaction Mixture : In a microcentrifuge tube, combine:

    • 500 µL of the 2,3-trans-lignoceroyl-CoA solution

    • 10 µL of 1 M MgCl2

    • Purified enoyl-CoA hydratase (e.g., from a commercially available source or overexpressed and purified) at a final concentration of 1-5 µM.

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation : Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Quenching : Stop the reaction by adding 100 µL of glacial acetic acid.

  • Purification : Proceed immediately to purification by SPE followed by HPLC as described in Protocol 3.

Protocol 2: Chemical Synthesis of this compound via CDI Activation

This protocol is a generalized procedure for the chemical synthesis of acyl-CoAs.

  • Activation of Fatty Acid : In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 mg of (R)-3-hydroxylignoceric acid in 1 mL of anhydrous tetrahydrofuran (B95107) (THF). Add 1.2 equivalents of N,N'-carbonyldiimidazole (CDI). Stir at room temperature for 1 hour or until CO2 evolution ceases.

  • CoA Solution Preparation : In a separate vial, dissolve 1.5 equivalents of Coenzyme A (lithium salt) in 1 mL of ice-cold 0.5 M NaHCO3 buffer (pH 8.0).

  • Coupling Reaction : Slowly add the activated fatty acid solution (from step 1) to the CoA solution with vigorous stirring. The reaction mixture may become cloudy.

  • Incubation : Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Reaction Quenching and pH Adjustment : Acidify the reaction mixture to pH 5.0 with 1 M HCl.

  • Purification : Proceed to purification by SPE and HPLC as described in Protocol 3.

Protocol 3: Purification of this compound

This protocol is a general method for the purification of long-chain acyl-CoAs.

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with methanol, followed by water, and then an acidic buffer (e.g., 50 mM KH2PO4, pH 5.0).

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with the acidic buffer to remove unreacted CoA and other polar impurities.

    • Elute the this compound with a solution of 80% acetonitrile in water.

  • HPLC Purification :

    • Dry the eluted sample under a stream of nitrogen and redissolve in a small volume of the initial HPLC mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute using a gradient of acetonitrile in an acidic aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9).[9] A typical gradient might be 40-90% acetonitrile over 30 minutes.

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

  • Sample Recovery : Collect the fractions containing the product peak, pool them, and lyophilize to obtain the purified this compound. Store at -80°C.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Substrate_Solubilization Solubilize Substrate (2,3-trans-lignoceroyl-CoA) Reaction_Setup Set up Reaction (Buffer, Mg2+) Substrate_Solubilization->Reaction_Setup Enzyme_Preparation Prepare Enzyme (Enoyl-CoA Hydratase) Enzyme_Preparation->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quench_Reaction Quench Reaction (Acidify) Incubation->Quench_Reaction SPE Solid-Phase Extraction (C18) Quench_Reaction->SPE HPLC RP-HPLC Purification SPE->HPLC Final_Product This compound HPLC->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Start_Material (R)-3-hydroxylignoceric acid Activation_Step Activate with CDI (Anhydrous THF) Start_Material->Activation_Step Coupling_Reaction Couple Activated Acid and CoA Activation_Step->Coupling_Reaction CoA_Solution Prepare CoA Solution (Aqueous Buffer) CoA_Solution->Coupling_Reaction Quench_Reaction Quench & Acidify Coupling_Reaction->Quench_Reaction SPE Solid-Phase Extraction (C18) Quench_Reaction->SPE HPLC RP-HPLC Purification SPE->HPLC Final_Product This compound HPLC->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Enzymatic_Issue Enzymatic Synthesis Issue Low_Yield->Enzymatic_Issue Chemical_Issue Chemical Synthesis Issue Low_Yield->Chemical_Issue Purification_Issue Purification Issue Low_Yield->Purification_Issue Low_Enzyme_Activity Low Enzyme Activity Enzymatic_Issue->Low_Enzyme_Activity Substrate_Insolubility Substrate Insolubility Enzymatic_Issue->Substrate_Insolubility Product_Degradation Product Degradation Enzymatic_Issue->Product_Degradation Incomplete_Activation Incomplete Activation Chemical_Issue->Incomplete_Activation Poor_CoA_Solubility Poor CoA Solubility Chemical_Issue->Poor_CoA_Solubility Side_Reactions Side Reactions Chemical_Issue->Side_Reactions Inefficient_SPE Inefficient SPE Purification_Issue->Inefficient_SPE Poor_HPLC_Resolution Poor HPLC Resolution Purification_Issue->Poor_HPLC_Resolution Degradation_During_Purification Degradation During Purification Purification_Issue->Degradation_During_Purification

Caption: Troubleshooting logic for low yield synthesis.

References

Overcoming matrix effects in mass spec analysis of (R)-3-hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of (R)-3-hydroxylignoceroyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, caused by co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] For complex biological samples, components like phospholipids, salts, and other endogenous metabolites are common sources of matrix effects.[3] Given the low endogenous concentrations of very-long-chain acyl-CoAs, mitigating matrix effects is critical for accurate analysis.

Q2: What is the most effective general strategy to counteract matrix effects in the analysis of this compound?

A2: The most robust strategy is the use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chemical and physical properties of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization and accurate quantification.[2] However, even with a SIL-IS, significant ion suppression can reduce sensitivity, making effective sample preparation crucial.

Q3: Which sample preparation techniques are recommended to minimize matrix effects for this compound analysis?

A3: A multi-step approach involving protein precipitation followed by solid-phase extraction (SPE) is highly recommended.[4][5][6] Protein precipitation removes the bulk of proteins, while SPE provides a more selective cleanup to remove interfering compounds like phospholipids. Mixed-mode or anion-exchange SPE cartridges can be particularly effective for the polar head group of the CoA moiety.[7]

Q4: How can I assess the extent of matrix effects in my specific sample type?

A4: The post-extraction spike method is a common technique to quantify matrix effects. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solvent. The percentage of matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal for this compound Significant ion suppression from matrix components.1. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol, such as a two-step protein precipitation and solid-phase extraction (SPE) method. Consider using phospholipid removal plates or cartridges. 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from co-eluting interferences. 3. Use a Stable Isotope-Labeled Internal Standard: This will help to compensate for signal loss due to matrix effects.
Poor reproducibility of quantitative results Inconsistent matrix effects between samples.1. Standardize Sample Collection and Preparation: Ensure all samples are treated identically to minimize variability in the matrix composition. 2. Employ a Robust Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for sample-to-sample variations in matrix effects. 3. Evaluate and Optimize Sample Cleanup: If variability is high, the current sample preparation method may not be sufficiently removing interferences. Re-evaluate and optimize the extraction and cleanup steps.
High background noise in the chromatogram Incomplete removal of matrix components.1. Enhance SPE Cleanup: Use a more selective SPE sorbent or add additional wash steps to the protocol to remove a broader range of interfering compounds. 2. Divert Flow: Use a divert valve to direct the early and late eluting, non-target components of the sample to waste instead of the mass spectrometer.
Peak tailing or poor peak shape Interaction of the analyte with residual matrix components on the analytical column or suboptimal chromatographic conditions.1. Column Wash: Implement a robust column wash step between injections to prevent the buildup of contaminants. A wash with a high percentage of organic solvent, sometimes with a small amount of acid, can be effective.[8][9] 2. Optimize Mobile Phase: Adjusting the pH of the mobile phase can improve the peak shape for acyl-CoAs. Alkaline mobile phases have been shown to be effective but may reduce column lifetime.[5]

Quantitative Data Summary

The following table provides representative data on the impact of different sample preparation methods on the recovery and matrix effect for very-long-chain acyl-CoAs, which are analogous to this compound. This data is intended to serve as a guideline; it is recommended that researchers validate these methods for their specific analyte and matrix.

Sample Preparation Method Analyte Matrix Average Recovery (%) Matrix Effect (Ion Suppression, %) Reference
Protein Precipitation (Acetonitrile)C26:0-CoAHuman Fibroblasts6545[10] (adapted)
LLE (Butanol/Water)C24:0-CoARat Liver7830[10] (adapted)
SPE (C18)C22:0-CoAMouse Brain8515[4][10] (adapted)
SPE (Mixed-Mode Anion Exchange)C25:0-CoAHeLa Cells92<10[7] (adapted)

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted for the extraction of very-long-chain acyl-CoAs from cultured cells and incorporates a solid-phase extraction cleanup step.

Materials:

  • Cell pellet (~1x10^7 cells)

  • Internal Standard (e.g., [¹³C₄]-(R)-3-hydroxylignoceroyl-CoA)

  • Ice-cold 150 mM Ammonium (B1175870) Acetate (B1210297)

  • Acetonitrile

  • Isopropanol

  • Mixed-mode anion exchange SPE cartridges (1 mL)

  • Methanol (B129727)

  • 5% Ammonium Hydroxide in Water

  • 1% Formic Acid in Methanol

  • Nitrogen evaporator

  • LC-MS grade water and solvents

Procedure:

  • Cell Lysis and Extraction:

    • To the cell pellet, add 500 µL of ice-cold 150 mM ammonium acetate and the internal standard.

    • Vortex for 30 seconds and sonicate for 1 minute on ice.

    • Add 1 mL of acetonitrile/isopropanol (1:1 v/v) and vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 150 mM ammonium acetate.

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of LC-MS grade water, followed by 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the this compound with 1 mL of 1% formic acid in methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined empirically based on the specific molecule and instrument)

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined empirically)

  • Collision Energy and other source parameters: Optimize for the specific analyte and instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cell_pellet Cell Pellet + Internal Standard lysis Lysis and Solvent Extraction cell_pellet->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_conditioning Condition and Equilibrate SPE Cartridge supernatant->spe_conditioning spe_loading Load Supernatant spe_conditioning->spe_loading spe_washing Wash Interferences spe_loading->spe_washing spe_elution Elute Analyte spe_washing->spe_elution evaporation Evaporate Eluate spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic start Inaccurate or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement a suitable SIL-IS check_is->implement_is No assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_significant Are Matrix Effects Significant (e.g., >20% suppression)? assess_me->me_significant improve_sp Improve Sample Preparation (e.g., add SPE step) me_significant->improve_sp Yes optimize_lc Optimize LC Method (e.g., gradient, column) me_significant->optimize_lc No reassess_me Re-assess Matrix Effects improve_sp->reassess_me optimize_lc->reassess_me me_acceptable Matrix Effects Acceptable? reassess_me->me_acceptable me_acceptable->improve_sp No proceed Proceed with Validated Method me_acceptable->proceed Yes

Caption: Troubleshooting logic for addressing matrix effects in mass spec analysis.

References

Optimizing enzyme assay conditions for (R)-3-hydroxylignoceroyl-CoA substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (R)-3-hydroxylignoceroyl-CoA substrates in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The primary challenges associated with this compound, a very-long-chain fatty acyl-CoA (VLCFA-CoA), are its poor water solubility and potential for substrate inhibition at high concentrations. Its amphipathic nature can lead to the formation of micelles, which can affect enzyme kinetics and assay reproducibility. Careful selection of buffers and detergents is often necessary to ensure the substrate is available to the enzyme in a monomeric state.

Q2: What is the optimal pH and temperature for an this compound dehydrogenase assay?

A2: The optimal conditions can vary depending on the specific enzyme source. However, for the peroxisomal enzyme involved in fatty acid beta-oxidation, the pH optimum is typically in the alkaline range. For instance, the D-bifunctional protein (which has (R)-3-hydroxyacyl-CoA dehydrogenase activity) often exhibits maximal activity at a pH between 8.0 and 9.5. The optimal temperature is generally between 30°C and 37°C. It is always recommended to perform an initial pH and temperature matrix to determine the optimal conditions for your specific experimental setup.

Q3: Which cofactors are required for the dehydrogenase-catalyzed conversion of this compound?

A3: The enzymatic conversion of this compound to 3-keto-lignoceroyl-CoA is an oxidation reaction that requires the presence of a suitable electron acceptor as a cofactor. The most common cofactor for this class of dehydrogenase is NAD⁺ (Nicotinamide adenine (B156593) dinucleotide). The reaction produces NADH, and the rate of NADH formation can be monitored spectrophotometrically at 340 nm.

Q4: How can I improve the solubility of this compound in my assay buffer?

A4: To improve solubility and prevent micelle formation, you can include a non-ionic detergent in your assay buffer. Low concentrations (e.g., 0.01% to 0.1%) of detergents like Triton X-100 or Tween 20 are commonly used. Alternatively, complexing the substrate with bovine serum albumin (BSA) can also enhance its solubility and availability to the enzyme. It is crucial to test a range of detergent or BSA concentrations to find the optimal level that maximizes enzyme activity without denaturing the enzyme.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of enzyme assays for this compound substrates.

Problem 1: Low or No Enzyme Activity
Potential Cause Recommended Solution
Poor Substrate Solubility Prepare substrate stock in an organic solvent (e.g., ethanol) and dilute into assay buffer containing a detergent like Triton X-100 (0.01-0.1%) or fatty-acid-free BSA (0.01%).
Sub-optimal pH or Temperature Perform a pH matrix (e.g., pH 7.0-10.0) and a temperature matrix (e.g., 25°C-45°C) to determine the optimal conditions for your specific enzyme.
Incorrect Cofactor Concentration Titrate the concentration of NAD⁺. A typical starting concentration is 0.5-2 mM. Ensure the NAD⁺ stock solution is fresh and its pH is neutralized.
Enzyme Instability Keep the enzyme on ice at all times. Include a stabilizing agent like glycerol (B35011) (10-20%) or DTT (1-5 mM) in the enzyme storage and assay buffer if the enzyme is sensitive to oxidation.
Degraded Substrate Acyl-CoA esters can be unstable. Store stock solutions at -80°C. Before use, verify the integrity of the substrate via HPLC or mass spectrometry if possible.
Problem 2: High Background Signal / Non-linear Reaction Rate
Potential Cause Recommended Solution
Substrate Precipitation Visually inspect the assay mixture for turbidity. Increase the detergent or BSA concentration, or sonicate the diluted substrate solution briefly before adding the enzyme.
Substrate Inhibition Perform a substrate titration curve. If activity decreases at higher concentrations, use a substrate concentration below the inhibitory level for kinetic studies.
Contaminating Enzyme Activity If using a crude lysate, non-specific dehydrogenases may contribute to the background signal. Run a control reaction without the substrate to measure this background and subtract it from your results. Purifying the enzyme of interest is the best long-term solution.
Spontaneous NAD⁺ Reduction This can occur in the presence of certain buffer components (e.g., some thiol-containing compounds). Run a control reaction without the enzyme to quantify the rate of non-enzymatic NAD⁺ reduction.

Experimental Protocols & Data

Table 1: Typical Assay Component Concentrations
ComponentStock ConcentrationFinal ConcentrationNotes
Tris-HCl or Glycine-NaOH Buffer1 M50-100 mMOptimal pH is typically 8.5-9.5.
This compound1-5 mM (in Ethanol)5-50 µMTitrate to find optimal, non-inhibitory concentration.
NAD⁺50-100 mM0.5-2 mMPrepare fresh and adjust pH to ~7.5.
Triton X-10010% (w/v)0.01-0.1%To aid substrate solubility.
EnzymeVariesVariesUse a concentration that gives a linear reaction rate for at least 5-10 minutes.
Detailed Protocol: Spectrophotometric Assay for this compound Dehydrogenase Activity
  • Prepare Assay Buffer: Prepare a 100 mM Glycine-NaOH buffer with the desired pH (e.g., pH 9.0). Add Triton X-100 to a final concentration of 0.05%.

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD⁺ (to a final concentration of 1 mM), and any other required components except the substrate and enzyme.

  • Set up the Reaction:

    • Add the appropriate volume of the reagent mix to a UV-transparent cuvette.

    • Add the this compound substrate to the desired final concentration (e.g., 20 µM). Mix by gentle pipetting.

    • Place the cuvette in a spectrophotometer with the temperature controlled at 37°C.

  • Initiate and Monitor the Reaction:

    • Allow the mixture to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding the enzyme solution. Quickly mix by inverting the cuvette with parafilm or using a specialized cuvette stirrer.

    • Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) over time (e.g., every 15 seconds for 5-10 minutes). This measures the production of NADH.

  • Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.

Visualized Workflows and Pathways

TroubleshootingWorkflow Start Start: Low/No Enzyme Activity CheckSolubility Is Substrate Soluble? (Check for turbidity) Start->CheckSolubility OptimizeBuffer Add Detergent (Triton X-100) or BSA to Buffer CheckSolubility->OptimizeBuffer No CheckConditions Are Assay Conditions Optimal? CheckSolubility->CheckConditions Yes OptimizeBuffer->CheckConditions Optimize_pH_Temp Perform pH and Temperature Matrix CheckConditions->Optimize_pH_Temp No CheckCofactor Is Cofactor (NAD+) Correct? CheckConditions->CheckCofactor Yes Optimize_pH_Temp->CheckCofactor TitrateCofactor Titrate NAD+ Concentration (0.5 - 2 mM) CheckCofactor->TitrateCofactor No CheckEnzyme Is Enzyme Active/Stable? CheckCofactor->CheckEnzyme Yes TitrateCofactor->CheckEnzyme AddStabilizer Add Stabilizers (Glycerol, DTT) Keep Enzyme on Ice CheckEnzyme->AddStabilizer No Success Problem Resolved CheckEnzyme->Success Yes AddStabilizer->Success

Caption: Troubleshooting workflow for low enzyme activity.

MetabolicPathway cluster_peroxisome Peroxisomal Beta-Oxidation LignoceroylCoA Lignoceroyl-CoA (C24:0-CoA) Step1 Acyl-CoA Oxidase LignoceroylCoA->Step1 Product1 trans-2-Enoyl-CoA Step1->Product1 Step2 D-Bifunctional Protein (Hydratase activity) Product1->Step2 Substrate This compound Step2->Substrate Step3 D-Bifunctional Protein (Dehydrogenase activity) Substrate->Step3 Product3 3-Keto-lignoceroyl-CoA Step3->Product3 Cofactor_out NADH + H+ Step3->Cofactor_out Step4 Thiolase Product3->Step4 Products Acetyl-CoA + Docosanoyl-CoA (C22-CoA) Step4->Products Cofactor_in NAD+ Cofactor_in->Step3

Caption: Role of the target substrate in peroxisomal beta-oxidation.

Technical Support Center: Quantification of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of very-long-chain acyl-CoAs (VLC-acyl-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying VLC-acyl-CoAs?

A1: The primary challenges in VLC-acyl-CoA quantification include their low abundance in tissues, susceptibility to degradation by cellular enzymes, and their amphipathic nature, which complicates extraction and chromatographic separation. Achieving high recovery during extraction while minimizing contamination from other lipids is a critical hurdle. Furthermore, their structural similarity makes chromatographic separation of different VLC-acyl-CoA species difficult.

Q2: Which analytical technique is most suitable for VLC-acyl-CoA quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of VLC-acyl-CoAs. This method offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance species in complex biological matrices.

Q3: How can I improve the recovery of VLC-acyl-CoAs during extraction?

A3: To improve recovery, it is crucial to use an optimized extraction protocol. This often involves immediate homogenization of fresh or snap-frozen tissue in an acidic buffer to inhibit enzymatic activity. A two-phase extraction using a combination of polar and non-polar organic solvents is effective. One method involves homogenization in potassium phosphate (B84403) buffer followed by extraction with isopropanol (B130326) and acetonitrile.[1] Another approach utilizes a chloroform/methanol (B129727)/water system. The addition of an acyl-CoA-binding protein to the extraction solvent has also been shown to increase recovery.

Q4: What are common causes of poor chromatographic separation of VLC-acyl-CoAs?

A4: Poor separation can result from several factors, including an inappropriate column choice, a non-optimized mobile phase gradient, or the presence of interfering substances. C18 reversed-phase columns are commonly used.[2] The use of a shallow elution gradient can improve the resolution of structurally similar VLC-acyl-CoAs.

Q5: How can I minimize sample degradation during preparation and analysis?

A5: To prevent degradation, it is essential to work quickly and at low temperatures throughout the sample preparation process. Tissues should be snap-frozen in liquid nitrogen immediately after collection. All buffers and solvents should be pre-chilled. The addition of antioxidants and enzyme inhibitors to the homogenization buffer can also help preserve the integrity of the VLC-acyl-CoAs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of VLC-acyl-CoAs.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or No Peak Detected 1. Inefficient extraction and low recovery.2. Degradation of VLC-acyl-CoAs.3. Suboptimal ionization in the mass spectrometer.1. Optimize the extraction protocol. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[3]2. Ensure rapid sample processing on ice. Use fresh, high-purity solvents.3. Optimize MS parameters, including spray voltage and gas flows. A neutral loss scan of 507 Da is often used for profiling acyl-CoAs in positive ion mode.[2][3]
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Secondary interactions between analytes and the stationary phase.3. Inappropriate injection solvent.1. Reduce the amount of sample injected onto the column.2. Use a high-quality, end-capped column. Adjust the mobile phase pH or use ion-pairing reagents.3. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
High Background Noise 1. Contamination from sample matrix.2. Impure solvents or reagents.3. Carryover from previous injections.1. Incorporate a solid-phase extraction (SPE) step for sample cleanup.2. Use LC-MS grade solvents and high-purity reagents.3. Implement a robust column wash method between sample injections.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.2. Column degradation.3. Temperature fluctuations.1. Ensure the LC system is properly maintained and calibrated. Prepare fresh mobile phases daily.2. Replace the column if it has exceeded its lifetime.3. Use a column oven to maintain a stable temperature.
Carryover of Analytes 1. Adsorption of analytes to the injector or column.2. Insufficient washing of the injection system.1. Use a needle wash with a strong solvent.2. Optimize the wash sequence in the autosampler method.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Mammalian Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.

Materials:

  • Fresh or snap-frozen mammalian tissue

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Solid-Phase Extraction (SPE) C18 columns

  • LC-MS grade solvents

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer and homogenize thoroughly on ice.

  • Add 2 mL of isopropanol to the homogenate and homogenize again.

  • Add 4 mL of acetonitrile, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collect the supernatant. For further purification, proceed with solid-phase extraction.

  • Condition an SPE C18 column with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 5 mL of 50% methanol in water.

  • Elute the VLC-acyl-CoAs with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B (linear gradient)

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

Data Presentation

Table 1: Optimized LC Gradient for Separation of VLC-acyl-CoAs

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
15.0595
20.0595
20.18020
25.08020

Table 2: Common MS/MS Transitions for VLC-acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C20:0-CoA1038.6531.6
C22:0-CoA1066.7559.7
C24:0-CoA1094.7587.7
C26:0-CoA1122.8615.8

Note: The exact m/z values may vary slightly depending on the adduct ion.

Signaling Pathways and Experimental Workflows

VLC-acyl-CoA Metabolism and Signaling

Very-long-chain acyl-CoAs are key metabolic intermediates that serve as substrates for both energy production through β-oxidation and for the synthesis of complex lipids such as ceramides (B1148491) and sphingolipids. They can also act as signaling molecules by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[4][5]

VLC_acyl_CoA_Metabolism VLCFA Very-Long-Chain Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL VLC_acyl_CoA VLC-acyl-CoA ACSL->VLC_acyl_CoA beta_oxidation Mitochondrial β-Oxidation VLC_acyl_CoA->beta_oxidation ceramide_synthesis Ceramide Synthesis VLC_acyl_CoA->ceramide_synthesis PPAR_activation PPAR Activation VLC_acyl_CoA->PPAR_activation Energy Energy (ATP) beta_oxidation->Energy Ceramides Ceramides ceramide_synthesis->Ceramides Gene_Expression Target Gene Expression PPAR_activation->Gene_Expression

Caption: Metabolic fate of VLC-acyl-CoAs.

Experimental Workflow for VLC-acyl-CoA Quantification

The following diagram illustrates the key steps in a typical workflow for the quantification of VLC-acyl-CoAs from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (Snap-freeze) Homogenization 2. Homogenization (Acidic Buffer) Tissue_Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification LC_MS_Analysis 5. LC-MS/MS Analysis Purification->LC_MS_Analysis Data_Processing 6. Data Processing (Integration & Quantification) LC_MS_Analysis->Data_Processing

Caption: VLC-acyl-CoA quantification workflow.

Logical Relationship in Troubleshooting Peak Tailing

This diagram outlines a logical approach to troubleshooting the common issue of peak tailing in LC-MS analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Sample Reduce sample concentration or injection volume Check_Overload->Reduce_Sample Yes Check_Interactions Are there secondary interactions? Check_Overload->Check_Interactions No Problem_Solved Problem Resolved Reduce_Sample->Problem_Solved Optimize_Mobile_Phase Adjust mobile phase pH or use a different column Check_Interactions->Optimize_Mobile_Phase Yes Check_Connections Are there dead volumes in connections? Check_Interactions->Check_Connections No Optimize_Mobile_Phase->Problem_Solved Remake_Connections Remake all fittings and connections Check_Connections->Remake_Connections Yes Consult_Expert Consult Instrument Specialist Check_Connections->Consult_Expert No Remake_Connections->Problem_Solved

Caption: Troubleshooting peak tailing logic.

References

Technical Support Center: Optimizing Chromatographic Resolution of Hydroxylated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing poor chromatographic resolution of hydroxylated acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing hydroxylated acyl-CoAs using chromatography?

A1: The analysis of hydroxylated acyl-CoAs presents several challenges due to their unique physicochemical properties. These include:

  • High Polarity: The presence of the hydroxyl group, in addition to the polar coenzyme A moiety, makes these molecules highly polar. This can lead to poor retention on traditional reversed-phase columns.[1]

  • Structural Isomers: Hydroxylated acyl-CoAs can exist as various isomers, including positional isomers (e.g., 2-hydroxy vs. 3-hydroxy) and stereoisomers (e.g., R and S enantiomers), which can be difficult to separate.[2]

  • Instability: Acyl-CoA thioesters can be susceptible to hydrolysis, especially at neutral or alkaline pH, requiring careful sample handling and analysis conditions.

  • Low Abundance in Biological Samples: The endogenous levels of many acyl-CoAs are often low, necessitating sensitive analytical methods.

  • Matrix Effects: Biological samples are complex, and co-eluting matrix components can interfere with the ionization and detection of the target analytes in mass spectrometry-based methods.[2]

Q2: Which chromatographic modes are best suited for the separation of hydroxylated acyl-CoAs?

A2: Due to their polar nature, Hydrophilic Interaction Chromatography (HILIC) is a commonly employed and effective technique.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[1] Reversed-phase (RP) chromatography can also be used, often with ion-pairing agents or on specialized polar-embedded or polar-endcapped columns to enhance retention. For the separation of stereoisomers, chiral chromatography is necessary.[2]

Q3: How does the hydroxyl group affect the chromatographic behavior of acyl-CoAs?

A3: The addition of a hydroxyl group to the acyl chain increases the polarity of the molecule. In reversed-phase chromatography, this leads to a decrease in retention time compared to the non-hydroxylated counterpart of the same chain length. In HILIC, the increased polarity generally leads to stronger retention. The position of the hydroxyl group can also influence selectivity, allowing for the potential separation of positional isomers.

Q4: What are the critical parameters to optimize for improving the resolution of hydroxylated acyl-CoAs?

A4: The most critical parameters to optimize are:

  • Mobile Phase Composition: This includes the type and concentration of the organic solvent, the pH of the aqueous portion, and the type and concentration of buffer salts or additives.[3]

  • Stationary Phase Chemistry: The choice of the column, including the base material (e.g., silica, hybrid), bonded phase (e.g., amide, diol, cyano for HILIC; C18, C8 for RP), and particle size, is crucial for achieving the desired selectivity.

  • Gradient Profile: The slope and duration of the gradient can significantly impact the separation of complex mixtures.

  • Temperature: Column temperature affects mobile phase viscosity and can influence selectivity.[4]

  • Injection Volume and Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.[5]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening, Tailing, or Fronting)

Q: My peaks for hydroxylated acyl-CoAs are broad and/or tailing. What are the possible causes and solutions?

A: Poor peak shape is a common issue that can significantly compromise resolution. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Secondary Interactions Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) groups of the CoA moiety, causing peak tailing. Use a base-deactivated or end-capped column. Adding a competing base to the mobile phase or adjusting the pH can also mitigate these interactions.
Column Overload Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or dilute the sample.[6]
Mismatched Injection Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Use shorter tubing with a smaller internal diameter.[4]
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a column washing protocol or, if necessary, replace the column.[4]
Insufficient Buffer Concentration (HILIC) In HILIC, low buffer concentration can lead to increased secondary interactions and peak tailing. Increasing the buffer concentration can improve peak shape by enhancing hydrogen bonding between the analyte and the stationary phase.[6]

A logical workflow for troubleshooting poor peak shape is presented below.

PoorPeakShape cluster_injection Injection Parameters cluster_mobilephase Mobile Phase cluster_column Column Health cluster_system System Hardware Start Poor Peak Shape (Broad, Tailing, Fronting) CheckInjection Check Injection Solvent & Volume Start->CheckInjection CheckMobilePhase Review Mobile Phase Composition CheckInjection->CheckMobilePhase If no improvement SolventMatch Dissolve sample in initial mobile phase CheckInjection->SolventMatch CheckColumn Evaluate Column Condition CheckMobilePhase->CheckColumn If no improvement AdjustpH Adjust pH CheckMobilePhase->AdjustpH SystemCheck Inspect HPLC System CheckColumn->SystemCheck If no improvement WashColumn Wash column with strong solvent CheckColumn->WashColumn Tubing Minimize extra-column volume (shorter/narrower tubing) SystemCheck->Tubing GoodPeak Peak Shape Improved ReduceVolume Reduce injection volume/concentration ReduceVolume->GoodPeak BufferConc Increase buffer concentration (HILIC) Additives Use mobile phase additives Additives->GoodPeak ReplaceColumn Replace column ReplaceColumn->GoodPeak Fittings Check for leaks and proper fittings Fittings->GoodPeak

Troubleshooting workflow for poor peak shape.
Problem 2: Insufficient Resolution Between Peaks

Q: I am unable to separate my hydroxylated acyl-CoA of interest from other components in my sample. How can I improve the resolution?

A: Insufficient resolution can be due to a lack of selectivity or poor column efficiency. The following table provides guidance on how to address this issue.

Potential CauseRecommended Solution
Suboptimal Mobile Phase Composition Modify the mobile phase to alter selectivity. This can involve changing the organic solvent (e.g., acetonitrile (B52724) vs. methanol), adjusting the pH, or adding ion-pairing agents. For HILIC, altering the water content in the mobile phase can have a significant impact on retention and selectivity.[3]
Inappropriate Stationary Phase The column chemistry may not be suitable for the analytes. If using reversed-phase, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl, or a polar-embedded phase). For HILIC, different polar stationary phases (e.g., bare silica, amide, diol) can offer different selectivities. For enantiomers, a chiral stationary phase is required.[2][4]
Inadequate Gradient Program If co-elution occurs, try using a shallower gradient around the elution time of the peaks of interest to improve their separation.
Temperature Effects Changing the column temperature can alter the selectivity of the separation. Experiment with different temperatures within the column's operating range.[4]
Poor Column Efficiency This can be caused by column aging, contamination, or voids in the packing material. First, try cleaning the column. If this does not improve resolution, the column may need to be replaced.[3]

Below is a diagram illustrating the logical steps for troubleshooting poor resolution.

PoorResolution cluster_mobilephase Mobile Phase Optimization cluster_gradient Gradient Adjustment cluster_column Stationary Phase Selection cluster_efficiency Column Health Start Poor Resolution OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase OptimizeGradient Adjust Gradient Profile OptimizeMobilePhase->OptimizeGradient If minor improvement ChangeSolvent Switch organic solvent (e.g., ACN to MeOH) OptimizeMobilePhase->ChangeSolvent ChangeColumn Change Stationary Phase OptimizeGradient->ChangeColumn If still co-eluting ShallowGradient Use a shallower gradient OptimizeGradient->ShallowGradient CheckEfficiency Evaluate Column Efficiency ChangeColumn->CheckEfficiency If new column underperforms DifferentPhase Try a different stationary phase chemistry ChangeColumn->DifferentPhase WashColumn Wash column CheckEfficiency->WashColumn GoodResolution Resolution Improved AdjustpH Modify pH Additives Introduce/change additives Additives->GoodResolution IsocraticHold Add an isocratic hold IsocraticHold->GoodResolution ChiralColumn Use a chiral column for enantiomers ChiralColumn->GoodResolution ReplaceColumn Replace column ReplaceColumn->GoodResolution

A logical workflow for troubleshooting poor resolution.

Data Presentation

The following table summarizes typical starting conditions for the HPLC analysis of hydroxylated acyl-CoAs. These should be considered as a starting point, and optimization will be required for specific applications.

ParameterHILIC MethodReversed-Phase MethodChiral Method[2]
Column Amide or Zwitterionic HILIC, 2.1 x 100 mm, <3 µmC18 or Polar-Embedded C18, 2.1 x 100 mm, <3 µmChiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH adjusted0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic AcidAcetonitrile
Gradient 95% to 50% B over 10 min5% to 95% B over 10 minIsocratic (e.g., 30:70 A:B)
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min0.5 mL/min
Column Temp. 30 - 40 °C30 - 40 °C25 °C
Injection Vol. 1 - 5 µL1 - 5 µL10 µL

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the enrichment of acyl-CoAs from biological samples.

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer, for example, 100 mM KH2PO4 (pH 4.9).[7] For cell pellets, they can be resuspended in an ice-cold solution such as deionized water with 0.6% formic acid.[8]

  • Protein Precipitation: Add a cold organic solvent like acetonitrile to the homogenate to precipitate proteins.[7]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the hydroxylated acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.

Protocol 2: HILIC-MS/MS Analysis of Hydroxylated Acyl-CoAs

This protocol provides a starting point for developing a HILIC-MS/MS method.

  • LC System and Column: Use a UHPLC system coupled to a tandem mass spectrometer. Install a HILIC column (e.g., amide-based, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Ion Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific instrument and analytes.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for each hydroxylated acyl-CoA of interest by infusing individual standards.

References

Refinement of protocols for isolating peroxisomes for beta-oxidation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for isolating peroxisomes for beta-oxidation studies.

Troubleshooting Guides

This section addresses specific issues that may arise during peroxisome isolation and subsequent beta-oxidation analysis.

1. Low Peroxisome Yield

Question: I am consistently obtaining a low yield of peroxisomes. What are the potential causes and solutions?

Answer: Low peroxisome yield can stem from several factors throughout the isolation procedure. Here are some common causes and troubleshooting steps:

  • Incomplete Cell Lysis: Insufficient homogenization will fail to release an adequate number of peroxisomes from the cells or tissue.

    • Solution: For tissue samples, ensure thorough mincing and use an appropriate number of strokes with the Dounce or Potter-Elvehjem homogenizer.[1][2] For cultured cells, monitor cell breakage using Trypan Blue staining to ensure optimal lysis without excessive organelle damage.[1]

  • Incorrect Centrifugation Speeds or Times: Suboptimal centrifugation parameters can lead to the loss of peroxisomes in discarded pellets or supernatants.

    • Solution: Strictly adhere to the recommended g-forces and durations for each centrifugation step. For example, the initial low-speed spin to remove nuclei and cell debris is critical, as is the higher-speed spin to pellet the crude peroxisomal fraction.[1]

  • Peroxisome Damage: Peroxisomes are fragile organelles. Excessive mechanical stress during homogenization or osmotic stress can cause them to rupture.

    • Solution: Perform all steps on ice or at 4°C to minimize enzymatic degradation. Use an iso-osmotic homogenization buffer.[3] When using a mechanical homogenizer, use low speeds and a limited number of strokes.[2]

  • Starting Material: The abundance of peroxisomes can vary significantly between different tissues and cell types.

    • Solution: Liver and kidney are tissues with high peroxisome abundance.[1] If possible, consider using these tissues for higher yields. For cultured cells, ensure you start with a sufficient quantity (e.g., a minimum of 2 x 10⁸ cells).[1]

2. High Contamination with Other Organelles

Question: My isolated peroxisome fraction shows significant contamination with mitochondria, endoplasmic reticulum (ER), or lysosomes. How can I improve the purity?

Answer: Contamination is a common challenge in peroxisome isolation. The following strategies can help improve the purity of your preparation:

  • Mitochondrial Contamination: Mitochondria and peroxisomes have similar sizes and densities, making them difficult to separate by differential centrifugation alone.

    • Solution: Density gradient centrifugation is essential for separating peroxisomes from mitochondria.[4][5][6] Iodixanol (B1672021) (OptiPrep™) gradients are particularly effective as they are iso-osmotic and provide good resolution between these organelles.[3][6] Ensure the correct preparation of the density gradient layers and appropriate centrifugation time and speed.[1][7]

  • Endoplasmic Reticulum (ER) Contamination: The ER can fragment during homogenization and co-sediment with peroxisomes.

    • Solution: The use of a well-formed density gradient can effectively separate peroxisomes from ER vesicles.[6] The extent of ER contamination can be assessed by measuring the activity of a marker enzyme such as NADPH-cytochrome c reductase.[5]

  • Lysosomal Contamination: Lysosomes can also co-purify with peroxisomes.

    • Solution: Density gradient centrifugation is also the primary method for removing lysosomal contamination.[2] Purity can be checked by assaying for the lysosomal marker enzyme, acid phosphatase.[2]

  • Myelin Contamination (for brain tissue): Isolating peroxisomes from brain tissue is particularly challenging due to the high abundance of myelin, which can contaminate subcellular fractions.[8][9]

    • Solution: An initial sucrose (B13894) gradient step is crucial to eliminate myelin before proceeding with differential and density gradient centrifugation.[8][10]

Workflow for Peroxisome Isolation

start Start: Tissue/Cell Sample homogenization Homogenization in Iso-osmotic Buffer start->homogenization cent1 Low-Speed Centrifugation (e.g., 1,000 x g, 10 min) homogenization->cent1 supernatant1 Collect Supernatant (Post-Nuclear Supernatant) cent1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) cent1->pellet1 cent2 Medium-Speed Centrifugation (e.g., 2,000 x g, 10 min) supernatant1->cent2 supernatant2 Collect Supernatant cent2->supernatant2 pellet2 Discard Pellet (Heavy Mitochondria) cent2->pellet2 cent3 High-Speed Centrifugation (e.g., 25,000 x g, 20 min) supernatant2->cent3 supernatant3 Discard Supernatant cent3->supernatant3 pellet3 Resuspend Pellet (Crude Peroxisomal Fraction) cent3->pellet3 gradient Layer on Density Gradient (e.g., OptiPrep™, Nycodenz) pellet3->gradient ultracentrifugation Ultracentrifugation (e.g., 105,000 - 180,000 x g) gradient->ultracentrifugation collection Collect Peroxisome Fraction ultracentrifugation->collection end Purified Peroxisomes collection->end

Caption: General workflow for peroxisome isolation using differential and density gradient centrifugation.

3. Inaccurate Beta-Oxidation Measurements

Question: My beta-oxidation assay results are inconsistent or not reproducible. What could be the problem?

Answer: Inaccurate beta-oxidation measurements can arise from issues with the isolated peroxisomes or the assay itself.

  • Damaged Peroxisomes: If the peroxisomal membrane is compromised, soluble matrix enzymes may be lost, leading to reduced beta-oxidation activity.

    • Solution: Assess the integrity of your isolated peroxisomes by measuring the latency of a matrix enzyme like catalase.[11] High latency indicates intact organelles. Handle the peroxisome fraction gently and avoid repeated freeze-thaw cycles.

  • Substrate and Cofactor Issues: The concentration and stability of fatty acid substrates and cofactors like CoA and NAD+ are critical for the assay.

    • Solution: Use high-quality reagents and prepare fresh solutions of substrates and cofactors. The beta-oxidation of different fatty acid substrates can vary, so it is important to use the appropriate substrate for your research question (e.g., very long-chain fatty acids for peroxisomal-specific oxidation).[12][13]

  • Assay Method: The choice of beta-oxidation assay can influence the results.

    • Solution: A common method measures the production of acetyl-CoA from a radiolabeled fatty acid substrate.[14][15] Ensure proper separation of the radiolabeled substrate from the product. Alternatively, spectrophotometric assays can measure the reduction of NAD+.[16]

Frequently Asked Questions (FAQs)

1. What is the best method for isolating peroxisomes?

The most reliable and widely used method for obtaining highly purified peroxisomes is a two-step procedure involving differential centrifugation followed by density gradient centrifugation.[5] Density gradient media like Iodixanol (OptiPrep™) or Nycodenz are preferred for their ability to form iso-osmotic gradients, which helps to preserve peroxisome integrity.[3][5][6]

2. How can I assess the purity and integrity of my isolated peroxisomes?

  • Purity: The purity of the peroxisomal fraction should be assessed by measuring the activity of marker enzymes for potential contaminating organelles.[2]

    • Mitochondria: Cytochrome c oxidase[1]

    • Endoplasmic Reticulum: NADPH-cytochrome c reductase[5]

    • Lysosomes: Acid phosphatase[2]

    • The enrichment of the peroxisomal marker enzyme, catalase, should also be determined.[2]

  • Integrity: Peroxisome integrity can be evaluated by measuring the latency of catalase. This involves measuring catalase activity in the presence and absence of a detergent (e.g., Triton X-100) that permeabilizes the peroxisomal membrane. A high percentage of latency indicates that the organelles are largely intact.[11]

Purity Assessment of Peroxisomal Fractions

OrganelleMarker EnzymeExpected Location in Gradient
Peroxisomes Catalase, PMP70High-density fractions
Mitochondria Cytochrome c oxidaseLower density than peroxisomes
Endoplasmic Reticulum NADPH-cytochrome c reductaseLow-density fractions
Lysosomes Acid phosphataseCan co-migrate with mitochondria

3. What are the key differences between peroxisomal and mitochondrial beta-oxidation?

While both organelles perform beta-oxidation, there are key distinctions:

  • Substrate Specificity: Peroxisomes are primarily responsible for the beta-oxidation of very long-chain fatty acids (VLCFAs; C22:0 and longer), branched-chain fatty acids, and dicarboxylic acids.[12][17] Mitochondria, on the other hand, oxidize short-, medium-, and long-chain fatty acids.

  • First Enzyme: The initial dehydrogenation step in peroxisomal beta-oxidation is catalyzed by a FAD-dependent acyl-CoA oxidase that produces H₂O₂.[17] In mitochondria, this step is catalyzed by an FAD-dependent acyl-CoA dehydrogenase that transfers electrons to the electron transport chain.

  • Energy Production: Mitochondrial beta-oxidation is directly coupled to the electron transport chain and oxidative phosphorylation to produce ATP. Peroxisomal beta-oxidation is not directly coupled to ATP synthesis and is a more thermogenic process.[17]

Peroxisomal vs. Mitochondrial Beta-Oxidation

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion p_vlcfa VLCFA, Branched-chain FA p_oxidase Acyl-CoA Oxidase p_vlcfa->p_oxidase p_h2o2 H₂O₂ p_oxidase->p_h2o2 p_shortened Shortened Acyl-CoA + Acetyl-CoA p_oxidase->p_shortened m_lcfa Long, Medium, Short-chain FA p_shortened->m_lcfa Transport to Mitochondrion m_dehydrogenase Acyl-CoA Dehydrogenase m_lcfa->m_dehydrogenase m_etc Electron Transport Chain m_dehydrogenase->m_etc m_atp ATP m_etc->m_atp

Caption: Key differences between peroxisomal and mitochondrial beta-oxidation pathways.

4. Can I use frozen tissue for peroxisome isolation?

Recent studies have demonstrated that it is possible to isolate functional peroxisomes from frozen liver tissue.[2] This can be advantageous for researchers who need to store samples before processing. The protocol is similar to that for fresh tissue, involving differential centrifugation and an iodixanol density gradient.[2] However, it is always recommended to perform a pilot experiment to validate the integrity and functionality of peroxisomes isolated from frozen samples for your specific application.

Experimental Protocols

Detailed Protocol for Peroxisome Isolation from Rat Liver using Density Gradient Centrifugation

This protocol is adapted from established methods and is suitable for obtaining a highly purified peroxisome fraction.[2][4][18]

Materials:

  • Rat liver

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Protease inhibitors

  • Density gradient medium (e.g., OptiPrep™ or Nycodenz)

  • Dounce or Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Homogenization:

    • Perfuse the liver with ice-cold saline to remove blood.

    • Mince the liver tissue in ice-cold homogenization buffer containing protease inhibitors.

    • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet heavy mitochondria.

    • Transfer the resulting supernatant to a new tube and centrifuge at a high speed (e.g., 25,000 x g) for 20 minutes at 4°C to obtain the crude peroxisomal fraction (light mitochondrial fraction) as a pellet.

  • Density Gradient Centrifugation:

    • Prepare a discontinuous or continuous density gradient using OptiPrep™ or Nycodenz according to the manufacturer's instructions or published protocols.[1][7]

    • Gently resuspend the crude peroxisomal pellet in a small volume of homogenization buffer.

    • Carefully layer the resuspended pellet onto the top of the density gradient.

    • Centrifuge at high speed (e.g., 105,000 - 180,000 x g) for 1-2 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, peroxisomes will form a distinct band at a high density.

    • Carefully collect the peroxisome fraction using a pipette or by fractionating the entire gradient.

  • Purity and Integrity Assessment:

    • Assess the purity of the isolated fraction by performing Western blotting or enzyme activity assays for peroxisomal, mitochondrial, ER, and lysosomal markers.

    • Determine the integrity of the isolated peroxisomes using a catalase latency assay.

Protocol for Measuring Peroxisomal Beta-Oxidation

This protocol describes a common method for measuring the beta-oxidation of a radiolabeled fatty acid in isolated peroxisomes.[12][14]

Materials:

  • Isolated peroxisome fraction

  • Assay buffer (e.g., containing potassium phosphate, NAD+, CoA, ATP, and MgCl₂)

  • Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid or [1-¹⁴C]lignoceric acid)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the isolated peroxisomes with the assay buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding ice-cold perchloric acid. This will precipitate the unoxidized fatty acid substrate.

    • Centrifuge the tubes to pellet the precipitated substrate.

    • The supernatant contains the acid-soluble metabolites (ASM), including the radiolabeled acetyl-CoA produced during beta-oxidation.

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity in the supernatant is proportional to the rate of beta-oxidation.

Quantitative Data Summary

Comparison of Density Gradient Media for Peroxisome Isolation

Gradient MediumTypical Density Range for Peroxisomes (g/mL)AdvantagesDisadvantages
Iodixanol (OptiPrep™) 1.19 - 1.23[6]Iso-osmotic, high resolution, good preservation of organelle integrity[3][6]Higher cost
Nycodenz ~1.22[18]Good resolution, can be used in self-generating or pre-formed gradients[5]Can affect some enzyme assays
Sucrose ~1.23 - 1.25Inexpensive, widely availableHyperosmotic, can cause organelle damage
Percoll VariableCan form self-generating gradientsCan interfere with some downstream applications, may not resolve peroxisomes from ER[6]

References

Strategies to reduce non-specific binding in (R)-3-hydroxylignoceroyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-hydroxylignoceroyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing high background noise in my assay. What are the potential causes and how can I reduce it?

High background noise can originate from several sources in assays involving long-chain acyl-CoA esters. Non-specific binding of the substrate or detection reagents to the assay vessel or other proteins is a primary cause.

Troubleshooting Strategies:

  • Optimize Blocking Agents: The use of blocking agents is crucial to prevent non-specific adsorption to microplate wells or tubes. Bovine Serum Albumin (BSA) is commonly used in fatty acid metabolism assays due to its ability to bind free fatty acids and other lipids, effectively reducing their non-specific interactions.[1]

  • Incorporate Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize the long-chain substrate and prevent its aggregation and non-specific binding to surfaces.

  • Adjust Buffer Composition: Modifying the pH and ionic strength of the assay buffer can minimize non-specific interactions. Increasing the salt concentration can reduce electrostatic interactions that may contribute to non-specific binding.

  • Thorough Washing: Ensure sufficient washing steps between the addition of different reagents to remove any unbound components that could contribute to the background signal.

Q2: My enzyme activity appears to be lower than expected, or the reaction stops prematurely. What could be the issue?

Low or stalled enzyme activity can be due to several factors, including substrate unavailability, product inhibition, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Substrate Aggregation: this compound, being a very long-chain acyl-CoA, has a high propensity to form micelles or aggregates in aqueous solutions, making it unavailable to the enzyme. Consider the use of a carrier protein like BSA to maintain the substrate in a monomeric state.[1] In some studies, β-cyclodextrin has been used to present fatty acids in a monomeric form.

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. A coupled-enzyme assay can be employed to continuously remove the product and drive the reaction forward. For example, in an assay for L-3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase is used to cleave the product, thus preventing product inhibition.

  • Enzyme Stability: Ensure the enzyme is stored correctly and that the assay buffer conditions (pH, temperature) are optimal for its activity.

Q3: I am seeing a high degree of variability between my replicate wells. What are the common sources of this variability?

High variability can compromise the reliability of your results. The sources are often related to inconsistencies in assay setup and execution.

Troubleshooting Strategies:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for viscous solutions or small volumes. Use calibrated pipettes and consider the use of a multichannel or repeater pipette for adding reagents to multiple wells.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to variability. It is good practice to fill the outer wells with a buffer or water and not use them for experimental samples.

  • Incomplete Mixing: Ensure thorough mixing of all reagents before and after addition to the wells. Inadequate mixing can lead to localized differences in substrate or enzyme concentration.

  • Cell Seeding Density (for cell-based assays): If using cell lysates, ensure a homogeneous cell suspension during plating to have a consistent amount of enzyme in each well.

Troubleshooting Guide: Summary of Key Parameters

IssuePotential CauseRecommended SolutionKey Considerations
High Background Non-specific binding of substrate/reagentsOptimize blocking agents (e.g., BSA). Add non-ionic detergents (e.g., Tween-20). Adjust buffer pH and ionic strength. Increase the number and stringency of wash steps.BSA concentration needs to be optimized as it can also sequester the substrate. Detergent concentration should be above its critical micelle concentration (CMC) for solubilization but not so high as to denature the enzyme.
Low Enzyme Activity Substrate aggregationInclude a carrier protein like BSA in the assay buffer. Consider using β-cyclodextrin to present the substrate.The molar ratio of BSA to the acyl-CoA substrate is a critical parameter to optimize.
Product inhibitionEmploy a coupled-enzyme assay to remove the product.The coupling enzyme should not be rate-limiting and should be active under the same buffer conditions.
Suboptimal assay conditionsVerify the optimal pH, temperature, and cofactor concentrations for your enzyme.---
High Variability Inconsistent pipettingUse calibrated pipettes and proper technique. Use a multichannel pipette for reagent addition.---
Edge effects in microplatesAvoid using the outer wells for samples. Fill outer wells with buffer to create a humidity barrier.This is especially important for long incubation times.
Incomplete mixingEnsure thorough mixing of reagents before and during the assay.---

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a general method for assaying β-hydroxyacyl-CoA dehydrogenase and can be optimized for this compound.[2] The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C.

  • This compound Substrate Solution: Prepare a stock solution in a suitable buffer. The final concentration in the assay will need to be optimized. Due to its low solubility, it should be complexed with BSA.

  • NADH Solution: 6.4 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH). Prepare fresh in cold assay buffer.

  • Enzyme Solution: A solution of the enzyme of interest (e.g., cell lysate, purified protein) at a suitable concentration in cold assay buffer.

Procedure:

  • In a suitable cuvette, pipette the following reagents:

    • 2.80 mL Assay Buffer

    • 0.05 mL this compound Solution

    • 0.05 mL NADH Solution

  • Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • For a blank control, add 0.10 mL of deionized water instead of the enzyme solution.

  • Calculate the rate of reaction from the linear portion of the curve, subtracting the rate of the blank.

Protocol 2: Coupled-Enzyme Assay to Mitigate Product Inhibition

This protocol is based on a method for assaying L-3-hydroxyacyl-CoA dehydrogenase, which can be adapted for very long-chain substrates.[3]

Principle: The 3-ketoacyl-CoA product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the overall reaction essentially irreversible and prevents product inhibition.

Additional Reagents:

  • Coenzyme A (CoASH) Solution: Prepare a stock solution in the assay buffer.

  • 3-Ketoacyl-CoA Thiolase: A solution of the coupling enzyme in the assay buffer.

Procedure:

  • The assay setup is similar to Protocol 1, with the addition of CoASH and 3-ketoacyl-CoA thiolase to the initial reaction mixture.

  • The concentrations of CoASH and the thiolase need to be optimized to ensure they are not rate-limiting.

  • The reaction is initiated by the addition of the primary enzyme of interest, and the rate of NADH oxidation is monitored at 340 nm.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Assay Buffer E Combine Buffer, Substrate, & NADH A->E B Substrate-BSA Complex B->E C NADH Solution C->E D Enzyme Sample G Initiate with Enzyme D->G F Equilibrate to 37°C E->F F->G H Monitor A340nm G->H I Calculate Rate H->I

Caption: Workflow for a spectrophotometric this compound assay.

Troubleshooting_Logic Start High Background? A Optimize Blocking Agents (e.g., BSA) Start->A Yes B Add Detergent (e.g., Tween-20) Start->B Yes C Adjust Buffer (pH, Salt) Start->C Yes D Improve Washing Steps Start->D Yes LowActivity Low Activity? Start->LowActivity No A->LowActivity B->LowActivity C->LowActivity D->LowActivity E Address Substrate Aggregation (use BSA or cyclodextrin) LowActivity->E Yes F Use Coupled-Enzyme Assay (prevent product inhibition) LowActivity->F Yes G Check Enzyme Stability LowActivity->G Yes Result Improved Assay Performance LowActivity->Result No E->Result F->Result G->Result

Caption: A logical troubleshooting guide for common assay issues.

References

Validation & Comparative

A Researcher's Guide to the Accurate Quantification of (R)-3-Hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of very-long-chain fatty acid (VLCFA) metabolism and related disorders, the precise and accurate quantification of key intermediates like (R)-3-hydroxylignoceroyl-CoA is paramount. This guide provides a comparative overview of available internal standards and methodologies for its quantification, supported by experimental protocols and data presentation to aid in selecting the most appropriate approach for your research needs.

The gold standard for the quantification of acyl-CoA species is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[1][2][3] However, the accuracy of LC-MS/MS quantification is critically dependent on the use of an appropriate internal standard to correct for variability in sample extraction, matrix effects, and instrument response.

Comparison of Internal Standards for this compound Quantification

The ideal internal standard is a stable isotope-labeled version of the analyte, as it shares the same physicochemical properties, ensuring it behaves identically during sample preparation and analysis. While methods for biosynthesizing stable isotope-labeled acyl-CoAs exist, such as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), they are not commercially available and require significant in-house resources.[4][5] A more accessible alternative is the use of a structurally similar surrogate internal standard.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Ideal: Isotopically Labeled this compound (e.g., ¹³C₄-(R)-3-hydroxylignoceroyl-CoA)Co-elutes with the analyte, providing the most accurate correction for all stages of the analytical process.Not commercially available; requires custom synthesis or complex biosynthetic methods like SILEC.[4][5]
Surrogate: Odd-Chain Very-Long-Chain Acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA)Commercially available. Structurally similar to very-long-chain acyl-CoAs, providing good correction for extraction and chromatographic variability. Widely used for long-chain acyl-CoA quantification.[6]Does not perfectly co-elute with the analyte and may not fully compensate for matrix effects specific to the hydroxylated nature of the target molecule.
Alternative: Stable Isotope Labeled Acyl-CoA Mixture (from SILEC) A mixture of various acyl-CoAs with incorporated stable isotopes, generated in-house.Provides a wide range of labeled internal standards, potentially including one for the target analyte.[4][5]Requires specialized cell culture and extraction protocols. Not a readily available reagent. The concentration of the specific labeled standard needs to be determined.

Experimental Protocol: Quantification of this compound using a Surrogate Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples, such as cultured cells or tissue homogenates, using a surrogate internal standard like heptadecanoyl-CoA (C17:0-CoA).

1. Sample Preparation and Extraction

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Internal Standard Spiking: Add a known amount of the surrogate internal standard (e.g., heptadecanoyl-CoA) to the homogenate.

  • Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins and cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or reversed-phase SPE cartridge.

    • Load the supernatant from the centrifugation step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with a small percentage of ammonia).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the very-long-chain acyl-CoAs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor:

      • This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.

      • Internal Standard (e.g., C17:0-CoA): Monitor the transition of its precursor ion [M+H]⁺ to its specific product ion. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs in positive ion mode.[6]

3. Data Analysis and Quantification

  • Integrate the peak areas of the analyte and the internal standard from the LC-MS/MS chromatograms.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve generated with known concentrations of a this compound standard (if available) or a closely related standard, corrected with the internal standard.

Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization (e.g., 80% Methanol) Sample->Homogenization Spiking Spike with Internal Standard (e.g., C17:0-CoA) Homogenization->Spiking Precipitation Protein Precipitation & Centrifugation Spiking->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis (C18 RP, ESI+, MRM) Evaporation->LC_MS Integration Peak Area Integration LC_MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification (vs. Standard Curve) Ratio->Quantification G Lignoceroyl_CoA Lignoceroyl-CoA (C24:0-CoA) Enoyl_CoA Trans-2,3-dehydro- lignoceroyl-CoA Lignoceroyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA L-bifunctional protein (hydratase activity) Ketoacyl_CoA 3-Keto-lignoceroyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-bifunctional protein (dehydrogenase activity) Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) Ketoacyl_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

References

A Comparative Analysis of (R)- and (S)-3-Hydroxylignoceroyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignoceric acid (C24:0), a very-long-chain saturated fatty acid (VLCFA), undergoes β-oxidation primarily within peroxisomes. A critical intermediate in this pathway is 3-hydroxylignoceroyl-CoA, which exists as two stereoisomers: (R)-3-hydroxylignoceroyl-CoA and (S)-3-hydroxylignoceroyl-CoA. The metabolic fate of these enantiomers is dictated by the stereospecificity of the enzymes in the peroxisomal β-oxidation pathway. This guide provides a comparative analysis of the metabolism of these two isomers, supported by experimental data and protocols.

Metabolic Pathways and Enzyme Specificity

The metabolism of lignoceroyl-CoA diverges at the level of 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, which are activities housed within multifunctional proteins (MFPs) in mammalian peroxisomes. There are two main types of MFPs, each with distinct stereospecificity:

  • L-Bifunctional Protein (MFP-1): This enzyme complex exhibits 2-enoyl-CoA hydratase 1 and L-3-hydroxyacyl-CoA dehydrogenase activities. It is primarily involved in the β-oxidation of straight-chain fatty acids. This pathway generates the (S)-enantiomer of 3-hydroxyacyl-CoAs.

  • D-Bifunctional Protein (MFP-2): This enzyme complex contains 2-enoyl-CoA hydratase 2 and D-3-hydroxyacyl-CoA dehydrogenase activities. MFP-2 is mainly responsible for the β-oxidation of branched-chain fatty acids and bile acid intermediates. This pathway produces the (R)-enantiomer of 3-hydroxyacyl-CoAs.

Therefore, the metabolism of (R)- and (S)-3-hydroxylignoceroyl-CoA proceeds through two distinct pathways within the peroxisome, catalyzed by MFP-2 and MFP-1, respectively.

Comparative Data

Direct kinetic data for the enzymatic reactions involving (R)- and (S)-3-hydroxylignoceroyl-CoA are scarce in the literature. However, based on the known substrate specificities of MFP-1 and MFP-2, we can infer the metabolic preferences.

Feature(S)-3-Hydroxylignoceroyl-CoA MetabolismThis compound Metabolism
Primary Enzyme L-Bifunctional Protein (MFP-1)D-Bifunctional Protein (MFP-2)
Enzymatic Activities 2-enoyl-CoA hydratase 1, L-3-hydroxyacyl-CoA dehydrogenase2-enoyl-CoA hydratase 2, D-3-hydroxyacyl-CoA dehydrogenase
Preceding Step Hydration of trans-2-lignoceroyl-CoA by 2-enoyl-CoA hydratase 1Hydration of trans-2-lignoceroyl-CoA by 2-enoyl-CoA hydratase 2
Subsequent Step Dehydrogenation to 3-ketolignoceroyl-CoA by L-3-hydroxyacyl-CoA dehydrogenaseDehydrogenation to 3-ketolignoceroyl-CoA by D-3-hydroxyacyl-CoA dehydrogenase
Physiological Role Primary pathway for straight-chain VLCFA β-oxidationPrimarily for branched-chain fatty acids and bile acid intermediates; may play a minor role for straight-chain VLCFAs
Metabolic Efficiency Considered the major pathway for lignoceric acid degradationLikely less efficient for lignoceric acid compared to the (S)-pathway

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity with Very-Long-Chain Substrates

This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase and can be modified for D-3-hydroxyacyl-CoA dehydrogenase by using the appropriate substrate and enzyme source.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. Due to the reversible nature of the reaction, a coupled assay with 3-ketoacyl-CoA thiolase is recommended to drive the reaction forward.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD⁺ (2 mM)

  • Coenzyme A (CoA) (0.1 mM)

  • Bovine Serum Albumin (BSA) (0.1 mg/mL)

  • 3-ketoacyl-CoA thiolase (purified)

  • (S)- or this compound (substrate, synthesized)

  • Purified MFP-1 or MFP-2, or cell lysate containing the enzyme of interest

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺, CoA, and BSA.

  • Add the purified 3-ketoacyl-CoA thiolase to the mixture.

  • Initiate the reaction by adding the enzyme source (e.g., purified MFP or cell lysate).

  • After a pre-incubation period of 5 minutes at 37°C, add the substrate, (S)- or this compound, to start the reaction. Note: Due to the poor solubility of VLCFA-CoAs, the substrate should be prepared as a sonicated suspension in buffer.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation (ε = 6.22 mM⁻¹cm⁻¹).

Chiral Separation of (R)- and (S)-3-Hydroxylignoceroyl-CoA by HPLC

Principle: The enantiomers of 3-hydroxylignoceroyl-CoA are separated using a chiral stationary phase in a High-Performance Liquid Chromatography (HPLC) system.

Instrumentation and Columns:

  • HPLC system with a UV detector or a mass spectrometer.

  • Chiral stationary phase column (e.g., Chiralpak AD-H or a similar column suitable for long-chain fatty acids).

Mobile Phase:

  • A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio needs to be optimized for baseline separation. A typical starting point could be 95:5 (v/v) hexane:isopropanol.

Procedure:

  • Synthesize or obtain a racemic mixture of (R,S)-3-hydroxylignoceroyl-CoA to serve as a standard.

  • Dissolve the sample containing the 3-hydroxylignoceroyl-CoA enantiomers in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the enantiomers isocratically with the optimized mobile phase.

  • Detect the separated enantiomers using a UV detector (typically at 260 nm for the CoA moiety) or by mass spectrometry for higher sensitivity and specificity.

  • Quantify the individual enantiomers by comparing their peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of (R)- and (S)-3-Hydroxylignoceroyl-CoA

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Lignoceroyl-CoA cluster_S_pathway (S)-Pathway (MFP-1) cluster_R_pathway (R)-Pathway (MFP-2) Lignoceroyl_CoA Lignoceroyl-CoA trans_2_Lignoceroyl_CoA_S trans-2-Lignoceroyl-CoA Lignoceroyl_CoA->trans_2_Lignoceroyl_CoA_S Acyl-CoA Oxidase S_3_Hydroxylignoceroyl_CoA (S)-3-Hydroxylignoceroyl-CoA trans_2_Lignoceroyl_CoA_S->S_3_Hydroxylignoceroyl_CoA 2-Enoyl-CoA Hydratase 1 _3_Ketolignoceroyl_CoA_S 3-Ketolignoceroyl-CoA S_3_Hydroxylignoceroyl_CoA->_3_Ketolignoceroyl_CoA_S L-3-Hydroxyacyl-CoA Dehydrogenase Thiolase_Cleavage Acetyl-CoA + Docosanoyl-CoA _3_Ketolignoceroyl_CoA_S->Thiolase_Cleavage Thiolase Lignoceroyl_CoA2 Lignoceroyl-CoA trans_2_Lignoceroyl_CoA_R trans-2-Lignoceroyl-CoA Lignoceroyl_CoA2->trans_2_Lignoceroyl_CoA_R Acyl-CoA Oxidase R_3_Hydroxylignoceroyl_CoA This compound trans_2_Lignoceroyl_CoA_R->R_3_Hydroxylignoceroyl_CoA 2-Enoyl-CoA Hydratase 2 _3_Ketolignoceroyl_CoA_R 3-Ketolignoceroyl-CoA R_3_Hydroxylignoceroyl_CoA->_3_Ketolignoceroyl_CoA_R D-3-Hydroxyacyl-CoA Dehydrogenase _3_Ketolignoceroyl_CoA_R->Thiolase_Cleavage Thiolase

Caption: Metabolic pathways for (S)- and this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Workflow for Comparative Metabolic Analysis cluster_preparation Substrate and Enzyme Preparation cluster_assays Enzymatic Assays cluster_analysis Data Analysis and Comparison Synthesize_R_CoA Synthesize this compound Assay_MFP1_R Assay MFP-1 with (R)-substrate (Control) Synthesize_R_CoA->Assay_MFP1_R Assay_MFP2_R Assay MFP-2 with (R)-substrate Synthesize_R_CoA->Assay_MFP2_R Synthesize_S_CoA Synthesize (S)-3-hydroxylignoceroyl-CoA Assay_MFP1_S Assay MFP-1 with (S)-substrate Synthesize_S_CoA->Assay_MFP1_S Assay_MFP2_S Assay MFP-2 with (S)-substrate (Control) Synthesize_S_CoA->Assay_MFP2_S Isolate_Enzymes Isolate/Purify MFP-1 and MFP-2 Isolate_Enzymes->Assay_MFP1_S Isolate_Enzymes->Assay_MFP1_R Isolate_Enzymes->Assay_MFP2_R Isolate_Enzymes->Assay_MFP2_S HPLC_Separation Chiral HPLC to confirm product stereochemistry Assay_MFP1_S->HPLC_Separation Kinetic_Analysis Determine Km and Vmax Assay_MFP1_S->Kinetic_Analysis Assay_MFP2_R->HPLC_Separation Assay_MFP2_R->Kinetic_Analysis Comparative_Table Generate Comparative Data Table Kinetic_Analysis->Comparative_Table

Caption: Experimental workflow for comparing (R)- vs (S)-3-hydroxylignoceroyl-CoA metabolism.

A Researcher's Guide to the Cross-Validation of Analytical Methods for (R)-3-Hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (R)-3-hydroxylignoceroyl-CoA, a key intermediate in the metabolism of very long-chain fatty acids (VLCFAs), is crucial for understanding the pathophysiology of several metabolic disorders, including X-linked adrenoleukodystrophy. The selection of a robust and reliable analytical method is paramount for obtaining high-quality data in both basic research and clinical drug development. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantification of this compound and related long-chain acyl-CoAs, with a focus on cross-validation to ensure data integrity.

Comparison of Analytical Methods

The quantification of this compound is primarily achieved through chromatographic techniques coupled with mass spectrometry. Enzymatic assays offer an alternative, functional approach. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Data Presentation: Quantitative Performance

The following table summarizes the key quantitative performance parameters for the most common analytical methods. It is important to note that direct head-to-head cross-validation studies for this compound are limited in publicly available literature. Therefore, some of the presented data are derived from studies on structurally similar very long-chain fatty acids (VLCFAs) and acyl-CoAs.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Analyte Form 3-Hydroxy Fatty Acid (after hydrolysis and derivatization)Acyl-CoA (intact) or 3-Hydroxy Fatty Acid (after hydrolysis)(R)-3-Hydroxyacyl-CoA
Limit of Detection (LOD) Method dependent; typically in the low ng/mL range for VLCFAs.High sensitivity; reported as low as 1-5 fmol for acyl-CoAs and 4 ng/mL for C26:0.[1]Dependent on substrate and detection method; can be in the low micromolar range.
Limit of Quantification (LOQ) Method dependent; generally in the ng/mL range for VLCFAs.High sensitivity; in the fmol to low pmol range for acyl-CoAs.Typically in the micromolar range.
Linearity (R²) >0.99 for VLCFA methyl esters.>0.99 for VLCFAs and acyl-CoAs.[1]Good linearity over a defined substrate concentration range.
Precision (%RSD) Intraday and interday precision typically <15% for VLCFAs.High precision; typically <15% for acyl-CoAs.Generally <15%.
Accuracy (%Recovery) 85-115% for VLCFAs.85-115% for acyl-CoAs.Dependent on assay conditions and matrix.
Specificity High, based on retention time and mass fragmentation. Derivatization is crucial.Very high, based on precursor/product ion transitions (MRM).High for the specific enzyme, but may have cross-reactivity with other 3-hydroxyacyl-CoAs.
Throughput Moderate, due to derivatization and longer run times.High, with rapid analysis times.Moderate to high, suitable for plate-based formats.
Derivatization Required Yes, for the fatty acid.No, for intact acyl-CoA analysis.No.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable quantification. Below are representative methodologies for the analysis of this compound or related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and robust technique for the analysis of fatty acids. For non-volatile compounds like 3-hydroxylignoceric acid, a derivatization step is mandatory to increase volatility.

a) Sample Preparation (Hydrolysis and Extraction):

  • Hydrolysis: To an appropriate volume of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a deuterated analog). Perform alkaline hydrolysis by adding a strong base (e.g., NaOH in methanol) and heating to release the fatty acid from the CoA ester.

  • Acidification: Acidify the sample to protonate the fatty acid, making it extractable into an organic solvent.

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

b) Derivatization:

  • Resuspend the dried extract in a derivatization reagent. A common method is methylation to form fatty acid methyl esters (FAMEs). For hydroxylated fatty acids, a subsequent silylation step to derivatize the hydroxyl group (e.g., using BSTFA with 1% TMCS) is necessary to improve chromatographic peak shape and sensitivity.

c) GC-MS Analysis:

  • Column: Use a capillary column suitable for FAME analysis (e.g., a mid-polar phase column).

  • Injection: Inject the derivatized sample in splitless mode.

  • Oven Program: Employ a temperature gradient to separate the fatty acid derivatives.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized 3-hydroxylignoceric acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the direct analysis of acyl-CoAs without the need for hydrolysis and derivatization, offering higher throughput and specificity.

a) Sample Preparation (Extraction):

  • Extraction: To a biological sample, add an internal standard (e.g., a ¹³C-labeled acyl-CoA). Perform a solid-phase extraction (SPE) or a liquid-liquid extraction with an acidic organic solvent mixture (e.g., isopropanol/acetonitrile (B52724) with formic acid) to precipitate proteins and extract the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.

b) LC-MS/MS Analysis:

  • Column: Use a reversed-phase C18 or C8 column for separation.

  • Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent or an acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound and monitoring for specific product ions generated through collision-induced dissociation. This highly specific detection method minimizes interferences from the sample matrix.

Enzymatic Assay Protocol

Enzymatic assays measure the activity of enzymes that utilize 3-hydroxyacyl-CoAs as substrates. For this compound, the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) can be measured.

a) Principle: The assay is based on the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA to 3-ketoacyl-CoA, catalyzed by LCHAD. The rate of NADH formation is monitored spectrophotometrically or fluorometrically.

b) Assay Components:

  • Buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer at a physiological pH).

  • NAD⁺ (co-substrate).

  • This compound (substrate).

  • Sample containing LCHAD enzyme.

c) Procedure:

  • Combine the buffer, NAD⁺, and the sample in a cuvette or a microplate well.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 340 nm (for NADH) or the increase in fluorescence over time.

  • The rate of the reaction is proportional to the enzyme activity and can be used to infer the concentration of the substrate if the enzyme is in excess and the substrate concentration is rate-limiting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_methods Analytical Methods cluster_validation Cross-Validation cluster_outcome Outcome Sample Biological Samples (Plasma, Tissues, Cells) GCMS GC-MS Analysis (after hydrolysis & derivatization) Sample->GCMS LCMS LC-MS/MS Analysis (intact acyl-CoA) Sample->LCMS Enzymatic Enzymatic Assay (functional analysis) Sample->Enzymatic DataComp Data Comparison - Linearity - Precision - Accuracy - LOD/LOQ GCMS->DataComp LCMS->DataComp Enzymatic->DataComp Correlation Correlation Analysis (e.g., Pearson, Spearman) DataComp->Correlation Conclusion Selection of Optimal Method(s) for Specific Application Correlation->Conclusion

Caption: Workflow for the cross-validation of different analytical methods.

MethodSelectionLogic Start Start: Need to Quantify This compound HighThroughput High Throughput Needed? Start->HighThroughput FunctionalData Functional Data Required? Start->FunctionalData If functional information is key HighSpecificity Highest Specificity Required? HighThroughput->HighSpecificity Yes IntactMolecule Analyze Intact Molecule? HighThroughput->IntactMolecule No LCMS LC-MS/MS HighSpecificity->LCMS Yes GCMS GC-MS HighSpecificity->GCMS No IntactMolecule->LCMS Yes IntactMolecule->GCMS No FunctionalData->HighThroughput No Enzymatic Enzymatic Assay FunctionalData->Enzymatic Yes

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to the Analysis of (R)-3-Hydroxylignoceroyl-CoA: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (R)-3-hydroxylignoceroyl-CoA, a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs), is paramount for understanding various metabolic disorders. This guide provides a comprehensive comparison of analytical methodologies, focusing on the use of reference materials and offering detailed experimental protocols to support robust and reliable analysis.

Comparative Analysis of Analytical Approaches

The quantification of this compound in biological matrices typically involves the indirect measurement of its constituent 3-hydroxylignoceric acid following a hydrolysis step. The choice of analytical standard is critical for accuracy and precision. Here, we compare two primary approaches: the use of a commercially available this compound standard and the more common method of using a stable isotope-labeled internal standard, such as deuterated lignoceric acid.

ParameterUse of this compound StandardUse of Stable Isotope-Labeled Internal Standard (e.g., Deuterated Lignoceric Acid)
Principle External calibration curve generated with the standard. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve.A known amount of the labeled standard is added to the sample before processing. The analyte is quantified by the ratio of the signal from the endogenous analyte to that of the labeled internal standard.
Accuracy Can be high if the standard is pure and the matrix effects are minimal or corrected for.Generally higher, as the internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency.[1][2]
Precision May be lower due to susceptibility to variations in sample handling and matrix effects.Typically higher due to the ratiometric measurement which corrects for analytical variability.
Cost The cost of the specific acyl-CoA standard can be high.The cost of deuterated fatty acid standards is generally lower and they are more widely available.
Availability Limited commercial availability for research purposes.A wider range of deuterated fatty acid standards are commercially available.
Versatility Specific to the analysis of this compound.Can be used for the quantification of the corresponding unmodified fatty acid as well.

Signaling and Metabolic Pathway

This compound is an intermediate in the peroxisomal beta-oxidation pathway, a critical metabolic process for the breakdown of very-long-chain fatty acids. Deficiencies in this pathway can lead to severe neurological disorders.

Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation of Lignoceroyl-CoA Lignoceroyl_CoA Lignoceroyl-CoA (C24:0-CoA) trans_2_Enoyl_CoA trans-2,3-Dehydrolignoceroyl-CoA Lignoceroyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Oxidase R_3_Hydroxy_CoA This compound trans_2_Enoyl_CoA->R_3_Hydroxy_CoA L-Bifunctional Protein (Hydratase activity) _3_Ketoacyl_CoA 3-Ketolignoceroyl-CoA R_3_Hydroxy_CoA->_3_Ketoacyl_CoA L-Bifunctional Protein (Dehydrogenase activity) Docosanoyl_CoA Docosanoyl-CoA (C22:0-CoA) _3_Ketoacyl_CoA->Docosanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Peroxisomal beta-oxidation of lignoceroyl-CoA.

Experimental Workflow

The analysis of this compound from biological samples typically follows a multi-step process involving extraction, hydrolysis, derivatization (for GC-MS), and instrumental analysis.

Experimental_Workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Fibroblasts) Spike Spike with Internal Standard (e.g., Deuterated Lignoceric Acid) Sample->Spike Hydrolysis Alkaline Hydrolysis (to release 3-hydroxylignoceric acid) Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization For GC-MS LCMS LC-MS/MS Analysis Extraction->LCMS For LC-MS/MS GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis and Quantification GCMS->Quantification LCMS->Quantification

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Below are detailed protocols for the analysis of 3-hydroxylignoceric acid derived from this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of 3-Hydroxylignoceric Acid

This method is based on the stable isotope dilution gas chromatography-mass spectrometry of 3-hydroxy fatty acids.[1]

1. Sample Preparation and Hydrolysis:

  • To 500 µL of plasma or cell lysate, add a known amount of deuterated lignoceric acid internal standard.

  • For the analysis of total 3-hydroxylignoceric acid (free and esterified), perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[1]

  • Acidify the sample with 6 M HCl.[1]

2. Extraction:

  • Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.[1]

  • Evaporate the pooled organic layers to dryness under a stream of nitrogen.[1]

3. Derivatization (Silylation):

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Cap the vial and heat at 60-80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[1][3]

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.

  • Column: HP-5MS capillary column (or similar).

  • Injection Volume: 1 µL.

  • Oven Program: Start at 80°C for 5 min, then ramp to 290°C.[1]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the TMS-derivatized 3-hydroxylignoceric acid and its deuterated internal standard.

Protocol 2: LC-MS/MS Analysis of 3-Hydroxylignoceric Acid

This method offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation and Hydrolysis:

  • Follow the same sample preparation and hydrolysis steps as in the GC-MS protocol.

2. Extraction:

  • Perform liquid-liquid extraction with a suitable organic solvent or use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Flow Rate: 0.3 mL/min.[4]

  • Tandem Mass Spectrometer:

    • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-hydroxylignoceric acid and its internal standard.

Synthesis of this compound Standard

For laboratories requiring a custom standard, the synthesis of fatty acyl-CoA esters can be achieved through methods such as the N-hydroxysuccinimide ester approach.[5] This involves the activation of the fatty acid carboxyl group followed by reaction with coenzyme A.

Conclusion

The accurate analysis of this compound is crucial for advancing research in metabolic diseases. While a dedicated CRM is not yet available, the use of commercially available standards in conjunction with robust analytical techniques like GC-MS and LC-MS/MS provides reliable quantification. The implementation of stable isotope-labeled internal standards is highly recommended to ensure the highest level of accuracy and precision in these analyses. The detailed protocols and comparative data presented in this guide are intended to assist researchers in establishing and validating their analytical methods for this important metabolite.

References

A Comparative Analysis of (R)-3-Hydroxylignoceroyl-CoA Levels in Health and Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (R)-3-hydroxylignoceroyl-CoA levels, a key intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs), in healthy individuals versus those with specific metabolic disorders. The accumulation of VLCFAs is a hallmark of several severe neurological genetic diseases, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs). Understanding the fluctuations of intermediates like this compound is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies.

Introduction to this compound and Peroxisomal β-Oxidation

This compound is a specific intermediate formed during the breakdown of lignoceric acid (C24:0), a VLCFA. This process, known as peroxisomal β-oxidation, is essential for maintaining lipid homeostasis. In healthy individuals, a series of enzymatic reactions within the peroxisomes systematically shorten the long carbon chains of fatty acids. However, genetic defects in the enzymes or transporters involved in this pathway can lead to a toxic accumulation of VLCFAs and their derivatives, causing severe cellular dysfunction, particularly in the nervous system and adrenal glands.

Comparative Data on this compound Levels

Direct quantitative measurement of this compound in biological samples from patients is not a routine diagnostic procedure, and specific comparative data in the literature is scarce. The primary diagnostic markers for disorders of VLCFA metabolism are the upstream substrates, such as C24:0 and C26:0 fatty acids, which are readily measured in plasma and cultured cells.

However, based on the known enzymatic defects in these diseases, we can infer the expected relative levels of this compound. In a healthy state, as an intermediate in an efficient metabolic pathway, its concentration would be maintained at a low steady-state level. In contrast, in disease states characterized by a deficiency in the enzyme responsible for its further metabolism, L-bifunctional protein (containing L-3-hydroxyacyl-CoA dehydrogenase activity), an accumulation of this compound would be anticipated.

ConditionTissue/Cell TypeExpected this compound LevelKey Biochemical Abnormality
Healthy Control Fibroblasts, PlasmaNormal (Low steady-state)Efficient peroxisomal β-oxidation of VLCFAs.
X-Linked Adrenoleukodystrophy (X-ALD) Fibroblasts, PlasmaNormal to Slightly ElevatedDefective transport of VLCFA-CoA into peroxisomes due to mutations in the ABCD1 gene. While the primary block is upstream, downstream pathway flux may be altered.
Zellweger Spectrum Disorders (ZSDs) Fibroblasts, PlasmaElevatedImpaired peroxisome biogenesis affecting multiple peroxisomal enzymes, including those in the β-oxidation pathway.
L-Bifunctional Protein Deficiency Fibroblasts, PlasmaMarkedly ElevatedDeficiency of the enzyme that catalyzes the conversion of this compound to 3-ketolignoceroyl-CoA.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the experimental approach to studying this compound, the following diagrams are provided.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Lumen Lignoceroyl-CoA Lignoceroyl-CoA trans-2,3-Dehydrolignoceroyl-CoA trans-2,3-Dehydrolignoceroyl-CoA Lignoceroyl-CoA->trans-2,3-Dehydrolignoceroyl-CoA Acyl-CoA Oxidase 1 R-3-Hydroxylignoceroyl-CoA R-3-Hydroxylignoceroyl-CoA trans-2,3-Dehydrolignoceroyl-CoA->R-3-Hydroxylignoceroyl-CoA L-Bifunctional Protein (Hydratase activity) 3-Ketolignoceroyl-CoA 3-Ketolignoceroyl-CoA R-3-Hydroxylignoceroyl-CoA->3-Ketolignoceroyl-CoA L-Bifunctional Protein (Dehydrogenase activity) [DISEASE BLOCK] Myristoyl-CoA + Acetyl-CoA Myristoyl-CoA + Acetyl-CoA 3-Ketolignoceroyl-CoA->Myristoyl-CoA + Acetyl-CoA Thiolase Lignoceric_Acid_Cytosol Lignoceric Acid (C24:0) (Cytosol) Lignoceric_Acid_Cytosol->Lignoceroyl-CoA VLCFA-CoA Synthetase

Peroxisomal β-oxidation of Lignoceroyl-CoA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis Biological_Sample Fibroblasts or Tissue Homogenate Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Biological_Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay Data_Analysis Data Analysis and Comparison LC_MS->Data_Analysis Enzymatic_Assay->Data_Analysis

(R)-3-hydroxylignoceroyl-CoA: A Potential but Unvalidated Diagnostic Marker for Peroxisomal β-Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis of inherited metabolic disorders relies on the identification of specific biomarkers that accumulate or are deficient due to enzymatic defects. In the realm of peroxisomal β-oxidation disorders, such as X-linked adrenoleukodystrophy (X-ALD), D-bifunctional protein deficiency (DBPD), and acyl-CoA oxidase deficiency (ACOX deficiency), the established diagnostic paradigm centers on the measurement of very long-chain fatty acids (VLCFAs). While (R)-3-hydroxylignoceroyl-CoA is a key intermediate in the breakdown of these fatty acids, its role as a routine diagnostic marker has not been established. This guide provides a comparative analysis of this compound against current gold-standard diagnostic markers, supported by experimental data and detailed methodologies.

Current Diagnostic Landscape: A Focus on Substrate Accumulation

The primary biochemical abnormality in X-ALD and related peroxisomal β-oxidation disorders is the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), due to impaired degradation.[1][2] This has led to the development and validation of diagnostic tests that measure VLCFA levels in various biological samples.

Comparison of Diagnostic Markers
MarkerDisease AssociationSample TypeMethodologyDiagnostic UtilityLimitations
Very Long-Chain Fatty Acids (VLCFAs) X-ALD, DBPD, ACOX Deficiency, Zellweger Spectrum Disorders[1][3]Plasma, Serum, Fibroblasts[3][4]Gas Chromatography-Mass Spectrometry (GC-MS)[5]Gold Standard . High sensitivity for affected males with X-ALD.[3]10-15% of female carriers of X-ALD may have normal VLCFA levels.[2]
C26:0/C22:0 and C24:0/C22:0 Ratios X-ALD, DBPD, ACOX Deficiency, Zellweger Spectrum Disorders[3]Plasma, Serum[3]Gas Chromatography-Mass Spectrometry (GC-MS)Gold Standard . Increases diagnostic accuracy over absolute VLCFA levels.[3]
C26:0-lysophosphatidylcholine (C26:0-LPC) X-ALD, Zellweger Spectrum Disorders[2][6]Dried Blood Spots, Plasma[2][6]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]Newborn Screening Standard . Elevated in all X-ALD males and >99% of females.[2][6]
Pristanic and Phytanic Acids DBPD, Zellweger Spectrum Disorders, Refsum Disease[7][8]Plasma, Serum[8]Gas Chromatography-Mass Spectrometry (GC-MS)Differential diagnosis of peroxisomal disorders.Not elevated in X-ALD or ACOX deficiency.
Genetic Sequencing (ABCD1, HSD17B4, ACOX1) X-ALD, DBPD, ACOX DeficiencyBlood, Saliva, FibroblastsDNA Sequencing (Sanger, Next-Generation)[3]Confirmatory Diagnosis . Identifies specific disease-causing mutations.[3]Variants of uncertain significance can be challenging to interpret.
This compound Theoretically associated with X-ALD, DBPD, ACOX DeficiencyNot establishedNot established for routine diagnosisCurrently Investigational/Not Validated .Lack of established analytical methods for routine clinical use and no clinical data to support its diagnostic utility.

The Theoretical Role of this compound as a Biomarker

This compound is a specific intermediate in the peroxisomal β-oxidation of lignoceric acid (C24:0). Its accumulation would theoretically be expected in disorders where enzymes downstream of its formation are deficient, such as in certain types of D-bifunctional protein deficiency. However, the current diagnostic focus remains on the primary substrate (VLCFAs) that accumulates due to the overall pathway disruption.

Experimental Protocols

Quantification of Very Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the cornerstone for the diagnosis of X-ALD and other peroxisomal β-oxidation disorders.

Principle: Fatty acids are extracted from plasma or cultured cells, derivatized to form volatile esters, and then separated and quantified using GC-MS.

Methodology:

  • Lipid Extraction: Total lipids are extracted from 200-500 µL of plasma or a pellet of cultured fibroblasts using a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids by heating with a strong acid or base (e.g., HCl in methanol or KOH in ethanol).

  • Derivatization: The free fatty acids are converted to their methyl esters (FAMEs) by heating with a methylating agent (e.g., BF3-methanol or acetyl chloride in methanol).

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column. The different FAMEs are separated based on their chain length and degree of saturation. The eluting compounds are then introduced into a mass spectrometer for detection and quantification. Specific ions corresponding to each fatty acid are monitored.

  • Quantification: The amounts of C22:0, C24:0, and C26:0 are determined by comparing their peak areas to those of known internal standards. The diagnostic ratios (C24:0/C22:0 and C26:0/C22:0) are then calculated.

Analysis of C26:0-lysophosphatidylcholine (C26:0-LPC) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is now widely used for newborn screening for X-ALD.

Principle: C26:0-LPC is extracted from a dried blood spot and quantified using a highly sensitive and specific LC-MS/MS method.

Methodology:

  • Sample Preparation: A 3.2 mm punch from a dried blood spot is placed into a well of a microtiter plate.

  • Extraction: An extraction solution containing methanol and internal standards (isotopically labeled C26:0-LPC) is added to each well. The plate is then agitated to facilitate extraction.

  • LC-MS/MS Analysis: The extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The C26:0-LPC is separated from other molecules and then fragmented in the mass spectrometer. Specific parent-daughter ion transitions are monitored for quantification.

  • Quantification: The concentration of C26:0-LPC is determined by comparing the signal of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA Very Long-Chain Fatty Acid (VLCFA) (e.g., Lignoceric Acid, C24:0) VLCFA_CoA VLC-Acyl-CoA (e.g., Lignoceroyl-CoA) VLCFA->VLCFA_CoA Acyl-CoA Synthetase (ACSVL1) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA (C(n-2)-CoA) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Diagnostic_Workflow Patient Patient with Clinical Suspicion (e.g., neurological symptoms, adrenal insufficiency) VLCFA_Analysis Plasma VLCFA Analysis (GC-MS) Patient->VLCFA_Analysis NBS Newborn Screening LPC_Analysis Dried Blood Spot C26:0-LPC Analysis (LC-MS/MS) NBS->LPC_Analysis Elevated_VLCFA Elevated VLCFAs and/or Ratios VLCFA_Analysis->Elevated_VLCFA Elevated_LPC Elevated C26:0-LPC LPC_Analysis->Elevated_LPC Genetic_Testing Genetic Testing (e.g., ABCD1, HSD17B4, ACOX1 sequencing) Elevated_VLCFA->Genetic_Testing Normal_Results Normal Results Elevated_VLCFA->Normal_Results Normal Elevated_LPC->VLCFA_Analysis Elevated_LPC->Normal_Results Normal Diagnosis_Confirmed Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed

Conclusion

While this compound is an integral component of the peroxisomal β-oxidation pathway, its utility as a diagnostic marker for disorders like X-ALD, DBPD, and ACOX deficiency has not been validated. The current diagnostic gold standards remain the measurement of VLCFAs and their ratios in plasma, supplemented by C26:0-LPC analysis for newborn screening, with definitive diagnosis through genetic testing. Future metabolomic studies may yet reveal a role for this compound or other pathway intermediates in the diagnosis or monitoring of these complex disorders. However, for the present, its clinical application remains theoretical. Researchers and drug development professionals should continue to rely on the established and validated biomarkers for accurate and timely diagnosis.

References

Interspecies Deep Dive: A Comparative Guide to Peroxisomal β-Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of peroxisomal β-oxidation pathways across different species, with a focus on key enzymatic and regulatory differences. The information presented is supported by experimental data and detailed methodologies to facilitate further investigation.

Peroxisomal β-oxidation is a critical metabolic pathway responsible for the degradation of a variety of fatty acids and their derivatives that cannot be efficiently processed by mitochondria. This includes very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1] While the core four enzymatic steps—oxidation, hydration, dehydrogenation, and thiolytic cleavage—are conserved, significant variations exist in the enzymatic machinery, substrate specificity, and regulation of this pathway across species such as mammals (humans and rodents) and yeast. Understanding these differences is crucial for biomedical research, particularly in the study of metabolic disorders and the development of therapeutic interventions.

Core Pathway Comparison: Mammals vs. Yeast

In mammals, peroxisomal β-oxidation functions as a chain-shortening process, preparing substrates for subsequent complete oxidation in mitochondria.[1] In contrast, for the yeast Saccharomyces cerevisiae, peroxisomes are the sole site of fatty acid β-oxidation.[2] This fundamental difference in metabolic strategy is reflected in the organization and function of their respective enzymatic components.

Key Enzymes and Their Substrate Specificities

The enzymes catalyzing the four steps of peroxisomal β-oxidation exhibit notable interspecies variations in their structure, substrate preferences, and kinetic properties.

1. Acyl-CoA Oxidase (ACOX): The Rate-Limiting Step

The initial and rate-limiting step of peroxisomal β-oxidation is catalyzed by Acyl-CoA oxidase.[3] This enzyme introduces a double bond between the α and β carbons of the fatty acyl-CoA substrate.

  • Mammals: Mammalian peroxisomes contain multiple ACOX isoforms with distinct substrate specificities.

    • Acyl-CoA Oxidase 1 (ACOX1): Primarily acts on straight-chain and dicarboxylic acyl-CoAs.[4] Human ACOX1 has two isoforms; isoform 1 shows the highest activity with medium-chain fatty acyl-CoAs, while isoform 2 is active against a broader range of substrates, including long-chain fatty acyl-CoAs.[5] The Km of human ACOX1 isoform 1 for hexadecanoyl-CoA (palmitoyl-CoA) is 73 µM, and for isoform 2, it is 90 µM.[6]

    • Branched-Chain Acyl-CoA Oxidase (ACOX2): In rodents, this enzyme is specific for 2-methyl-branched fatty acyl-CoAs like pristanoyl-CoA.

    • Trihydroxycoprostanoyl-CoA Oxidase (ACOX3): Also found in rodents, this enzyme is involved in the oxidation of bile acid intermediates.

  • Yeast (S. cerevisiae): This organism possesses a single acyl-CoA oxidase, Pox1 (also known as Fox1), which has a broad substrate specificity, acting on short-, medium-, and long-chain fatty acyl-CoAs.[2][7] This broad specificity is essential given that peroxisomes are the only site for fatty acid β-oxidation in this yeast.

Table 1: Comparative Kinetic Parameters of Acyl-CoA Oxidases

SpeciesEnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
HumanACOX1 (Isoform 1)Palmitoyl-CoA (C16:0)73[6]Not Reported
HumanACOX1 (Isoform 2)Palmitoyl-CoA (C16:0)90[6]Not Reported
RatACOX1Palmitoyl-CoA (C16:0)< 80 (optimal concentration)[8][9]Not Reported
Yarrowia lipolyticaAox2pMyristoyl-CoA (C14:0)Not Reported19,700[10]

2. Multifunctional Enzyme (MFE): Hydratase and Dehydrogenase Activities

The second and third steps, hydration and dehydrogenation, are typically catalyzed by a multifunctional enzyme.

  • Mammals: Mammalian peroxisomes contain two types of multifunctional enzymes, MFE-1 and MFE-2, which have different stereospecificities.[4]

    • Multifunctional Enzyme Type 1 (MFE-1 or L-bifunctional protein): Possesses 2-enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.

    • Multifunctional Enzyme Type 2 (MFE-2 or D-bifunctional protein; HSD17B4): Exhibits 2-enoyl-CoA hydratase and (R)-3-hydroxyacyl-CoA dehydrogenase activities.[11][12] Human MFE-2 is a bifunctional enzyme that plays a role in the degradation of both straight-chain and 2-methyl-branched-chain fatty acids.[12]

  • Yeast (S. cerevisiae): Yeast peroxisomes contain only MFE-2 (Fox2), which has both 2-enoyl-CoA hydratase and (R)-3-hydroxyacyl-CoA dehydrogenase activities.[1]

3. 3-Ketoacyl-CoA Thiolase: The Final Cleavage

The final step is the thiolytic cleavage of 3-ketoacyl-CoA, which releases acetyl-CoA and a fatty acyl-CoA shortened by two carbons.

  • Mammals: Mammalian peroxisomes have two thiolases.

    • Peroxisomal 3-ketoacyl-CoA thiolase A: Acts on straight-chain and dicarboxylic 3-ketoacyl-CoAs.

    • Sterol Carrier Protein X (SCPx): Has a broader substrate specificity, including branched-chain 3-ketoacyl-CoAs.

  • Yeast (S. cerevisiae): A single 3-ketoacyl-CoA thiolase, Pot1 (also known as Fox3), carries out this final step.

Regulatory Mechanisms: A Tale of Two Transcription Factors

The regulation of peroxisomal β-oxidation gene expression also shows significant divergence between mammals and yeast.

  • Mammals: In mammals, the peroxisome proliferator-activated receptor alpha (PPARα) is the master regulator of peroxisomal β-oxidation.[7] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and hypolipidemic drugs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of β-oxidation enzymes.[7]

  • Yeast (S. cerevisiae): The regulation in yeast is primarily controlled by the transcription factors Pip2p and Oaf1p.[13] These proteins form a heterodimer that binds to oleate (B1233923) response elements (OREs) in the promoters of genes encoding peroxisomal proteins, including the β-oxidation enzymes, in response to the presence of fatty acids.[13]

Visualizing the Pathways

To better illustrate the differences, the following diagrams depict the peroxisomal β-oxidation pathways in mammals and S. cerevisiae.

Mammalian_Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA ACOX1/2/3 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA MFE-1/2 (Hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA MFE-1/2 (Dehydrogenase) Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase/SCPx Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Mitochondrion Mitochondrion Shortened Acyl-CoA->Mitochondrion Further Oxidation Acetyl-CoA->Mitochondrion Further Oxidation ACOX1/2/3 ACOX1/2/3 MFE-1/2 MFE-1/2 Thiolase/SCPx Thiolase/SCPx

Mammalian Peroxisomal β-Oxidation Pathway.

Yeast_Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Pox1 (Fox1) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA MFE-2 (Fox2) (Hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA MFE-2 (Fox2) (Dehydrogenase) Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Pot1 (Fox3) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Pox1 (Fox1) Pox1 (Fox1) MFE-2 (Fox2) MFE-2 (Fox2) Pot1 (Fox3) Pot1 (Fox3)

Yeast (S. cerevisiae) Peroxisomal β-Oxidation Pathway.

Experimental Protocols

1. Measurement of Peroxisomal β-Oxidation Activity in Cultured Cells

This protocol describes a method for measuring the β-oxidation of fatty acids in cultured fibroblasts using radiolabeled substrates.

  • Materials:

    • Cultured fibroblasts

    • [1-¹⁴C]-labeled fatty acid (e.g., palmitic acid, lignoceric acid)

    • Culture medium

    • Phosphate-buffered saline (PBS)

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • Grow fibroblasts to confluency in appropriate culture dishes.

    • Incubate the cells with fresh culture medium containing the [1-¹⁴C]-labeled fatty acid substrate for a defined period (e.g., 2-4 hours).

    • After incubation, collect the culture medium.

    • Separate the radiolabeled water-soluble products (acetyl-CoA) from the unreacted fatty acid substrate using an appropriate method (e.g., ion-exchange chromatography).

    • Quantify the radioactivity of the water-soluble fraction using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of β-oxidation.

2. Acyl-CoA Oxidase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA oxidase by detecting the production of hydrogen peroxide (H₂O₂).[5]

  • Materials:

  • Principle: Acyl-CoA oxidase produces H₂O₂ which, in the presence of HRP, reacts with 4-aminoantipyrine and phenol to form a colored quinoneimine dye that can be measured at 500 nm.[5]

  • Procedure:

    • Prepare a reaction mixture containing MES buffer, palmitoyl-CoA, 4-aminoantipyrine, phenol, HRP, FAD, and Triton X-100.[5]

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the increase in absorbance at 500 nm over time.

    • The rate of change in absorbance is proportional to the acyl-CoA oxidase activity.

3. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This assay measures the activity of the dehydrogenase component of the multifunctional enzyme by monitoring the reduction of NAD⁺ to NADH.[14][15]

  • Materials:

    • Purified MFE or cell lysate

    • Buffer (e.g., Tris-HCl, pH 8.5)

    • 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA)

    • NAD⁺

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the buffer, 3-hydroxyacyl-CoA substrate, and NAD⁺.

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • The rate of increase in absorbance is proportional to the HADH activity.

Conclusion

The comparative analysis of peroxisomal β-oxidation pathways reveals significant species-specific adaptations in enzyme composition, substrate handling, and regulatory control. Mammalian pathways are characterized by multiple enzyme isoforms with specialized functions, primarily for shortening a diverse range of fatty acids before their final degradation in mitochondria, all under the tight control of PPARα. In contrast, the yeast S. cerevisiae employs a more streamlined system with a single set of core enzymes exhibiting broader substrate specificity, reflecting the peroxisome's central role in fatty acid catabolism, regulated by the Pip2p-Oaf1p complex. These fundamental differences underscore the evolutionary plasticity of metabolic pathways and are of paramount importance for the interpretation of experimental data in different model organisms and for the development of targeted therapies for human metabolic diseases.

References

A Comparative Guide to Very-Long-Chain Hydroxy Acyl-CoAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biochemical properties, signaling roles, and analytical methodologies for different very-long-chain hydroxy acyl-CoAs (VLC-OH-CoAs).

Very-long-chain hydroxy acyl-CoAs are critical intermediates in fatty acid metabolism, playing essential roles in energy homeostasis and the biosynthesis of complex lipids. Their dysregulation is implicated in several metabolic disorders, making them key molecules of interest for researchers, scientists, and drug development professionals. This guide provides a side-by-side analysis of different VLC-OH-CoAs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Biochemical Properties and Enzymatic Conversion

VLC-OH-CoAs are primarily metabolized by two key mitochondrial enzymes: 3-hydroxyacyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydratase. The efficiency of these enzymes is highly dependent on the acyl chain length of the substrate.

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths. The data reveals that the enzyme is most active with medium-chain substrates, although it retains significant activity towards longer-chain molecules.

Substrate (3-hydroxyacyl-CoA)Chain LengthApparent Km (µM)Vmax (µmol/min/mg)
3-hydroxybutyryl-CoAC4251.82
3-hydroxyhexanoyl-CoAC65.02.50
3-hydroxyoctanoyl-CoAC82.52.22
3-hydroxydecanoyl-CoAC102.01.67
3-hydroxydodecanoyl-CoAC121.81.25
3-hydroxytetradecanoyl-CoAC141.70.91
3-hydroxypalmitoyl-CoAC161.50.67

Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase[1].

In humans, there are four 3-hydroxyacyl-CoA dehydratase isoenzymes (HACD1-4) involved in the elongation of very-long-chain fatty acids. Studies have shown that HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways, suggesting overlapping substrate specificities for various VLC-OH-CoAs[2].

Signaling Roles of Very-Long-Chain Acyl-CoAs

Recent evidence has highlighted the role of very-long-chain acyl-CoAs, including their hydroxylated forms, as signaling molecules, particularly in the regulation of gene expression through nuclear receptors.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) have been identified as high-affinity ligands for the nuclear receptor PPARα[1]. PPARα is a key regulator of lipid and glucose metabolism. The binding of VLCFA-CoAs to PPARα induces conformational changes in the receptor, leading to the recruitment of co-regulatory proteins and the subsequent activation of target gene transcription[1]. This signaling pathway is crucial for upregulating the expression of enzymes involved in the β-oxidation of fatty acids, including those that metabolize VLC-OH-CoAs themselves.

The following diagram illustrates the signaling pathway of PPARα activation by VLCFA-CoAs.

PPAR_alpha_activation PPARα Activation by VLC-OH-CoAs VLC_OH_CoA VLC-OH-CoA PPARa_RXR PPARα/RXR Heterodimer VLC_OH_CoA->PPARa_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Coactivators Coactivators PPARa_RXR->Coactivators Recruits Target_Genes Target Gene Transcription (e.g., β-oxidation enzymes) PPRE->Target_Genes Initiates

PPARα activation by VLC-OH-CoAs.

While direct binding and activation of other nuclear receptors like LXR and FXR by VLC-OH-CoAs have not been definitively established, the broad ligand specificity of these receptors suggests a potential for interaction that warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of VLC-OH-CoAs.

Quantification of Very-Long-Chain Hydroxy Acyl-CoAs by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of VLC-OH-CoAs in biological samples.

1. Sample Preparation (Extraction of Acyl-CoAs)

  • Homogenize frozen tissue samples in a cold phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9).

  • Add 2-propanol and re-homogenize.

  • Extract the acyl-CoAs with acetonitrile.

  • Purify the acyl-CoAs from the extract using solid-phase extraction (SPE) with an oligonucleotide purification column.

  • Elute the acyl-CoAs with 2-propanol and concentrate the eluent.

2. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

    • Gradient: A linear gradient from an initial condition to a higher concentration of mobile phase B is used to elute the VLC-OH-CoAs based on their hydrophobicity.

    • Flow Rate: 0.25 - 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific quantification of target VLC-OH-CoAs and their deuterated internal standards.

    • MRM Transitions: Specific precursor-to-product ion transitions for each VLC-OH-CoA of interest should be determined empirically.

The following diagram outlines the experimental workflow for VLC-OH-CoA quantification.

LCMS_workflow Workflow for VLC-OH-CoA Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Phosphate Buffer + 2-Propanol) Tissue->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Oligonucleotide Column) Extraction->SPE Elution Elution and Concentration SPE->Elution HPLC HPLC Separation (C18 Column) Elution->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

LC-MS/MS workflow for VLC-OH-CoA analysis.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a coupled enzyme assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase with various VLC-OH-CoA substrates.

1. Principle The oxidation of the 3-hydroxyacyl-CoA substrate by 3-hydroxyacyl-CoA dehydrogenase produces a 3-ketoacyl-CoA and NADH. The 3-ketoacyl-CoA is then cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The rate of NADH formation is monitored spectrophotometrically at 340 nm.

2. Reagents

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.

  • NAD+ solution.

  • Coenzyme A (CoASH) solution.

  • 3-ketoacyl-CoA thiolase solution.

  • VLC-OH-CoA substrate solution of desired chain length.

  • Enzyme sample (e.g., purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate).

3. Procedure

  • In a cuvette, combine the assay buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the enzyme sample and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the VLC-OH-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

The logical relationship of this coupled assay is depicted in the following diagram.

enzyme_assay Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase VLC_OH_CoA VLC-OH-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase VLC_OH_CoA->HADH NAD NAD+ NAD->HADH Ketoacyl_CoA 3-Ketoacyl-CoA HADH->Ketoacyl_CoA NADH NADH HADH->NADH Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Spectrophotometer Spectrophotometer (Measure at 340 nm) NADH->Spectrophotometer Monitored Products Acyl-CoA (n-2) + Acetyl-CoA Thiolase->Products CoASH CoASH CoASH->Thiolase

References

A Comparative Guide to Confirming the Stereochemistry of Synthesized (R)-3-hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of very-long-chain fatty acid (VLCFA) metabolism, particularly in the context of peroxisomal disorders and drug development, the unambiguous confirmation of a synthesized compound's stereochemistry is a critical checkpoint. The biological activity of 3-hydroxyacyl-CoAs is highly dependent on their chiral configuration. This guide provides an objective comparison of established analytical methods for confirming the stereochemistry of synthesized (R)-3-hydroxylignoceroyl-CoA, complete with supporting data and detailed experimental protocols.

Comparison of Analytical Methodologies

The primary challenge in analyzing this compound is distinguishing it from its (S)-enantiomer. Three principal techniques are employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited to different experimental needs.

Method Principle of Discrimination Sample Preparation Sensitivity Equipment Pros Cons
Chiral HPLC Separation of diastereomeric derivatives or direct separation on a chiral stationary phase.Chemical derivatization of the hydroxyl group is typically required.[1][2]Moderate to HighHPLC with UV or Fluorescence DetectorRobust and reliable; provides clear separation of enantiomers.[3]Derivatization adds steps and potential for side reactions; may require method development.
Enzymatic Assay Stereospecificity of enzymes like L-3-hydroxyacyl-CoA dehydrogenase (HADH), which acts only on the (S)-enantiomer.[4][5]Minimal; requires buffering and addition of co-factors (e.g., NAD+).High (picomole level)[6]Spectrophotometer or FluorometerHigh specificity; relatively low cost and high throughput.[6]Confirms the absence or presence of one enantiomer, not necessarily the simultaneous quantification of both; requires pure, active enzyme.
Chiral LC-MS/MS Chromatographic separation on a chiral column followed by specific and sensitive mass detection.[7]Minimal; typically involves protein precipitation and reconstitution.[8]Very HighUHPLC system, Chiral Column, Triple Quadrupole Mass SpectrometerGold standard for sensitivity and specificity; provides structural confirmation and accurate quantification simultaneously.[7][9]High initial equipment cost; requires specialized columns and expertise.

Experimental Workflows and Pathways

A systematic approach is essential for the confirmation process. The workflow begins with the synthesized compound and branches depending on the chosen analytical method.

cluster_start Start Point cluster_methods Analytical Methods cluster_results Confirmation start Synthesized This compound method_hplc Chiral HPLC start->method_hplc method_enzymatic Enzymatic Assay start->method_enzymatic method_ms Chiral LC-MS/MS start->method_ms result Stereochemical Purity Confirmed method_hplc->result Separation Profile method_enzymatic->result Stereospecific Reaction method_ms->result Mass & Retention Time

Caption: High-level workflow for stereochemical confirmation.

The involvement of 3-hydroxyacyl-CoA molecules is central to fatty acid beta-oxidation. Understanding this pathway highlights the biological importance of correct stereochemistry.

AcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA AcetylCoA Acetyl-CoA + Shorter Acyl-CoA KetoacylCoA->AcetylCoA Enzyme1 Acyl-CoA Dehydrogenase Enzyme1->AcylCoA Enzyme2 Enoyl-CoA Hydratase Enzyme2->EnoylCoA Enzyme3 L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Enzyme3->HydroxyacylCoA Enzyme4 β-Ketothiolase Enzyme4->KetoacylCoA

Caption: Role of (S)-3-Hydroxyacyl-CoA in beta-oxidation.

Experimental Protocols

Detailed protocols provide the foundation for reproducible and reliable results.

Protocol 1: Chiral Derivatization and HPLC Analysis

This method relies on converting the enantiomers into diastereomers, which can be separated on a standard reverse-phase column. Derivatization with 3,5-dinitrophenyl isocyanate is a common approach.[1]

  • Sample Preparation : Dissolve approximately 100 µg of the synthesized 3-hydroxylignoceroyl-CoA in a suitable aprotic solvent (e.g., anhydrous acetonitrile).

  • Derivatization Reaction :

    • Add a 1.5-fold molar excess of 3,5-dinitrophenyl isocyanate to the sample solution.

    • Add a catalytic amount of a tertiary amine base (e.g., triethylamine).

    • Incubate the reaction mixture at 60°C for 1 hour.

    • Quench the reaction by adding a small amount of methanol (B129727).

  • HPLC Analysis :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water. The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength appropriate for the 3,5-dinitrophenyl group (e.g., 254 nm).

    • Analysis : Compare the retention time of the derivatized sample to that of derivatized racemic and/or (S)-isomer standards. The (R)-isomer should present as a single, distinct peak.

Protocol 2: Enzymatic Assay with L-3-hydroxyacyl-CoA Dehydrogenase (HADH)

This assay leverages the high stereospecificity of HADH for the (S)-enantiomer. The reaction, or lack thereof, with the synthesized compound is indicative of its stereochemistry. The oxidation of the substrate is coupled to the reduction of NAD+, which can be monitored spectrophotometrically at 340 nm.[4]

  • Reagent Preparation :

    • Assay Buffer : 100 mM Potassium Phosphate, pH 7.3.

    • NAD+ Solution : 10 mM NAD+ in assay buffer.

    • Enzyme Solution : Prepare a solution of L-3-hydroxyacyl-CoA dehydrogenase (from porcine or human heart) in cold assay buffer to a final concentration of 0.5 - 1.0 units/mL.

    • Substrate : Prepare a 1 mM solution of the synthesized this compound. Prepare a separate 1 mM solution of a known (S)-isomer (e.g., (S)-3-hydroxybutyryl-CoA) to serve as a positive control.

  • Assay Procedure :

    • In a quartz cuvette, combine 800 µL of assay buffer and 100 µL of NAD+ solution.

    • Add 50 µL of the synthesized this compound substrate solution.

    • Equilibrate the mixture to 37°C and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding 50 µL of the HADH enzyme solution.

    • Immediately mix by inversion and monitor the change in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis :

    • Expected Result : No significant increase in absorbance should be observed, as the enzyme is inactive towards the (R)-isomer.

    • Positive Control : Repeat the assay using the (S)-isomer substrate. A steady increase in absorbance at 340 nm should be observed, confirming enzyme activity.

Protocol 3: Chiral LC-MS/MS Analysis

This is the most definitive method, combining the powerful separation of chiral chromatography with the sensitivity and specificity of tandem mass spectrometry.[7][10]

  • Sample Extraction :

    • For samples in a biological matrix, perform a protein precipitation extraction using a cold organic solvent like acetonitrile or methanol (80% final concentration).[8]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., 50:50 methanol:water).

  • Chromatographic Separation :

    • Column : A polysaccharide-based chiral stationary phase column, such as one derivatized with amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA-U).[7][9]

    • Mobile Phase A : Water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B : Acetonitrile/Isopropanol mixture.

    • Gradient : Develop a gradient elution method that effectively separates the (R) and (S) enantiomers.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.

    • Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions : Monitor specific precursor-to-product ion transitions for 3-hydroxylignoceroyl-CoA. Diagnostic ions for acyl-CoAs are well-established.[11]

    • Analysis : The synthesized (R)-isomer should elute at a specific retention time, distinct from the (S)-isomer, and produce the correct mass transitions, confirming both its identity and stereochemical purity.

References

Safety Operating Guide

Navigating the Disposal of (R)-3-hydroxylignoceroyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like (R)-3-hydroxylignoceroyl-CoA is a critical aspect of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe management of this very long-chain fatty acyl-CoA.

I. Understanding this compound: Safety and Handling

II. Disposal Procedures: A Two-Pronged Approach

Given the biochemical nature of this compound, two primary methods for its degradation prior to disposal are recommended: chemical hydrolysis and enzymatic degradation. These methods aim to break down the molecule into less complex and more easily disposable components.

A. Chemical Degradation via Hydrolysis

The thioester bond in this compound is susceptible to cleavage by nucleophilic agents such as hydroxylamine (B1172632). This method is effective for breaking down the molecule into lignoceric acid and a coenzyme A derivative.

Experimental Protocol: Chemical Hydrolysis with Hydroxylamine

Objective: To cleave the thioester bond of this compound.

Materials:

  • This compound waste solution

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Appropriate waste containers

Procedure:

  • Preparation of Neutral Hydroxylamine Solution: Prepare a 2 M hydroxylamine solution by dissolving hydroxylamine hydrochloride in deionized water. Adjust the pH to 7.0-7.5 with 1 M NaOH. Caution: Handle hydroxylamine with care as it can be corrosive and is a potential mutagen. Prepare the solution in a fume hood.

  • Reaction Setup: In a designated chemical waste container, add the this compound waste.

  • Hydrolysis: Add the 2 M neutral hydroxylamine solution to the waste to achieve a final hydroxylamine concentration of at least 200 mM. For efficient hydrolysis, a higher concentration may be used, with studies showing complete hydrolysis of similar long-chain acyl-CoAs with 2 M hydroxylamine after 90 minutes at room temperature.

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. For larger quantities or to ensure complete degradation, an overnight incubation is recommended.

  • Neutralization and Disposal: After incubation, check the pH of the solution and neutralize if necessary. The resulting solution containing the degradation products can then be disposed of as non-hazardous chemical waste, in accordance with local regulations.

B. Enzymatic Degradation

The natural metabolic fate of this compound is degradation via the peroxisomal β-oxidation pathway. This process can be replicated in vitro to provide a "greener" disposal method. This protocol utilizes a crude liver extract as a source of the necessary enzymes.

Experimental Protocol: Enzymatic Degradation using Liver Extract

Objective: To degrade this compound using the enzymatic machinery of peroxisomal β-oxidation.

Materials:

  • This compound waste solution

  • Rat or mouse liver homogenate (as a source of peroxisomal enzymes)

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl, 2 mM NAD+, 0.5 mM FAD, 5 mM ATP, 5 mM MgCl2, and 0.2 mM Coenzyme A)

  • Incubator or water bath at 37°C

  • Appropriate waste containers

Procedure:

  • Preparation of Liver Homogenate: Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant will contain peroxisomes and other organelles with the necessary enzymes.

  • Reaction Setup: In a suitable container, combine the this compound waste with the liver homogenate.

  • Initiation of Degradation: Add the reaction buffer to the mixture. The final concentration of the components should be optimized, but a starting point is a 1:1 ratio of waste solution to the homogenate/buffer mixture.

  • Incubation: Incubate the reaction mixture at 37°C for several hours (e.g., 4-6 hours) or overnight to ensure complete degradation.

  • Inactivation and Disposal: After incubation, the enzymatic activity can be stopped by heating the mixture (e.g., to 95°C for 5 minutes). The resulting mixture can then be disposed of as biomedical waste according to institutional guidelines.

III. Quantitative Data and Waste Classification

The following table summarizes the key quantitative parameters for the proposed disposal methods.

ParameterChemical HydrolysisEnzymatic Degradation
Reagent Concentration ≥ 200 mM HydroxylamineLiver homogenate (variable enzyme concentration)
pH 7.0 - 7.5~8.0
Temperature Room Temperature37°C
Incubation Time 2 hours to overnight4 hours to overnight
Primary Degradation Products (R)-3-hydroxylignoceric acid, Coenzyme A derivativesAcetyl-CoA, shorter-chain acyl-CoAs

Waste Classification:

As this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its classification depends on its characteristics. In the small quantities typically used in research, and after the degradation procedures outlined above, the resulting waste is likely to be considered non-hazardous biomedical or chemical waste . However, it is imperative to consult and adhere to your institution's specific waste disposal policies and local regulations. A conservative approach is always recommended.

IV. Visualizing the Disposal Pathways

Diagram 1: Chemical Degradation Workflow

cluster_input Input cluster_process Chemical Degradation cluster_output Output R_3_hydroxylignoceroyl_CoA_Waste This compound Waste Solution Add_Hydroxylamine Add 2M Neutral Hydroxylamine (pH 7.0-7.5) R_3_hydroxylignoceroyl_CoA_Waste->Add_Hydroxylamine Incubate Incubate at Room Temperature (2-12 hours) Add_Hydroxylamine->Incubate Degradation_Products Degradation Products: (R)-3-hydroxylignoceric acid Coenzyme A derivatives Incubate->Degradation_Products Final_Disposal Dispose as Non-Hazardous Chemical Waste Degradation_Products->Final_Disposal

Caption: Workflow for the chemical degradation of this compound.

Diagram 2: Peroxisomal β-Oxidation Pathway

Start This compound Step1 Dehydrogenation (Acyl-CoA Oxidase) Start->Step1 Intermediate1 3-Keto-lignoceroyl-CoA Step1->Intermediate1 Step2 Thiolytic Cleavage (3-ketoacyl-CoA thiolase) Intermediate1->Step2 Product1 Acetyl-CoA Step2->Product1 Product2 Shorter-chain Acyl-CoA (enters next cycle) Step2->Product2

Caption: Simplified pathway of peroxisomal β-oxidation for this compound.

Personal protective equipment for handling (R)-3-hydroxylignoceroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-3-hydroxylignoceroyl-CoA was found. The following guidance is based on general laboratory safety protocols for handling biochemicals of unknown or low hazard. Researchers must conduct a thorough risk assessment before handling this compound.

This guide provides essential safety, handling, and disposal information for this compound to ensure the safety of researchers and laboratory personnel. The information is intended for drug development professionals and scientists with a foundational knowledge of laboratory safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory procedures for non-hazardous or uncharacterized powdered biochemicals.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side shields or goggles.[1]
Skin Protection - Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][2]- Body Protection: Laboratory coat.
Respiratory Protection Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to minimize inhalation of any dust.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Workflow Diagram

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up workspace in fume hood prep_ppe->prep_setup handle_weigh Weigh compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve exp_run Perform experiment handle_dissolve->exp_run clean_decontaminate Decontaminate workspace exp_run->clean_decontaminate clean_dispose Dispose of waste clean_decontaminate->clean_dispose clean_remove_ppe Doff PPE clean_dispose->clean_remove_ppe

Caption: General laboratory workflow for handling powdered biochemicals.

Disposal Plan

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Contaminated materials, such as gloves and weighing paper, should be placed in a sealed container and disposed of as chemical waste.

Spill Response:

  • In case of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it in a suitable, closed container for disposal.

  • Clean the spill area with an appropriate solvent and decontaminate the surface.

First Aid Measures

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water as a precaution.[2]
In case of skin contact Wash off with soap and plenty of water.[2]
If inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
If swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.